molecular formula C8H12O4 B098557 Monobutyl fumarate CAS No. 16062-88-7

Monobutyl fumarate

Cat. No.: B098557
CAS No.: 16062-88-7
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monobutyl fumarate (CAS 16062-88-7) is a chemical compound classified as a monoester of fumaric acid. While fumarate esters as a class, such as the well-studied monomethyl fumarate (MMF) and dimethyl fumarate (DMF), have established and emerging roles in biomedical research, specific published studies on the research applications or mechanism of action for monobutyl fumarate are not currently available in the scientific literature. Other fumarate esters are known to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant response, and exhibit immunomodulatory and neuroprotective properties in preclinical models . Research into novel fumarate derivatives is an active area, with studies exploring targeted drug release systems to improve efficacy and reduce side effects . The structural similarity of monobutyl fumarate to these pharmacologically active esters makes it a compound of interest for investigative chemistry and potential development of novel research tools. Researchers are encouraged to consult the primary literature for the latest findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-butoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVMEACOLCUCK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071211, DTXSID40893433
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16062-88-7, 68186-71-0
Record name Monobutyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16062-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016062887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1-butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2Z)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl hydrogen fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOBUTYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4KZW2ORV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Monobutyl Fumarate from Fumaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Monobutyl Fumarate Synthesis

Fumaric acid esters (FAEs) have carved a significant niche in modern therapeutics, most notably with the approval of dimethyl fumarate (DMF) for treating multiple sclerosis and psoriasis.[1][2] The active metabolite of DMF is monomethyl fumarate (MMF), which is believed to exert the primary immunomodulatory effects.[1] This has spurred considerable interest in the synthesis and evaluation of other monoalkyl fumarates, such as monobutyl fumarate (MBF), as potential therapeutic agents or prodrugs with modified pharmacokinetic profiles.

This guide provides an in-depth technical exploration of the direct synthesis of monobutyl fumarate from fumaric acid. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and present a robust, self-validating protocol suitable for a research and development setting.

Part 1: The Core Chemistry: Acid-Catalyzed Esterification

The synthesis of monobutyl fumarate from fumaric acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (fumaric acid) with an alcohol (n-butanol). The reaction is reversible, and its equilibrium is governed by Le Châtelier's principle.

The Reaction Mechanism

Understanding the mechanism is paramount to controlling the reaction outcome, particularly in achieving selectivity for the monoester over the diester.

  • Protonation of the Carbonyl: A proton (H⁺) from the acid catalyst (typically sulfuric acid) protonates one of the carbonyl oxygens of fumaric acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's oxygen) to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Water Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Catalyst Regeneration: A base (such as water or another molecule of butanol) removes the final proton from the carbonyl oxygen, yielding the monobutyl fumarate product and regenerating the acid catalyst.

This entire process can then repeat on the second carboxylic acid group to form the diester, dibutyl fumarate. Controlling this secondary reaction is the primary challenge in selective monoester synthesis.

Visualizing the Pathway

The following diagram illustrates the stepwise mechanism for the formation of monobutyl fumarate.

esterification_mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Fumaric_Acid Fumaric Acid Protonation 1. Protonation of Carbonyl (Catalyst: H₂SO₄) Fumaric_Acid->Protonation H⁺ n_Butanol n-Butanol Nucleophilic_Attack 2. Nucleophilic Attack by n-Butanol n_Butanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of H₂O Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation (Catalyst Regeneration) Water_Elimination->Deprotonation Water Water Water_Elimination->Water Byproduct Monobutyl_Fumarate Monobutyl Fumarate Deprotonation->Monobutyl_Fumarate Product

Caption: Acid-catalyzed esterification workflow for monobutyl fumarate.

Part 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the rationale, allowing for adaptation and troubleshooting.

Materials and Equipment
  • Reagents: Fumaric acid (≥99%), n-butanol (anhydrous, ≥99%), Sulfuric acid (conc., 98%), Sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Deuterated chloroform (CDCl₃) for NMR.

  • Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel (500 mL), Büchner funnel and flask, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup and Reagent Charging

  • Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add fumaric acid (11.6 g, 0.1 mol). Add a significant excess of n-butanol (90 mL, approx. 0.98 mol).

  • Causality: Using n-butanol as both a reactant and the solvent shifts the reaction equilibrium towards the products, maximizing the conversion of fumaric acid.[3] The initial suspension is expected due to the limited solubility of fumaric acid.[4]

Step 2: Catalysis

  • Action: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL, ~0.018 mol) to the suspension.

  • Causality: Sulfuric acid is a highly effective and economical catalyst for esterification.[1][4] The addition must be slow to safely manage the exothermic heat of dilution in butanol.

Step 3: Reflux and Reaction Monitoring

  • Action: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 115-118 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Causality: The reaction rate is significantly increased at elevated temperatures. Refluxing contains the solvent and maintains a constant reaction temperature. The initially heterogeneous mixture should become homogeneous as the fumaric acid is converted to the more soluble monoester.[4]

  • Trustworthiness Check: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a trace of acetic acid). Visualize with a UV lamp. The goal is the disappearance of the fumaric acid spot at the baseline and the appearance of a major product spot (monobutyl fumarate), while minimizing the formation of the faster-moving dibutyl fumarate spot.

Step 4: Work-up and Neutralization

  • Action: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel. Slowly add 100 mL of a cold, saturated sodium bicarbonate solution in portions.

  • Causality: This step neutralizes the sulfuric acid catalyst, quenching the reaction. Addition must be slow and cautious to control the vigorous effervescence (CO₂ release) from the acid-base reaction.

Step 5: Extraction and Purification

  • Action: After gas evolution ceases, add 100 mL of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer with 100 mL of brine.

  • Causality: Ethyl acetate improves the separation of the organic product from the aqueous phase. The brine wash helps to remove residual water and water-soluble impurities from the organic layer.

  • Action: Transfer the organic layer to a flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the ester product upon storage.

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess n-butanol. A viscous oil or semi-solid will remain.

  • Causality: This step isolates the crude product.

Step 6: Final Purification by Recrystallization

  • Action: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add cold water until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Causality: Recrystallization is an excellent method for purifying solid organic compounds. The monoester is more soluble in the hot solvent mixture and crystallizes out upon cooling, leaving impurities (like the more nonpolar diester) in the mother liquor.

  • Action: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization and Validation
  • ¹H-NMR (400 MHz, CDCl₃): The resulting spectrum should confirm the structure. Expect characteristic peaks: δ ~6.85 (s, 2H, -CH=CH-), δ ~4.20 (t, 2H, -OCH₂-), δ ~1.65 (m, 2H, -OCH₂CH₂-), δ ~1.40 (m, 2H, -CH₂CH₃), δ ~0.95 (t, 3H, -CH₃). A broad singlet for the carboxylic acid proton (-COOH) may be observed at high chemical shift (δ > 10).

  • Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

Part 3: Key Process Parameters and Optimization

The success of this synthesis hinges on the rational control of several key variables.

ParameterRecommended ConditionRationale & Field Insights
Catalyst Conc. H₂SO₄ (1-5 mol%)Highly effective and economical.[1][4] For simpler workup in scaled-up processes, solid acid catalysts like Amberlyst resins can be used and removed by simple filtration, though they may require longer reaction times.[5][6]
Reactant Ratio Large excess of n-butanolServes as both solvent and reactant, driving the equilibrium towards ester formation.[3] To maximize monoester selectivity, one could theoretically use an excess of fumaric acid, but this is impractical due to its poor solubility.
Temperature Reflux (~117 °C)Provides a sufficient activation energy for the reaction to proceed at a practical rate while being easy to control in standard laboratory glassware.
Water Removal Not explicitly required with large alcohol excessThe large excess of butanol is typically sufficient to drive the reaction forward. For maximum conversion, especially during scale-up, a Dean-Stark trap can be employed to azeotropically remove the water byproduct.
Reaction Time 4-6 hours (TLC Monitored)Time is a critical parameter for selectivity. Stopping the reaction once the starting material is consumed but before significant diester formation is key. Over-refluxing will invariably lead to a higher proportion of dibutyl fumarate.

Part 4: Alternative Synthetic Pathway

An important industrial route for synthesizing monoalkyl fumarates avoids the selectivity challenges of direct esterification by starting with maleic anhydride.[7][8]

  • Ring-Opening Alcoholysis: Maleic anhydride reacts readily with one equivalent of n-butanol at moderate temperatures to cleanly form monobutyl maleate. This reaction is often exothermic and proceeds without a catalyst.

  • Catalytic Isomerization: The resulting monobutyl maleate (the cis-isomer) is then isomerized to the thermodynamically more stable trans-isomer, monobutyl fumarate. This step requires a catalyst, such as hydrochloric acid, fumaryl chloride, or other agents, and heating.[8][9]

alternative_pathway Maleic_Anhydride Maleic Anhydride Step1 Step 1: Ring Opening (No Catalyst) Maleic_Anhydride->Step1 n_Butanol n-Butanol n_Butanol->Step1 Monobutyl_Maleate Monobutyl Maleate (cis-isomer) Step1->Monobutyl_Maleate Step2 Step 2: Isomerization (Acid Catalyst, Heat) Monobutyl_Maleate->Step2 Monobutyl_Fumarate Monobutyl Fumarate (trans-isomer) Step2->Monobutyl_Fumarate

Caption: Two-step synthesis of monobutyl fumarate from maleic anhydride.

This two-step approach offers superior control and often higher yields of the desired monoester compared to the direct esterification of fumaric acid.

References

  • US20140364604A1 - Method of making monomethyl fumarate - Google Patents.
  • CN101774913A - Preparation method of monomethyl fumarate - Google Patents.
  • Marques, M. M., et al. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. RSC Advances, 10(2), 897-903. Available at: [Link]

  • US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents.
  • Roșu, C. M., et al. (2019). Fumaric acid: production and separation. Biotechnology Letters, 41(1), 15-27. Available at: [Link]

  • A. V. M. G. A. et al. (2020). Bioderived fumaric acid for sustainable production of key active pharmaceutical ingredients: Dimethyl fumarate and Monomethyl fumarate. Request PDF. Available at: [Link]

  • CN100537513C - Preparation technology of monomethyl fumarate - Google Patents.
  • EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents.
  • Apperley, D. C., et al. (2012). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate. Magnetic Resonance in Chemistry, 50(10), 680-690. Available at: [Link]

  • AT307378B - Process for the preparation of fumaric acid esters - Google Patents.
  • ResearchGate. (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. Available at: [Link]

  • Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Available at: [Link]

  • Gangadwala, K. C., & Malshe, V. C. (2006). Esterification of Acetic Acid with Butanol in the Presence of Ion-Exchange Resins as Catalysts. Industrial & Engineering Chemistry Research, 45(15), 5347-5352. Available at: [Link]

  • Schmidt, J., et al. (2021). Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. Proceedings of the National Academy of Sciences, 118(13), e2025383118. Available at: [Link]

  • G. D. Yadav, et al. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical Reactor Engineering, 16(1). Available at: [Link]

  • Al-Maythalony, B. A., et al. (2021). Fumarate Based Metal–Organic Framework: An Effective Catalyst for the Transesterification of Used Vegetable Oil. Catalysts, 11(11), 1335. Available at: [Link]

  • Trade Science Inc. Spectral characterization of rupatadine fumarate and its potential impurities. Available at: [Link]

  • Das, R. K., & Brar, S. K. (2016). Fumaric Acid Production: A Biorefinery Perspective. Applied Microbiology and Biotechnology, 100(23), 9835-9848. Available at: [Link]

  • US2894982A - Preparation of diesters of fumaric acid - Google Patents.

Sources

Monobutyl Fumarate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of monobutyl fumarate (MBF), a monoalkyl ester of fumaric acid with significant potential in therapeutic development. As a lipophilic prodrug of monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis and psoriasis therapeutic dimethyl fumarate (DMF), MBF presents a compelling case for investigation. This document delves into the chemical synthesis, physicochemical properties, and the well-established mechanism of action of fumarates, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Detailed experimental protocols for synthesis, in-vitro characterization, and in-vivo evaluation are provided to empower researchers in their exploration of this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of monobutyl fumarate.

Introduction: The Therapeutic Promise of Fumaric Acid Esters

Fumaric acid esters (FAEs) have emerged as a clinically significant class of immunomodulatory and neuroprotective agents.[1] The therapeutic journey of FAEs began with the use of a mixture of dimethyl fumarate (DMF) and monoethyl fumarate (MEF) salts for the treatment of psoriasis.[2] Subsequent research identified DMF as the primary active component, which is rapidly hydrolyzed in vivo to its active metabolite, monomethyl fumarate (MMF).[2] MMF is now recognized as the key mediator of the therapeutic effects of DMF.[1] This understanding has spurred the development of various prodrugs of MMF, aiming to optimize its pharmacokinetic profile and improve gastrointestinal tolerability.[3]

Monobutyl fumarate (MBF) fits into this landscape as a logical evolution in MMF prodrug design. By esterifying fumaric acid with butanol, MBF exhibits increased lipophilicity compared to MMF, which may offer advantages in formulation and absorption. Upon oral administration, it is anticipated that MBF will be efficiently hydrolyzed by esterases in the gastrointestinal tract and blood to release MMF, thereby delivering the active therapeutic moiety. This guide will provide a detailed technical exploration of MBF, from its fundamental chemistry to its potential therapeutic applications.

Chemical and Physicochemical Properties of Monobutyl Fumarate

A thorough understanding of the chemical and physical properties of a drug candidate is fundamental to its development. This section details the key characteristics of monobutyl fumarate.

Chemical Structure and Identification
  • IUPAC Name: (2E)-4-butoxy-4-oxobut-2-enoic acid

  • Synonyms: Monobutyl fumarate, n-Butyl fumarate, Fumaric acid monobutyl ester

  • CAS Number: 16062-88-7

  • Molecular Formula: C₈H₁₂O₄

  • Molecular Weight: 172.18 g/mol

Physicochemical Data

The following table summarizes key physicochemical properties of monobutyl fumarate. It is important to note that some of these values are computationally predicted and should be experimentally verified for drug development purposes.

PropertyValueSource
Molecular Weight 172.18 g/mol PubChem[4]
XLogP3-AA (LogP) 1.1PubChem (Computed)[4]
Hydrogen Bond Donor Count 1PubChem (Computed)[4]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[4]
Rotatable Bond Count 6PubChem (Computed)[4]
pKa ~3.6 (Predicted)Similar to MMF (3.63)[5]
Solubility Soluble in DMSOMedKoo Biosciences[2]

Synthesis of Monobutyl Fumarate: A Step-by-Step Protocol

The synthesis of monoalkyl fumarates can be achieved through the esterification of maleic anhydride followed by isomerization.[6] The following protocol is adapted from established methods for the synthesis of monomethyl fumarate.[7]

Materials and Reagents
  • Maleic Anhydride

  • n-Butanol

  • Toluene

  • Thiourea (or another suitable isomerization catalyst)

  • Hydrochloric Acid (optional, for catalysis)

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic Stirrer and Heating Mantle

Synthetic Procedure
  • Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene. Add n-butanol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isomerization: After the formation of monobutyl maleate is complete, cool the reaction mixture to room temperature. Add a catalytic amount of thiourea (e.g., 0.05 eq).

  • Heat the mixture to 80-100 °C and stir for 4-6 hours to facilitate the isomerization from the cis (maleate) to the trans (fumarate) isomer. Monitor the isomerization by TLC or HPLC.

  • Work-up: Once the isomerization is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude monobutyl fumarate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized monobutyl fumarate should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity.

  • Melting Point: To assess purity.

Mechanism of Action: The Nrf2 Pathway

The therapeutic effects of fumaric acid esters are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Fumarates, being electrophilic Michael acceptors, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The resulting enhancement of the cellular antioxidant capacity is believed to underlie the anti-inflammatory and neuroprotective effects of fumarates.

Below is a diagram illustrating the Nrf2 activation pathway by fumarates.

Caption: Nrf2 Pathway Activation by Monobutyl Fumarate.

In-Vitro Experimental Protocols

The following protocols provide a framework for the in-vitro characterization of monobutyl fumarate's biological activity.

Nrf2 Nuclear Translocation by Immunofluorescence

This assay visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.

  • Cell Culture: Plate a suitable cell line (e.g., human astrocytes, neuroblastoma cells, or keratinocytes) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of monobutyl fumarate (and appropriate controls, such as MMF and a vehicle control) for a predetermined time (e.g., 2-6 hours).

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9] Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Nrf2_IF_Workflow A 1. Cell Seeding on Coverslips B 2. Treatment with Monobutyl Fumarate A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody (anti-Nrf2) Incubation D->E F 6. Secondary Antibody (Fluorescent) Incubation E->F G 7. DAPI Staining & Mounting F->G H 8. Fluorescence Microscopy & Analysis G->H

Caption: Workflow for Nrf2 Immunofluorescence Assay.

In-Vivo Experimental Protocols

Animal models are essential for evaluating the therapeutic potential and safety of a new chemical entity. The following protocol describes a widely used model for assessing anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening compounds for acute anti-inflammatory activity.[10][11]

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups receiving different doses of monobutyl fumarate. Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Paw_Edema_Workflow A 1. Animal Acclimatization & Grouping B 2. Administration of Test Compound/Vehicle A->B C 3. Carrageenan Injection into Paw B->C D 4. Paw Volume Measurement (0-5 hours) C->D E 5. Data Calculation (% Inhibition) D->E F 6. Statistical Analysis E->F

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Pharmacokinetics, Toxicology, and Formulation Considerations

Pharmacokinetics
  • Absorption: As a more lipophilic ester, monobutyl fumarate is expected to be well-absorbed from the gastrointestinal tract.

  • Metabolism: It is anticipated to undergo rapid and extensive first-pass metabolism by esterases in the gut wall, blood, and liver, leading to the formation of its active metabolite, monomethyl fumarate (MMF), and butanol.

  • Distribution and Elimination: The pharmacokinetic profile of the liberated MMF is expected to be similar to that observed after administration of DMF.[5]

Toxicology

Detailed toxicological studies of monobutyl fumarate have not been published. However, fumaric acid itself has a low toxicity profile.[12] The safety of any new fumaric acid ester would need to be thoroughly evaluated, with particular attention to potential gastrointestinal side effects, which are common with this class of drugs.

Formulation for Oral Delivery

To mitigate gastrointestinal side effects and ensure delivery to the small intestine for optimal absorption, an enteric-coated formulation is recommended for oral administration of monobutyl fumarate.[13]

  • Core Tablet/Pellet: The active pharmaceutical ingredient (API) can be formulated into a core tablet or pellets with suitable excipients.

  • Seal Coat: An optional seal coat can be applied to protect the API from the acidic enteric polymer.

  • Enteric Coating: A pH-sensitive polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine should be used.[14] Common enteric polymers include derivatives of polymethacrylates, cellulose acetate phthalate, and polyvinyl acetate phthalate.

Analytical Methods and Stability

Analytical Method for Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of monobutyl fumarate and its potential degradation products. A suitable method, adapted from those used for DMF and MMF, would likely involve:[15][16]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at approximately 210 nm

Stability

A comprehensive stability testing program should be conducted according to ICH guidelines (Q1A(R2)) to determine the shelf-life of monobutyl fumarate as a drug substance and in its formulated product.[17] This should include testing under long-term, intermediate, and accelerated storage conditions.

Regulatory and Patent Landscape

While numerous patents exist for prodrugs of monomethyl fumarate, a specific search for patents explicitly covering the therapeutic use of monobutyl fumarate did not yield prominent results at the time of this writing.[3][8] This may suggest an opportunity for novel intellectual property in this area. Any development program for monobutyl fumarate should include a thorough freedom-to-operate analysis.

Conclusion and Future Directions

Monobutyl fumarate represents a promising next-generation prodrug of monomethyl fumarate, with the potential for an optimized pharmacokinetic and tolerability profile. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation in inflammatory and neurodegenerative diseases. The experimental protocols and technical information provided in this guide offer a solid foundation for researchers and drug developers to unlock the therapeutic potential of this intriguing molecule. Future research should focus on obtaining robust experimental data on its physicochemical properties, pharmacokinetics, and toxicology to support its progression towards clinical development.

References

  • Burness, C. B., & Deeks, E. D. (2020). Monomethyl Fumarate: A Review in Relapsing-Remitting MS. CNS drugs, 34(11), 1195–1204.
  • Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients.
  • Mrowietz, U., Morrison, P. J., Suhrkamp, I., Kumanova, M., & Clement, B. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in pharmacological sciences, 39(1), 1–12.
  • Rostami Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters.
  • Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Gangakhedkar, A. A., & Gangakhedkar, A. A. (2014).
  • Morris, C. J. (2011). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
  • Enteric coating compositions and methods of making and using the same. (n.d.). Google Patents.
  • Process for the preparation of monoesters of fumaric acid. (n.d.). Google Patents.
  • Levey, S., & Gast, J. H. (1944). A study to determine the toxicity of fumaric acid.
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • Avdeef, A., & Tsinman, O. (2006). pKa values of fumaric acid potentiometrically determined in this study... ResearchGate. Retrieved from [Link]

  • Singh, S., Kumar, V., & Singh, S. (2020). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Journal of pharmaceutical and biomedical analysis, 191, 113606.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Monobutyl fumarate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Mrowietz, U., & Altmeyer, P. (2016). Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. ResearchGate. Retrieved from [Link]

  • Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells. (2021). Bio-protocol, 11(20), e4188.
  • Enteric tablet containing dimethyl fumarate. (n.d.). Google Patents.
  • Controlled release pharmaceutical compositions comprising a fumaric acid ester. (n.d.). Google Patents.
  • European Commission Health & Consumer Protection Directorate-General. (2003). Report on the safety of Fumaric Acid.
  • ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Al-Gousous, J., & Langguth, P. (2019). Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability. European journal of pharmaceutical sciences, 138, 105019.
  • (A) Immunofluorescence analysis of Nrf2 nuclear translocation and (B)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Monomethyl fumarate derivatives and pharmaceutical compositions using same. (n.d.). Google Patents.
  • de Souza, T. A., & Breitkreutz, J. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1333-1341.
  • World Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Process for the preparation of dialkyl succinate from maleic anhydride. (n.d.). Google Patents.
  • Khan, A. U., et al. (2015). Efficacies of fumaric acid and its mono- and di-methyl esters in rodent models for analgesics and anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Semantic Scholar. Retrieved from [Link]

  • Levey, S., & Gast, J. H. (1944). A study to Determine the Toxicity of Fumaric Acid. ScienceDirect. Retrieved from [Link]

  • Parashar, T., et al. (2014). ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. World Journal Of Pharmacy and Pharmaceutical Research.
  • Fumarate ester dosage forms with enhanced gastrointestinal tolerability. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hep
  • What are the products of the reaction between maleic anhydride and alcohols? (2023, May 22). Koyon. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian journal of pharmacology, 45(6), 579–585.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2016).
  • Skin permeation enhancer compositions. (n.d.). Justia Patents. Retrieved January 22, 2026, from [Link]

  • Drosophila Keap1 Proteins Assemble Nuclear Condensates in Response to Oxidative Stress. (2022). International journal of molecular sciences, 23(21), 13356.
  • Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. (2016). Semantic Scholar. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • Kinetic investigations on esterification of maleic anhydride with butanols. (2014). Przemysl Chemiczny, 93(10), 1735-1738.
  • Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid. (2012). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to Monobutyl Fumarate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of monobutyl fumarate, a molecule of increasing interest in the fields of chemical synthesis and drug development. As a member of the fumaric acid ester (FAE) family, its properties and potential applications are best understood by examining its synthesis, analytical characterization, and the well-established biological mechanisms of its chemical relatives, such as monomethyl fumarate (MMF). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Core Molecular and Physicochemical Profile

Monobutyl fumarate, with the IUPAC name (E)-4-butoxy-4-oxobut-2-enoic acid, is a dicarboxylic acid monoester.[1] Its structure is characterized by a four-carbon butyl ester group at one end of the fumarate backbone and a free carboxylic acid at the other. This asymmetric structure, particularly the α,β-unsaturated carbonyl system, is central to its chemical reactivity and biological activity.

Key Identifiers and Properties

The fundamental properties of monobutyl fumarate are summarized below, providing a foundational dataset for any experimental work.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
CAS Number 16062-88-7[1][2]
IUPAC Name (E)-4-butoxy-4-oxobut-2-enoic acid[1]
Appearance Solid powder[2]
Physicochemical DataValueSource(s)
Boiling Point 289.1°C at 760 mmHg[3]
Flash Point 113.9°C[3]
Density 1.13 g/cm³[3]
XLogP3 1.1[1][3]
Hydrogen Bond Donors 1[1][3]
Hydrogen Bond Acceptors 4[1][3]
Solubility Soluble in DMSO[2]

Synthesis and Purification Workflow

The synthesis of monobutyl fumarate is most efficiently achieved via a two-step process starting from maleic anhydride. This approach is favored for its atom economy and the use of readily available starting materials. The core logic involves the initial formation of the thermodynamically less stable cis-isomer (maleate), followed by a catalyzed isomerization to the desired trans-isomer (fumarate).[4][5]

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Maleate Formation cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Workup & Purification MA Maleic Anhydride MBM_crude Crude Monobutyl Maleate Solution MA->MBM_crude Ring-opening (50-60°C, 2-4h) BuOH n-Butanol BuOH->MBM_crude Solvent1 Anhydrous Toluene Solvent1->MBM_crude MBF_solution Monobutyl Fumarate Solution MBM_crude->MBF_solution Heat (80-100°C) (1-2h) Catalyst Catalyst (e.g., Fumaryl Chloride) Catalyst->MBF_solution Workup Aqueous Wash & Solvent Removal MBF_solution->Workup Crude_Solid Crude Monobutyl Fumarate Workup->Crude_Solid Recrystallization Recrystallization (e.g., Toluene/Hexane) Crude_Solid->Recrystallization Pure_MBF Pure Monobutyl Fumarate Recrystallization->Pure_MBF

Caption: A two-step synthesis workflow for monobutyl fumarate production.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for synthesizing fumaric acid monoesters.[6][7][8]

Step 1: Synthesis of Monobutyl Maleate

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent like toluene.

  • Alcoholysis: Slowly add n-butanol (1.0-1.1 eq) to the stirred solution. An exothermic reaction will occur.

  • Reaction: Heat the mixture to 50-60°C and maintain for 2-4 hours, monitoring the disappearance of maleic anhydride by TLC or HPLC. The resulting solution contains monobutyl maleate.

Causality Insight: Starting with maleic anhydride is crucial as its strained ring is readily opened by the nucleophilic attack of n-butanol, forming the monoester without requiring a catalyst. This reaction yields the cis (maleate) isomer due to the cyclic nature of the anhydride starting material.

Step 2: Isomerization to Monobutyl Fumarate

  • Catalyst Addition: To the cooled monobutyl maleate solution from Step 1, add a catalytic amount of an isomerization agent (e.g., fumaryl chloride, 1-2 mol%).

  • Isomerization Reaction: Heat the reaction mixture to 80-100°C for 1-2 hours. The isomerization from the cis (maleate) to the more stable trans (fumarate) configuration is driven by thermodynamics and facilitated by the catalyst.

  • Monitoring: Track the conversion to monobutyl fumarate using HPLC. The fumarate will have a different retention time from the maleate.

Causality Insight: The trans configuration of the fumarate is sterically less hindered and energetically more favorable than the cis maleate. Catalysts like fumaryl chloride facilitate the rotation around the carbon-carbon single bond by temporarily forming a species with increased single-bond character, thereby lowering the activation energy for isomerization.[7]

Step 3: Purification

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Workup: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst or unreacted starting materials.

  • Recrystallization: Concentrate the organic layer and recrystallize the crude solid product from a suitable solvent system, such as toluene/hexanes, to yield pure monobutyl fumarate.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized monobutyl fumarate. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.

Diagram: Analytical Workflow

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC RP-HPLC LCMS LC-MS HPLC->LCMS Confirm Mass Result_Purity Purity >98% Absence of Maleate HPLC->Result_Purity NMR 1H & 13C NMR Result_Identity Correct 1H/13C Shifts Expected Functional Groups NMR->Result_Identity FTIR FTIR Spectroscopy FTIR->Result_Identity Sample Purified Monobutyl Fumarate Sample Sample->HPLC Inject Sample->NMR Dissolve in CDCl3/DMSO-d6 Sample->FTIR Analyze Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBF Monobutyl Fumarate (Cell Permeable) Keap1 Keap1 (Cys-SH) MBF->Keap1 Michael Addition (S-Alkylation) Nrf2 Nrf2 Keap1->Nrf2 Nrf2 Release Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Basal State ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates

Sources

Monobutyl Fumarate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the physical and chemical properties of monobutyl fumarate, a molecule of significant interest in polymer chemistry and as a potential pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a blend of theoretical knowledge and practical insights.

Introduction: The Significance of Monobutyl Fumarate

Monobutyl fumarate, the monoester of fumaric acid and n-butanol, is a versatile α,β-unsaturated carbonyl compound. Its structure, featuring a reactive double bond and a carboxylic acid moiety, makes it a valuable precursor in various chemical syntheses. The presence of both an ester and a carboxylic acid group imparts a unique balance of hydrophilic and lipophilic properties, influencing its reactivity and potential applications.

Fumaric acid esters, in general, have garnered considerable attention for their biological activities, including immunomodulatory and neuroprotective effects.[1] While dimethyl fumarate is a well-established therapeutic agent, the investigation of other fumarate esters, such as monobutyl fumarate, is an active area of research.[2] In the realm of material science, the incorporation of fumarate units into polymers can enhance properties like thermal stability and biocompatibility.[3][4] This guide aims to provide a comprehensive understanding of the fundamental physicochemical characteristics of monobutyl fumarate, which is crucial for its effective utilization in these fields.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of monobutyl fumarate is essential for its handling, characterization, and application. The following sections detail its key identifiers and physicochemical parameters.

Chemical Identifiers
IdentifierValueSource
IUPAC Name (2E)-4-Butoxy-4-oxobut-2-enoic acid[5]
CAS Number 16062-88-7[5]
Molecular Formula C₈H₁₂O₄[5]
Molecular Weight 172.18 g/mol [5]
InChI Key UTOVMEACOLCUCK-SNAWJCMRSA-N[5]
SMILES CCCCOC(=O)/C=C/C(=O)O[5]
Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of monobutyl fumarate. It is important to note that while some of these values are experimentally determined, others are computed predictions and should be considered as such.

PropertyValueRemarksSource
Appearance Solid powder[5]
Boiling Point 289.1 °C at 760 mmHgPredictedLookChem
Density 1.13 g/cm³PredictedLookChem
Solubility Soluble in DMSO[5]
pKa ~3.0 - 4.5Estimated based on fumaric acid (pKa1 ~3.03, pKa2 ~4.44)[6]
LogP 1.1ComputedPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 6PubChem

Synthesis of Monobutyl Fumarate

Monobutyl fumarate is typically synthesized through the esterification of fumaric acid with n-butanol. This reaction is generally acid-catalyzed. An alternative approach involves the isomerization of monobutyl maleate, which can be prepared from maleic anhydride and n-butanol.

Synthesis Workflow

The synthesis via esterification of fumaric acid is a common and straightforward method. The general workflow is depicted below.

SynthesisWorkflow FumaricAcid Fumaric Acid Reaction Esterification Reaction FumaricAcid->Reaction Butanol n-Butanol Butanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification MBF Monobutyl Fumarate Purification->MBF

Caption: General workflow for the synthesis of monobutyl fumarate.

Experimental Protocol: Esterification of Fumaric Acid

This protocol describes a laboratory-scale synthesis of monobutyl fumarate.

Materials:

  • Fumaric acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine fumaric acid (1 equivalent) and an excess of n-butanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude monobutyl fumarate by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Stability

Reactivity Profile

The chemical reactivity of monobutyl fumarate is dominated by two key functional groups: the electrophilic carbon-carbon double bond and the carboxylic acid group.

  • Michael Addition: The electron-withdrawing nature of the adjacent ester and carboxylic acid groups activates the double bond for nucleophilic attack via a Michael addition mechanism. This reactivity is fundamental to many of its potential applications, including polymer synthesis and biological interactions. Common nucleophiles that can react with monobutyl fumarate include thiols (e.g., cysteine residues in proteins), amines, and carbanions.

  • Esterification/Amidation: The carboxylic acid moiety can undergo standard reactions such as esterification with alcohols or amidation with amines to form the corresponding diesters or amide-esters.

  • Polymerization: The double bond can participate in free-radical or other polymerization reactions, leading to the formation of fumarate-based polymers.[3]

Reactivity MBF Monobutyl Fumarate Michael Michael Addition (Nucleophilic Attack on C=C) MBF->Michael + Nucleophile Esterification Esterification/Amidation (Reaction at -COOH) MBF->Esterification + Alcohol/Amine Polymerization Polymerization (Reaction at C=C) MBF->Polymerization Initiator

Sources

Monobutyl Fumarate: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fumaric acid esters (FAEs) have emerged as a significant class of therapeutic agents, demonstrating potent immunomodulatory and cytoprotective properties. Among these, monobutyl fumarate, the monoester of fumaric acid and n-butanol, is a compound of increasing interest for researchers in drug development. This technical guide provides an in-depth exploration of monobutyl fumarate, covering its synthesis, physicochemical properties, mechanism of action, analytical methodologies, and potential therapeutic applications. Drawing parallels from the well-studied dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively work with and evaluate monobutyl fumarate.

While DMF is a widely recognized prodrug, it is rapidly hydrolyzed in vivo to MMF, the pharmacologically active moiety.[1] This understanding underscores the importance of studying monoalkyl fumarates, such as monobutyl fumarate, to better comprehend the direct biological effects of this class of compounds. The therapeutic efficacy of FAEs is largely attributed to their ability to modulate inflammatory responses and protect against oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Physicochemical Properties of Monobutyl Fumarate

A comprehensive understanding of the physicochemical properties of monobutyl fumarate is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₂O₄PubChem
Molecular Weight 172.18 g/mol PubChem
IUPAC Name (2E)-4-butoxy-4-oxobut-2-enoic acidPubChem
CAS Number 16062-88-7PubChem
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °CMedKoo Biosciences

Synthesis of Monobutyl Fumarate

The synthesis of monobutyl fumarate is typically achieved through a two-step process involving the formation of monobutyl maleate followed by its isomerization to the more stable trans-isomer, monobutyl fumarate.[2] This approach is analogous to the synthesis of other monoalkyl fumarates.[3]

Logical Framework for Monobutyl Fumarate Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Isomerization MA Maleic Anhydride MBM Monobutyl Maleate (cis-isomer) MA->MBM nBuOH n-Butanol nBuOH->MBM MBF Monobutyl Fumarate (trans-isomer) MBM->MBF Isomerization Purification Purification (Crystallization) MBF->Purification Catalyst Isomerization Catalyst (e.g., Thionyl Chloride, HCl) Catalyst->MBF Heat Heat Heat->MBF

Caption: Synthesis workflow for monobutyl fumarate.

Experimental Protocol: Synthesis of Monobutyl Fumarate

This protocol is adapted from established methods for the synthesis of monoalkyl fumarates.[2]

Step 1: Synthesis of Monobutyl Maleate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride (1.0 equivalent) and n-butanol (1.1 to 1.5 equivalents). The reaction can be performed neat or in a suitable solvent like toluene to aid in temperature control and subsequent water removal if any side reactions occur.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100°C. The progress of the reaction can be monitored by the disappearance of the maleic anhydride starting material, which can be observed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the excess n-butanol and solvent (if used) can be removed under reduced pressure. The resulting crude product is monobutyl maleate.

Step 2: Isomerization to Monobutyl Fumarate

  • Catalyst Addition: To the crude monobutyl maleate, add a catalytic amount of an isomerization agent. Common catalysts for this transformation include halides of acids of sulfur or phosphorus, such as thionyl chloride (SOCl₂), or mineral acids like hydrochloric acid (HCl).[4] A typical catalyst loading is 0.001 to 0.05 mole equivalents per mole of the maleate ester.[4]

  • Isomerization Conditions: Heat the mixture, with stirring, to a temperature range of 80-120°C. The isomerization from the cis (maleate) to the trans (fumarate) isomer is often accompanied by the precipitation of the solid fumarate product.[2] The progress of the isomerization can be monitored by ¹H NMR spectroscopy by observing the characteristic shifts of the vinyl protons or by HPLC.

  • Purification: After the isomerization is complete, the reaction mixture is cooled. The solid monobutyl fumarate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product.[2]

Mechanism of Action: The Nrf2 Pathway

The primary mechanism through which fumaric acid esters exert their therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Fumaric acid esters, including the active metabolite of monobutyl fumarate, are electrophilic molecules that can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This leads to the upregulation of a battery of protective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[5]

G cluster_0 Cytoplasm cluster_1 Nucleus MBF Monobutyl Fumarate (active metabolite) Keap1 Keap1 MBF->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription Response Cellular Protection & Anti-inflammatory Effects Genes->Response Nrf2_n->ARE Binds to

Caption: The Nrf2 signaling pathway activation by monobutyl fumarate.

Experimental Protocols for Assessing Nrf2 Activation

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to assess the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with monobutyl fumarate.[6]

  • Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) and allow them to adhere. Treat the cells with varying concentrations of monobutyl fumarate for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO). A known Nrf2 activator can be used as a positive control.[7]

  • Cell Lysis and Fractionation: Following treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., β-actin).[6] An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the upregulation of Nrf2 target genes following treatment with monobutyl fumarate.[8]

  • Cell Culture and Treatment: Treat cells with monobutyl fumarate as described in the Western blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2 target genes (e.g., NQO1, HMOX1), and a suitable qPCR master mix.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the fold change of the target genes in the treated samples compared to the vehicle control indicates Nrf2 pathway activation.

Analytical Methodology: Quantification of Monobutyl Fumarate

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of fumarate esters in various matrices, including biological samples.[9]

Logical Framework for HPLC Analysis

G Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (Protein Precipitation/ Solid Phase Extraction) Sample->Extraction HPLC HPLC System Extraction->HPLC Detector UV or MS Detector HPLC->Detector Column Reversed-Phase Column (e.g., C18) Column->HPLC MobilePhase Mobile Phase (e.g., Acetonitrile/Water with Formic Acid) MobilePhase->HPLC Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for the HPLC analysis of monobutyl fumarate.

Experimental Protocol: RP-HPLC Method for Monobutyl Fumarate in Plasma

This protocol provides a general framework for the reversed-phase HPLC analysis of monobutyl fumarate in plasma samples.[10]

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 210 nm. Alternatively, for higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of monobutyl fumarate in blank plasma and process them in the same way as the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio of monobutyl fumarate to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of monobutyl fumarate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Therapeutic Applications and Future Perspectives

The therapeutic potential of fumaric acid esters is well-established, with dimethyl fumarate being an approved treatment for relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][11] The efficacy of these compounds is attributed to their immunomodulatory and neuroprotective effects, mediated in large part by the Nrf2 pathway.[1] Given that monobutyl fumarate is a direct-acting monoalkyl fumarate, it is expected to exhibit a similar pharmacological profile to MMF.

Preclinical studies have demonstrated the efficacy of FAEs in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The ability of these compounds to mitigate oxidative stress and inflammation suggests their potential utility in a broader range of diseases with similar underlying pathologies.

Safety and Toxicology

The safety profile of fumaric acid and its esters has been evaluated in various studies. Fumaric acid itself is considered to have a low degree of toxicity.[12] The most common adverse effects associated with oral FAE therapy are flushing and gastrointestinal events, which are generally mild to moderate in severity.[13] A study on the subchronic oral administration of n-butyl maleate, the cis-isomer of monobutyl fumarate, in rats established a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day. While this provides valuable information, a comprehensive toxicological evaluation of monobutyl fumarate is necessary for its further development as a therapeutic agent.

Conclusion

Monobutyl fumarate represents a promising molecule within the class of fumaric acid esters. Its synthesis is achievable through straightforward chemical transformations, and its primary mechanism of action via the Nrf2 pathway is well-characterized. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate its biological activities and potential therapeutic applications. As our understanding of the intricate roles of oxidative stress and inflammation in various diseases continues to grow, molecules like monobutyl fumarate that can effectively modulate these processes will undoubtedly remain at the forefront of drug discovery and development.

References

  • The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (2021, March 30). PubMed. Retrieved January 24, 2026, from [Link]

  • Report on the safety of Fumaric Acid. (2003, January 22). European Commission. Retrieved January 24, 2026, from [Link]

  • Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates. (1985, April). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Western blot analysis of Nrf2 concentration in the nuclear and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases. (2022, July 5). PubMed. Retrieved January 24, 2026, from [Link]

  • The Effectiveness of Dimethyl Fumarate Monotherapy in the Treatment of Relapsing-Remitting Multiple Sclerosis: A Systematic Review and Meta-Analysis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Isomerization of dialkyl maleates to dialkyl fumarates. (1956, September 25). Google Patents.
  • Safety Data Sheet: Fumaric acid. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

  • Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]

  • The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis. (2024, April 6). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Material Safety Data Sheet FUMARIC ACID. (2025, March 3). Valsynthese SA. Retrieved January 24, 2026, from [Link]

  • Investigation of Maleate-Fumarate Isomerization in Unsaturated. (n.d.). PDF Free Download. Retrieved January 24, 2026, from [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Call for data for the re-evaluation of fumaric acid (E 297) and succinic acid (E 363) as food additives. (2024, July 28). European Food Safety Authority. Retrieved January 24, 2026, from [Link]

  • Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. (n.d.). PNAS. Retrieved January 24, 2026, from [Link]

  • Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. (2024, November 7). YouTube. Retrieved January 24, 2026, from [Link]

  • Efficacy of Dimethyl Fumarate in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies. (2023, April 15). PubMed. Retrieved January 24, 2026, from [Link]

  • The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Method of making monomethyl fumarate. (n.d.). Google Patents.
  • Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Protocol for the Synthesis and Characterization of Monobutyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Monobutyl fumarate is a key mono-alkyl fumarate ester with growing importance in organic synthesis and as a precursor in pharmaceutical development.[1][2] This document provides a comprehensive, field-tested guide for its synthesis via the acid-catalyzed Fischer-Speier esterification of fumaric acid with n-butanol. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol for synthesis and purification, and outline rigorous methods for analytical characterization. This guide is designed to equip researchers with the expertise to produce and validate high-purity monobutyl fumarate reliably.

Introduction and Strategic Approach

The selective synthesis of a monoester from a symmetric dicarboxylic acid like fumaric acid presents a unique chemical challenge: controlling the reaction to prevent the formation of the diester byproduct, dibutyl fumarate. While alternative routes, such as the alcoholysis of maleic anhydride followed by isomerization, exist, the direct Fischer esterification of fumaric acid is often favored for its procedural simplicity and atom economy.[3][4][5]

The core of our strategy is the application of Le Châtelier's principle to the reversible Fischer esterification reaction.[6] By carefully controlling stoichiometry—specifically, by using a molar excess of the dicarboxylic acid relative to the alcohol—we can statistically favor the formation of the desired monoester. The unreacted fumaric acid can then be easily removed during the work-up, leveraging its poor solubility in organic solvents.

The Chemistry: Fischer-Speier Esterification Mechanism

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[7] The reaction is an equilibrium process, and its mechanism involves a series of protonation and deprotonation steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

The mechanism proceeds as follows:

  • Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of fumaric acid, significantly increasing the electrophilicity of the carbonyl carbon.[9]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final monobutyl fumarate ester.

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification Reactants Fumaric Acid + n-Butanol Protonated_Acid Protonated Carbonyl Reactants->Protonated_Acid 1. Protonation H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack (n-Butanol) Water_Leaving_Group Protonated Intermediate (H₂O is good leaving group) Tetrahedral_Intermediate->Water_Leaving_Group 3. Proton Transfer Protonated_Ester Protonated Ester Water_Leaving_Group->Protonated_Ester 4. Elimination of H₂O Product Monobutyl Fumarate + H₂O Protonated_Ester->Product 5. Deprotonation Catalyst_Regen H⁺ (Catalyst)

Caption: Figure 1: Mechanism of Fischer Esterification

Detailed Synthesis Protocol

This protocol is designed for the synthesis of monobutyl fumarate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents & MaterialsEquipment
Fumaric Acid (≥99%)250 mL Round-bottom flask
n-Butanol (Anhydrous, ≥99%)Reflux condenser
Sulfuric Acid (Conc., 98%)Magnetic stirrer and stir bar
Ethyl AcetateHeating mantle with temperature control
Saturated Sodium Bicarbonate SolutionRotary evaporator
Brine (Saturated NaCl Solution)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Buchner funnel and filter paper
Deionized WaterStandard laboratory glassware
Reagent Stoichiometry

To favor mono-esterification, fumaric acid is used in excess.

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Fumaric Acid116.0723.21 g0.202.0
n-Butanol74.127.41 g0.101.0
Sulfuric Acid98.08~0.5 mL~0.009Catalytic
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add fumaric acid (23.21 g, 0.20 mol) and n-butanol (7.41 g, 0.10 mol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (~0.5 mL) to the mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux (~118 °C, the boiling point of n-butanol).[10] Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Remove the excess n-butanol and any unreacted fumaric acid that precipitates using a rotary evaporator.

  • Work-up and Extraction:

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 2 x 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted fumaric acid), and finally 50 mL of brine.

    • Causality Note: The bicarbonate wash is crucial. It deprotonates the remaining carboxylic acid groups on both fumaric acid and the desired monobutyl fumarate, making them water-soluble salts. However, the less polar diester byproduct, if formed, will remain in the organic layer. This step selectively removes acidic components.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude monobutyl fumarate, typically as a white solid or viscous oil that solidifies upon standing.

Purification by Recrystallization
  • Transfer the crude product to a suitable flask.

  • Add a minimum amount of hot deionized water to dissolve the solid completely.[11] If the product oils out, a mixed solvent system like ethanol/water may be required.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water and dry under vacuum.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Fumaric Acid, n-Butanol, H₂SO₄) B 2. Reflux (4-6 hours) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Extraction (EtOAc / H₂O / NaHCO₃) C->D E 5. Drying & Evaporation D->E F 6. Recrystallization E->F Crude Product G 7. Pure Monobutyl Fumarate (Characterization) F->G Purified Product

Caption: Figure 2: Experimental Workflow

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized monobutyl fumarate.

ParameterExpected Result
Appearance White crystalline powder
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol [12]
Melting Point ~65-68 °C (Varies; compare to literature)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.85 (s, 2H, -CH=CH-), 4.25 (t, 2H, -OCH₂-), 1.70 (m, 2H, -CH₂-), 1.45 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃). Carboxylic acid proton may be broad or not observed.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O, acid), ~165 (C=O, ester), ~134 (-CH=CH-), ~66 (-OCH₂-), ~30 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃).
FT-IR (ATR)ν (cm⁻¹): ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1720 (C=O stretch, ester), ~1690 (C=O stretch, acid), ~1645 (C=C stretch), ~1250 & ~1150 (C-O stretch).
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₁₁O₄⁻: 171.0663; Found: 171.0665.

Safety and Handling

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care using appropriate gloves, lab coat, and eye protection. Always add acid to other reagents slowly.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause skin and eye irritation.[13] Ensure work is performed away from ignition sources.

  • Ethyl Acetate: Flammable liquid. Causes eye irritation and may cause drowsiness.

  • General: Perform all operations within a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage

Store the purified monobutyl fumarate in a tightly sealed container in a cool, dry, and dark place. For long-term storage (months to years), refrigeration at -20°C is recommended.[14]

References

  • CN101774913A - Preparation method of monomethyl fumarate - Google Patents.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • Fischer–Speier esterification - Wikipedia.

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University Chemistry.

  • An Improved Process For The Synthesis Of Dimethyl Fumarate - Quick Company.

  • US20140364604A1 - Method of making monomethyl fumarate - Google Patents.

  • US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents.

  • 22. The Fischer Esterification . Chemistry LibreTexts.

  • Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis - Semantic Scholar.

  • The Chemical Profile of Monomethyl Fumarate for Synthesis Applications . Pharmaffiliates.

  • Monoethyl fumarate | C6H8O4 | CID 5358902 - PubChem - NIH.

  • Monobutyl fumarate | CAS#16062-88-7 - MedKoo Biosciences.

  • mono-Ethyl fumarate Fumaric acid monoethyl ester - Sigma-Aldrich.

  • MONOBUTYL FUMARATE - precisionFDA.

  • US2522363A - Preparation of esters of fumaric acid - Google Patents.

  • Preparation of g-MONOALKYL MALEATES AND g-MONO- AND DIALKYL FUMARATES . Organic Preparations and Procedures International.

  • NMR characterisation of structure in solvates and polymorphs of formoterol fumarate . Magnetic Resonance in Chemistry.

  • Fischer Esterification-Typical Procedures - OperaChem.

  • (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O - ResearchGate.

  • mechanism for the esterification reaction - Chemguide.

  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization | ACS Omega.

  • Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution - PMC - NIH.

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate.

  • Monoethyl fumarate(2459-05-4) 1H NMR spectrum - ChemicalBook.

  • DE1291739B - Process for the preparation of mono- and diesters of fumaric acid with monohydric alcohols - Google Patents.

  • Emerging therapeutic applications for fumarates - PMC - PubMed Central.

  • Fumaric acid(110-17-8)IR1 - ChemicalBook.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000134) - Human Metabolome Database.

  • Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed.

  • Monobutyl fumarate - LookChem.

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... - RSC Publishing.

  • Spectral characterization of rupatadine fumarate and its potential impurities - TSI Journals.

  • Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production . MDPI.

  • Diethyl fumarate - the NIST WebBook.

  • Molecular structure and infrared spectra of dimethyl fumarate - RSC Publishing.

  • A New Purification Procedure for Fumarase Based of Affinity Chromatography... - PubMed.

  • Diethyl fumarate (623-91-6)IR1 - ChemicalBook.

Sources

Application Note: Comprehensive Analytical Characterization of Monobutyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of monobutyl fumarate. It offers both theoretical explanations and practical, step-by-step protocols for researchers involved in quality control, stability testing, and formulation development.

Introduction and Physicochemical Profile

Monobutyl fumarate, the monobutyl ester of fumaric acid, is a chemical entity of interest in various industrial applications, including as a monomer in polymer synthesis and potentially as a precursor or metabolite in pharmaceutical contexts. Fumaric acid esters (FAEs), such as dimethyl fumarate, have established therapeutic roles, making the analytical characterization of related compounds like monobutyl fumarate critical for ensuring purity, stability, and safety.[1][2][3]

A thorough analytical characterization is the cornerstone of quality control, enabling the identification and quantification of the active substance, the detection of impurities, and the assessment of stability under various conditions. This application note details a multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis techniques to provide a complete profile of monobutyl fumarate.

Table 1: Physicochemical Properties of Monobutyl Fumarate [4]

PropertyValue
IUPAC Name (E)-4-butoxy-4-oxobut-2-enoic acid
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
CAS Number 16062-88-7
Canonical SMILES CCCCOC(=O)/C=C/C(=O)O
Appearance Solid (predicted)

Chromatographic Analysis for Assay and Impurity Profiling

Chromatographic techniques are essential for separating monobutyl fumarate from its potential impurities, such as fumaric acid, dibutyl fumarate, and the corresponding maleate isomers.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the primary method for assay and impurity analysis of non-volatile, UV-absorbing compounds like monobutyl fumarate. The carboxylic acid and ester functionalities, along with the carbon-carbon double bond, make it an ideal candidate for this technique. A stability-indicating method, as described below, is designed to separate the main component from its potential degradation products, ensuring that the assay is a true reflection of the intact molecule's concentration.[5][6]

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile, allows for the effective elution and separation of the acidic analyte and related substances.[5][7] Acidification of the mobile phase (e.g., with phosphoric acid) is critical to suppress the ionization of the carboxylic acid group on monobutyl fumarate, leading to sharper peaks and more reproducible retention times.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard Solution (Known Concentration) hplc HPLC Injection & Separation (C18 Column) s_prep->hplc Calibrate p_prep Prepare Sample Solution (e.g., Dissolve in Diluent) p_prep->hplc Analyze detector UV Detection (e.g., 210 nm) hplc->detector chrom Obtain Chromatogram detector->chrom quant Quantify Assay & Impurities (Peak Area Comparison) chrom->quant

Caption: HPLC analysis workflow for monobutyl fumarate.

Protocol 1: Stability-Indicating RP-HPLC Method

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for fumarate esters.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent analyte protonation.[5]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 45% B5-20 min: 45% -> 80% B20-25 min: 80% B25-26 min: 80% -> 45% B26-30 min: 45% BA gradient elution ensures separation of early-eluting polar impurities (like fumaric acid) and later-eluting non-polar impurities (like dibutyl fumarate).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times and improves peak shape.[8]
Detection 210 nmFumarate esters exhibit strong absorbance at lower UV wavelengths.[8][9]
Injection Vol. 10 µL
  • Solutions Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of monobutyl fumarate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • Method Validation (Trustworthiness):

    • Validate the method according to ICH Q2(R1) guidelines.[5][10]

    • Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to demonstrate that degradant peaks do not interfere with the main analyte peak.[9]

    • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration) and demonstrate a linear relationship (R² > 0.999) between peak area and concentration.

    • Accuracy & Precision: Perform replicate injections of standard and sample solutions to establish repeatability and intermediate precision (%RSD < 2.0%). Accuracy should be assessed via recovery studies of spiked samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. While monobutyl fumarate has a carboxylic acid group that can make it challenging for direct GC analysis, it is sufficiently volatile for analysis, especially for identifying related volatile impurities. For more robust analysis, derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape. The mass spectrometer provides definitive identification based on the fragmentation pattern.[11][12]

This protocol is adapted from methods used for dimethyl fumarate and is suitable for detecting volatile impurities.[11][13]

Protocol 2: GC-MS for Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.[12][13]

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively non-polar column suitable for a wide range of semi-volatile compounds.[12]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.[12]
Inlet Temp. 270 °CEnsures rapid vaporization of the sample.
Oven Program Hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minSeparates compounds based on their boiling points and column interactions.
MS Source Temp. 230 °CStandard temperature for an EI source.[12]
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.[12]
Scan Range 40 - 450 m/zCovers the expected mass range of the analyte and related impurities.
  • Sample Preparation:

    • Accurately weigh about 10 mg of the monobutyl fumarate sample into a vial.

    • Add 10 mL of a suitable solvent like ethyl acetate or acetone.[11][12]

    • Vortex to dissolve. The solution is now ready for injection.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide orthogonal information to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments. For monobutyl fumarate, the ¹H NMR spectrum is expected to show distinct signals for the butyl chain protons, the vinylic protons of the fumarate backbone, and a broad signal for the carboxylic acid proton.[4][14]

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of monobutyl fumarate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.

  • Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~6.9-7.1 ppm: Two doublets, one for each of the vinylic protons (-CH=CH-), with a large coupling constant (~16 Hz) characteristic of a trans configuration.

    • ~4.2 ppm: A triplet corresponding to the -O-CH₂- protons of the butyl group.

    • ~1.7 ppm: A multiplet for the -CH₂- group adjacent to the terminal methyl group.

    • ~1.4 ppm: A multiplet for the -CH₂- group adjacent to the ester oxygen.

    • ~0.9 ppm: A triplet for the terminal -CH₃ group.

    • Variable (broad): A signal for the carboxylic acid proton (-COOH), which may exchange and appear over a wide range or not be observed.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Expected characteristic peaks for monobutyl fumarate include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, strong C=O stretches (~1700-1730 cm⁻¹) for both the ester and carboxylic acid, and a C=C stretch (~1640 cm⁻¹).[4]

  • Mass Spectrometry (MS): Confirms the molecular weight. In EI mode (from GC-MS), the molecular ion peak [M]⁺ at m/z 172 would be expected, along with characteristic fragments corresponding to the loss of the butoxy group or parts of the butyl chain.

Thermal Analysis for Stability and Purity Assessment

Expertise & Experience: Thermal analysis techniques like DSC and TGA are invaluable for characterizing the solid-state properties of a substance.[15][16] DSC measures heat flow and can precisely determine the melting point, which is a key indicator of purity. TGA measures mass loss as a function of temperature, providing information on thermal stability and decomposition patterns.[17][18] The combination of these techniques provides a comprehensive thermal profile.[19]

Thermal_Analysis cluster_main Thermal Characterization DSC Differential Scanning Calorimetry (DSC) Purity Purity DSC->Purity Provides MeltingPoint MeltingPoint DSC->MeltingPoint Provides TGA Thermogravimetric Analysis (TGA) Stability Stability TGA->Stability Provides Decomposition Decomposition TGA->Decomposition Provides

Caption: Relationship between DSC, TGA, and material properties.

Protocol 4: DSC and TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of monobutyl fumarate into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Analysis: Observe for a sharp endothermic peak corresponding to the melting of the substance. The onset temperature is typically reported as the melting point.

  • TGA Method:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Analysis: Monitor the mass loss curve to determine the onset of decomposition and identify any distinct degradation steps.

Integrated Analytical Strategy for Comprehensive Characterization

A single analytical technique is rarely sufficient for full characterization. The strength of this guide lies in its integrated approach, where each method provides complementary information.

Integrated_Strategy cluster_id Identity & Structure cluster_quant Purity & Assay cluster_phys Physical Properties NMR NMR (¹H, ¹³C) MS Mass Spec. IR IR Spec. HPLC HPLC-UV GCMS GC-MS DSC DSC TGA TGA MBF Monobutyl Fumarate Characterization MBF->NMR Confirms MBF->MS Confirms MBF->IR Confirms MBF->HPLC Quantifies MBF->GCMS Quantifies MBF->DSC Measures MBF->TGA Measures

Caption: An integrated approach to monobutyl fumarate analysis.

Workflow Logic:

  • Identity Confirmation: Use NMR as the primary tool for structural elucidation, supported by MS for molecular weight confirmation and IR for functional group verification.

  • Purity and Assay: Employ the validated stability-indicating HPLC method for accurate quantification of monobutyl fumarate and its non-volatile impurities.

  • Volatile Impurities: Use GC-MS to screen for and identify any volatile or semi-volatile impurities that may not be detected by HPLC.

  • Solid-State Properties: Characterize the thermal behavior using DSC and TGA to establish a melting point specification and understand the material's thermal stability.

This comprehensive suite of analytical methods provides a robust and reliable framework for the complete characterization of monobutyl fumarate, ensuring its quality and suitability for its intended application in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5475335, Monobutyl fumarate. Retrieved from [Link].

  • Singh, S., et al. (2020). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Pharmaceutical and Biomedical Analysis, 192, 113655. Available at: [Link].

  • Khan, U., et al. (2021). A novel validated method for extraction and estimation of Dimethyl fumarate from various textile matrices on GCMS. ResearchGate. Available at: [Link].

  • Narizzano, R., et al. (2009). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. Journal of Chromatography A, 1216(39), 6762-6766. Available at: [Link].

  • Reddy, Y. R., & Kumar, K. K. (2015). Analytical Method Validation For The Determination Of Fumaric Acid Content In Quetiapine Hemi Fumarate By RP-HPLC. ResearchGate. Available at: [Link].

  • Patel, Y. P., et al. (2018). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. ResearchGate. Available at: [Link].

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link].

  • Corredor, D., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. Available at: [Link].

  • Afsah-Hejri, L., et al. (2023). GC-IMS identification of early-warning biomarkers and fungal community dynamics during cigar tobacco mold process. Frontiers in Microbiology, 14, 1224305. Available at: [Link].

  • Balak, D. M. W., et al. (2014). Fumaric acid esters in the management of psoriasis. Psoriasis: Targets and Therapy, 4, 67–75. Available at: [Link].

  • precisionFDA. MONOBUTYL FUMARATE. precisionFDA. Available at: [Link].

  • Palve, R., et al. (2018). A Review of Impurity Profile in Pharmaceutical Substances. International Journal of Pharmaceutical and Phytopharmacological Research, 8(4), 1-10. Available at: [Link].

  • Adam, J., et al. (2016). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. ResearchGate. Available at: [Link].

  • Spritzer, I. D., & Schwartzman, G. (1985). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Forensic Sciences, 30(2), 519-526. Available at: [Link].

  • Cîrcioban, D., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4339. Available at: [Link].

  • Smith, C., et al. (2012). Fumaric acid esters in the management of psoriasis. ResearchGate. Available at: [Link].

  • Google Patents. (2010). CN101701943A - Method for measuring dimethyl fumarate in product by gas chromatography-mass spectrometry.
  • Google Patents. (2014). US20140364604A1 - Method of making monomethyl fumarate.
  • IJCRT. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT.org. Available at: [Link].

  • ResearchGate. (2016). Research Paper Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. ResearchGate. Available at: [Link].

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com. Available at: [Link].

  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2567-2577. Available at: [Link].

  • Semantic Scholar. Recent approaches for impurity profiling in pharmaceutical formulations. Semantic Scholar. Available at: [Link].

  • Lin, H.-H., et al. (2021). 1 H NMR spectrum of the reaction products of dimethyl fumarate ammonolysis. ResearchGate. Available at: [Link].

  • British Association of Dermatologists. (2015). FUMARIC ACID ESTERS. British Association of Dermatologists. Available at: [Link].

  • Sharma, S., et al. (2013). IMPURITY PROFILING. PharmaTutor. Available at: [Link].

  • Görög, S., et al. (2001). HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-851. Available at: [Link].

Sources

Advanced Purification Strategies for Monobutyl Fumarate: From Crude Synthesis to High-Purity Active Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Monobutyl fumarate (MBF) is a monoester of fumaric acid with increasing relevance in chemical synthesis and as a potential pharmaceutical intermediate, analogous to its well-studied counterparts, monomethyl fumarate (MMF) and dimethyl fumarate (DMF).[1] The therapeutic efficacy and safety profile of any active pharmaceutical ingredient (API) or its precursors are intrinsically linked to their purity. This guide provides a comprehensive overview of robust purification techniques for monobutyl fumarate, designed for researchers, chemists, and drug development professionals. We delve into the principles and detailed protocols for recrystallization, column chromatography, acid-base extraction, and vacuum distillation. Furthermore, we outline standard analytical methods for purity verification, ensuring the final product meets the stringent requirements of pharmaceutical development.

Introduction: The Critical Role of Purity

Monobutyl fumarate, a derivative of the Krebs cycle intermediate fumaric acid, shares structural similarities with monomethyl fumarate, the active metabolite of the FDA-approved multiple sclerosis drug dimethyl fumarate.[1] For any compound intended for pharmaceutical use, achieving exceptionally high purity is not merely a quality control metric but a fundamental safety and efficacy requirement. The presence of impurities—such as unreacted starting materials, isomeric variants like monobutyl maleate, or by-products like dibutyl fumarate—can lead to altered pharmacology, increased toxicity, or reduced stability of the final drug product.

This document serves as a practical guide, moving beyond theoretical descriptions to provide actionable protocols. The methodologies described herein are designed to be self-validating, explaining the causal relationships behind procedural choices to empower scientists to adapt and optimize these techniques for their specific applications.

Characterization of Monobutyl Fumarate and Its Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Properties

Monobutyl fumarate is a C8 organic compound characterized by a carboxylic acid group and a butyl ester group attached to a trans-alkene backbone. These features dictate its solubility, reactivity, and thermal stability.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[2][3]
Molecular Weight 172.18 g/mol [2][3]
IUPAC Name (E)-4-butoxy-4-oxobut-2-enoic acid[2]
CAS Registry Number 16062-88-7[2][4]
Boiling Point 289.1 °C at 760 mmHg[5]
Melting Point Approx. 140 °C (Varies with purity)[4]
Density 1.13 g/cm³[5]
Common Synthesis and Impurity Profile

The synthesis of monoalkyl fumarates typically proceeds via the alcoholysis of maleic anhydride, followed by an acid-catalyzed isomerization of the resulting maleate monoester to the desired fumarate (trans) isomer.[6] This process, while efficient, can generate a predictable set of impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities MA Maleic Anhydride MBM Monobutyl Maleate (cis-isomer) MA->MBM Alcoholysis BuOH n-Butanol BuOH->MBM MBF_crude Crude Monobutyl Fumarate (MBF) MBM->MBF_crude Isomerization (Acid Catalyst) FA Fumaric Acid (from hydrolysis) MBF_crude->FA Contains DBF Dibutyl Fumarate (diester) MBF_crude->DBF Contains MBM_imp Residual Monobutyl Maleate MBF_crude->MBM_imp Contains BuOH_imp Unreacted n-Butanol MBF_crude->BuOH_imp Contains

Caption: Synthesis pathway leading to crude Monobutyl Fumarate and associated impurities.

Key Impurities to Target:

  • Monobutyl Maleate: The geometric (cis) isomer of MBF. Its similar chemical structure can make it challenging to remove.

  • Dibutyl Fumarate (DBF): The diester by-product formed from the esterification of both carboxylic acid groups.

  • Fumaric Acid: Can result from the hydrolysis of the ester or be carried over from incomplete isomerization of maleic acid.

  • Unreacted Starting Materials: Residual n-butanol and maleic anhydride/maleic acid.

  • Catalyst and Solvents: Residual acids and organic solvents used during synthesis.

Core Purification Protocols

The choice of purification method depends on the scale of the synthesis, the primary impurities present, and the target purity level. Often, a multi-step approach combining two or more of these techniques yields the best results.

Recrystallization: The Workhorse of Solid Purification

Principle: This technique leverages the difference in solubility between the desired compound and its impurities in a specific solvent. The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Causality Behind Solvent Choice: The selection of an appropriate solvent is the most critical step for successful recrystallization.[7] An ideal solvent should:

  • Completely dissolve the crude MBF at its boiling point.

  • Provide very low solubility for MBF at low temperatures (e.g., 0-4 °C) to maximize yield.

  • Either keep impurities highly soluble at all temperatures or render them completely insoluble for removal by hot filtration.

  • Be chemically inert towards MBF.

  • Have a boiling point that allows for easy removal during the drying phase.

For compounds like fumarate monoesters, polar protic solvents or mixtures are often effective. Good starting points include water, ethanol/water mixtures, or ethyl acetate/heptane systems.[6][8]

Caption: Standard workflow for the purification of Monobutyl Fumarate by recrystallization.

Protocol: Recrystallization from an Aqueous/Organic Mixture

  • Solvent Screening: In a test tube, add ~50 mg of crude MBF. Add a potential solvent (e.g., 1:1 ethanol/water) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place 10.0 g of crude MBF into a 250 mL Erlenmeyer flask. Add the chosen solvent system (e.g., 50 mL of 1:1 ethanol/water) and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more hot solvent dropwise if needed to achieve complete dissolution.

  • Decolorization/Hot Filtration (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling. To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Acid-Base Extraction: Exploiting Chemical Handles

Principle: This liquid-liquid extraction technique separates compounds based on their acid-base properties. MBF has an acidic carboxylic acid group. When treated with a mild aqueous base (e.g., sodium bicarbonate), it deprotonates to form a water-soluble carboxylate salt. Neutral organic impurities, such as the diester dibutyl fumarate, will remain in the organic phase and can be physically separated. The aqueous layer is then re-acidified to precipitate the purified MBF.

cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Purification & Isolation Crude Crude MBF in Organic Solvent (EtOAc) Base Wash with aq. NaHCO₃ Solution Crude->Base Organic Organic Layer (Contains Neutral Impurities e.g., Dibutyl Fumarate) Base->Organic Aqueous Aqueous Layer (Contains MBF as Sodium Salt) Base->Aqueous Acidify Acidify with aq. HCl Aqueous->Acidify Precipitate Pure MBF Precipitates Acidify->Precipitate Filter Filter, Wash, Dry Precipitate->Filter Pure Pure MBF Filter->Pure

Caption: Workflow for purification of Monobutyl Fumarate via acid-base extraction.

Protocol: Purification via Salt Formation

  • Dissolution: Dissolve 10.0 g of crude MBF in 100 mL of ethyl acetate in a 500 mL separatory funnel.

  • Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The upper organic layer contains neutral impurities. For optimal recovery, re-extract the organic layer with another 50 mL of NaHCO₃ solution and combine the aqueous extracts.

  • Back-Wash: Wash the combined aqueous layers with 30 mL of ethyl acetate to remove any remaining trace organic impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of pure MBF will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven.

Column Chromatography: For High-Purity Separation

Principle: This is a powerful technique for separating compounds with different polarities. A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or solvent mixture (the mobile phase) is used to move the mixture down the column. Compounds that interact more strongly with the polar silica gel will move more slowly than less polar compounds, effecting separation.

Protocol: Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Spot the crude material on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system gives the MBF spot an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Secure a glass chromatography column vertically and pour the slurry in, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude MBF (e.g., 1.0 g) in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure MBF.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified MBF.

Analytical Verification of Purity

Post-purification analysis is essential to confirm the identity and purity of the isolated monobutyl fumarate.

TechniquePurposeExpected Outcome for Pure MBF
RP-HPLC Quantitative purity assessment; detection of isomers and related substances.A single major peak with >99.5% area. Retention time should be consistent.[9][10][11]
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum matching the expected chemical shifts and integrations for MBF protons.[2]
GC-MS Detection of volatile impurities (e.g., residual solvents) and mass confirmation.A single peak corresponding to the molecular weight of MBF (172.18 g/mol ).
Melting Point Indicator of purity.A sharp melting point range (e.g., within 1-2 °C) consistent with literature values.

Example HPLC Method (Adapted from Dimethyl Fumarate methods): [9]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30-35 °C.

Conclusion

The purification of monobutyl fumarate to a level suitable for pharmaceutical applications requires a systematic and well-reasoned approach. For general purification and removal of bulk impurities, recrystallization offers an excellent balance of efficiency, scalability, and cost-effectiveness. When neutral by-products like dibutyl fumarate are a primary concern, acid-base extraction provides a highly specific and effective removal strategy. For achieving the highest levels of purity, especially in removing isomeric impurities, silica gel chromatography is the method of choice, though it is less scalable.

Ultimately, a combination of these techniques, such as an initial acid-base extraction followed by a final recrystallization, often represents the most robust pathway to obtaining monobutyl fumarate of exceptional purity. The final purity must always be confirmed using a combination of orthogonal analytical methods like HPLC and NMR spectroscopy.

References

  • US20140364604A1 - Method of making monomethyl fumarate - Google Patents. (n.d.).
  • Monobutyl fumarate | C8H12O4 | CID 5475335 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • CN101774913A - Preparation method of monomethyl fumarate - Google Patents. (n.d.).
  • Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • MONOBUTYL FUMARATE - precisionFDA. (n.d.). Retrieved January 25, 2026, from [Link]

  • A novel validated method for extraction and estimation of Dimethyl fumarate from various textile matrices on GCMS - ResearchGate. (2024). Retrieved January 25, 2026, from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD - IJCRT.org. (2023). International Journal of Creative Research Thoughts. Retrieved January 25, 2026, from [Link]

  • Monoethyl fumarate | C6H8O4 | CID 5358902 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Monobutyl fumarate - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • CN103649041A - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents. (n.d.).
  • A New Purification Procedure for Fumarase Based of Affinity Chromatography. Isolation and Characterization of Pig-Liver Fumarase - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution - TUprints. (2021). Retrieved January 25, 2026, from [Link]

  • Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 25, 2026, from [Link]

  • Extraction techniques and purification methods: Precision tools for pure innovation. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis and Utilization of Monobutyl Fumarate-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Preamble: The Strategic Value of Monobutyl Fumarate in Advanced Polymer Design

In the landscape of functional polymers, the pursuit of monomers that offer a confluence of biocompatibility, tunable properties, and reactive handles for post-polymerization modification is paramount. Monobutyl fumarate (MBF) emerges as a compelling candidate in this regard. As a derivative of fumaric acid, a naturally occurring dicarboxylic acid and an intermediate in the Krebs cycle, MBF offers a unique combination of a polymerizable vinyl group, a pendant carboxylic acid moiety, and a butyl ester group. This trifecta of functionalities opens avenues for the synthesis of a diverse array of polymers with tailored characteristics for applications ranging from sophisticated drug delivery systems to advanced biomaterials.

The presence of the carboxylic acid group imparts pH-responsiveness, a critical feature for targeted drug release in acidic microenvironments, such as those found in tumors or intracellular compartments. Furthermore, this functional group provides a reactive site for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules. The butyl ester group, on the other hand, influences the polymer's hydrophobicity and mechanical properties.

This comprehensive guide, born from a synthesis of established polymerization principles and cutting-edge research, provides detailed protocols and application notes for the utilization of monobutyl fumarate in polymer synthesis. It is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to explore the vast potential of this versatile monomer. We will delve into the nuances of both radical and controlled polymerization techniques, providing the scientific rationale behind the experimental choices to foster a deeper understanding and encourage innovation.

Section 1: The Monobutyl Fumarate Monomer: Properties and Handling

Before embarking on any synthesis, a thorough understanding of the monomer's properties and safety considerations is essential.

Physicochemical Properties of Monobutyl Fumarate
PropertyValue
Chemical Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Data not available, likely a liquid or low-melting solid
Boiling Point 289.1 °C at 760 mmHg[1]
Flash Point 113.9 °C[1]
Density 1.13 g/cm³[1]
IUPAC Name (E)-4-butoxy-4-oxobut-2-enoic acid
Safety and Handling

Monobutyl fumarate, like many acrylic monomers, requires careful handling to minimize risks. The following precautions are based on available safety data for monobutyl fumarate and related compounds[1][2].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors or mists.

    • Keep away from heat, sparks, and open flames.

    • Ground all equipment to prevent static discharge.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 2: Polymer Synthesis Methodologies

The polymerization of monobutyl fumarate can be achieved through various techniques. The choice of method will depend on the desired polymer architecture, molecular weight control, and the presence of other functional groups.

Free Radical Polymerization of Monobutyl Fumarate (Homopolymerization)

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers. However, the presence of the carboxylic acid group in MBF can influence the reaction, potentially through hydrogen bonding or by affecting the initiator's decomposition. The following protocol is adapted from established procedures for similar functional monomers[3][4].

Protocol 2.1: Free Radical Homopolymerization of Monobutyl Fumarate

Objective: To synthesize poly(monobutyl fumarate) via free radical polymerization.

Materials:

  • Monobutyl fumarate (MBF)

  • Azobisisobutyronitrile (AIBN) (or another suitable radical initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon source with a bubbler

  • Oil bath with a temperature controller

  • Vacuum filtration apparatus

Procedure:

  • Purification of Monomer: If necessary, purify the monobutyl fumarate monomer by passing it through a column of basic alumina to remove any inhibitor.

  • Reaction Setup:

    • To a clean, dry Schlenk flask, add monobutyl fumarate (e.g., 5 g, 29 mmol) and a magnetic stir bar.

    • Add the radical initiator, AIBN (e.g., 0.048 g, 0.29 mmol, 1 mol% relative to the monomer).

    • Add anhydrous solvent (e.g., DMF or dioxane, to achieve a desired monomer concentration, typically 1-2 M).

  • Degassing:

    • Seal the flask with a rubber septum.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is critical as oxygen can inhibit radical polymerization.

    • Alternatively, bubble dry nitrogen or argon through the solution for 30-60 minutes.

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Precipitation:

    • To stop the reaction, cool the flask in an ice bath and expose the solution to air.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol or a methanol/water mixture, while stirring vigorously. The polymer will precipitate as a solid.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer and initiator byproducts.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer with diethyl ether to aid in drying.

  • Drying:

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Self-Validation:

  • Expected Outcome: A white or slightly off-white solid polymer.

  • Characterization:

    • FTIR: Expect to see the disappearance of the C=C vinyl peak (around 1640 cm⁻¹) and the appearance of a broad C-C backbone signal. The characteristic C=O stretching of the ester and carboxylic acid (around 1700-1730 cm⁻¹) and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should be present.

    • ¹H NMR: The vinyl protons of the monomer (around 6.8 ppm) should be significantly diminished or absent. The appearance of broad peaks corresponding to the polymer backbone protons will be observed.

    • GPC/SEC: This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For free radical polymerization, a PDI in the range of 1.5-2.5 is typical.

Diagram 2.1: Free Radical Polymerization Workflow

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monobutyl Fumarate Setup Combine Reactants in Schlenk Flask Monomer->Setup Initiator AIBN Initiator->Setup Solvent Anhydrous DMF Solvent->Setup Degas Freeze-Pump-Thaw or N2 Purge Setup->Degas Polymerize Heat in Oil Bath (60-80°C) Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash with Methanol & Diethyl Ether Precipitate->Wash Dry Dry in Vacuum Oven Wash->Dry Product Poly(monobutyl fumarate) Dry->Product DrugRelease cluster_pH74 Physiological pH (7.4) cluster_pH55 Acidic Microenvironment (pH 5.5) NP_74 Nanoparticle (Stable) -COO⁻ groups Hydrophilic shell Drug_74 Drug (Encapsulated) NP_55 Nanoparticle (Destabilized) -COOH groups Hydrophobic core NP_74->NP_55 Change in pH label_74 Slow Release Drug_55 Drug (Released) NP_55->Drug_55 Protonation label_55 Fast Release

Caption: Mechanism of pH-triggered drug release from a poly(monobutyl fumarate)-based nanoparticle.

Section 4: Comprehensive References

  • Hu, Y., et al. (2020). Sustainable Production of Safe Plasticizers with Bio-Based Fumarates and 1, 3-Dienes. Industrial & Engineering Chemistry Research, 59(16), 7367–7374. [Link]

  • Benicewicz, B. C., et al. (2012). The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles. Langmuir, 28(13), 5835–5843. [Link]

  • Zheng, L., et al. (2011). Synthesis, characterization and properties of novel linear poly(butylene fumarate) bearing reactive double bonds. Polymer, 52(24), 5481-5488. [Link]

  • Matsumoto, A., et al. (2000). Synthesis and post‐polymerization modification of poly(diglycidyl fumarate)s and their thermal properties. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3345-3354. [Link]

  • Harris, R. K., et al. (2012). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate. Magnetic Resonance in Chemistry, 50(10), 680-690. [Link]

  • Crucho, C. I. C., & Barros, M. T. (2017). Polymeric Nanoparticles: A Study on the Preparation Variables and Characterization Methods. Materials Science and Engineering: C, 80, 771–784. [Link]

  • Pramanick, A. K., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 536. [Link]

  • Mikos, A. G., et al. (2009). Synthesis of Poly(Propylene Fumarate). Nature Protocols, 4(4), 518–525. [Link]

  • Liu, G., & Liu, P. (2009). Preparation of carboxyl-coated polystyrene nanoparticles using oleic acid. IET Nanobiotechnology, 3(2), 31-35. [Link]

  • Vauthier, C., & Bouchemal, K. (2009). Methods for the Preparation and Manufacture of Polymeric Nanoparticles. Pharmaceutical Research, 26(5), 1025–1058. [Link]

  • Zheng, L., et al. (2013). Novel Poly(butylene fumarate) and Poly(butylene succinate) Multiblock Copolymers Bearing Reactive Carbon–Carbon Double Bonds: Synthesis, Characterization, Cocrystallization, and Properties. Industrial & Engineering Chemistry Research, 52(18), 6147–6155. [Link]

  • Tocris Bioscience. (2012). Safety Data Sheet - MMF. Retrieved from [Link]

Sources

Monobutyl Fumarate in Copolymerization: A Guide for Researchers in Polymer Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of monobutyl fumarate (MBF) as a versatile monomer in copolymerization reactions. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and application of MBF-based copolymers, with a particular focus on their burgeoning role in advanced drug delivery systems. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Merits of Monobutyl Fumarate in Polymer Design

Fumaric acid and its esters have emerged as valuable building blocks in polymer science, offering a unique combination of properties stemming from their 1,2-disubstituted ethylene structure. This configuration, while historically considered to present steric challenges to homopolymerization, imparts a notable rigidity to the polymer backbone.[1] This inherent stiffness is a key attribute that can be harnessed to create materials with high thermal stability and distinct mechanical properties, often drawing comparisons to polymethacrylates.[2]

Monobutyl fumarate, with its single ester group and a remaining carboxylic acid functionality, presents a particularly interesting case. This amphiphilic nature opens avenues for creating copolymers with tunable hydrophilicity, pH-responsiveness, and sites for further chemical modification. These characteristics are highly desirable in the design of "smart" polymers for biomedical applications, such as drug delivery systems that can respond to physiological cues.[3][4]

The copolymerization of MBF with more reactive monomers, such as vinyl acetate or various acrylates, allows for the tailoring of polymer properties to a remarkable degree. The incorporation of MBF can influence the glass transition temperature (Tg), solubility, and ultimately, the drug release kinetics of the resulting copolymer.[2] This guide will provide the foundational knowledge and practical protocols to leverage these properties in your research.

The Chemistry of Monobutyl Fumarate Copolymerization

The synthesis of copolymers containing monobutyl fumarate typically proceeds via free-radical polymerization. This method is widely used in industrial and laboratory settings due to its tolerance of various functional groups and reaction conditions.[5] The choice of initiator, solvent, temperature, and comonomer are all critical parameters that will dictate the final properties of the copolymer.

Understanding Reactivity Ratios: The Key to Copolymer Composition

In any copolymerization, the reactivity ratios of the monomers (r1 and r2) are paramount. These values describe the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.[6] The product of the reactivity ratios (r1r2) provides insight into the resulting copolymer structure:

  • r1r2 ≈ 1: An ideal random copolymer is formed.

  • r1r2 < 1: There is a tendency towards alternation.

  • r1r2 > 1: Block copolymer formation is favored.

While specific reactivity ratios for monobutyl fumarate with many common comonomers are not widely published, we can draw parallels from structurally similar systems. For instance, in the free-radical solution copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM), the reactivity ratios were determined to be r(VAc) = 0.1102 and r(DBM) = 0.0421.[7] This suggests a strong tendency for alternation, which is common for 1,2-disubstituted ethylenes like fumarates and maleates when copolymerized with 1,1-disubstituted or monosubstituted ethylenes.

Experimental Design: Causality and Control

The selection of experimental parameters is a deliberate process aimed at achieving a desired copolymer composition, molecular weight, and polydispersity.

  • Initiator Selection: The choice of initiator is primarily governed by the desired polymerization temperature and the solvent system.[8] For many common organic solvents, azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides such as benzoyl peroxide are suitable choices.[9] The decomposition kinetics of the initiator will directly impact the rate of polymerization and the molecular weight of the resulting polymer.[10]

  • Solvent Effects: The solvent not only facilitates the dissolution of monomers and the growing polymer but can also influence the reaction kinetics through chain transfer reactions. The choice of solvent can affect the final molecular weight and should be selected based on the solubility of both the monomers and the resulting copolymer.[7]

  • Temperature Control: Polymerization temperature has a significant effect on the rate of initiation and propagation. Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weight polymers due to increased rates of chain transfer and termination. A common temperature range for AIBN-initiated polymerization is 60-80 °C.[11]

Protocols for Synthesis and Characterization

The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of monobutyl fumarate copolymers. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

General Protocol for Free-Radical Copolymerization of Monobutyl Fumarate and Vinyl Acetate

This protocol describes a representative solution polymerization of monobutyl fumarate with vinyl acetate.

Materials:

  • Monobutyl fumarate (MBF)

  • Vinyl acetate (VAc), freshly distilled to remove inhibitors

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol, for precipitation

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet and outlet

  • Temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser, nitrogen inlet, and a rubber septum for sampling.

  • Monomer and Initiator Charging: To the flask, add the desired molar quantities of monobutyl fumarate and freshly distilled vinyl acetate. Add the appropriate amount of anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M total monomer concentration).

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Dissolve the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration) in a small amount of toluene and add it to the reaction flask via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the mixture. The reaction time will vary depending on the desired conversion but is typically in the range of 4-24 hours.

  • Monitoring Conversion: To determine the monomer conversion, periodically take small samples from the reaction mixture using a nitrogen-purged syringe. The conversion can be determined gravimetrically by precipitating the polymer in a non-solvent, drying, and weighing the polymer.

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Filter the precipitated polymer and wash it several times with fresh non-solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Isolation & Purification A Charge Monomers & Solvent B Purge with Nitrogen A->B C Add Initiator B->C D Heat & Stir (e.g., 70°C) C->D E Monitor Conversion D->E Periodic Sampling F Precipitate in Non-solvent D->F End of Reaction E->D G Filter & Wash F->G H Dry under Vacuum G->H

Caption: Workflow for the synthesis of monobutyl fumarate copolymers.

Characterization of Monobutyl Fumarate Copolymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers.

Table 1: Key Characterization Techniques and Their Insights

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of copolymer formation by identifying characteristic functional group vibrations of both monomers.[11]
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy Determination of copolymer composition by integrating the signals corresponding to each monomer unit. Provides information on the microstructure of the polymer chain.[9]
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9]
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg), which is indicative of the polymer's physical state and miscibility of the monomer units.[12]
Thermogravimetric Analysis (TGA) Assessment of the thermal stability and decomposition profile of the copolymer.

Diagram of the Characterization Workflow:

characterization_workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties Copolymer Synthesized Copolymer FTIR FTIR Copolymer->FTIR Functional Groups NMR ¹H & ¹³C NMR Copolymer->NMR Composition & Microstructure GPC GPC/SEC Copolymer->GPC Mn, Mw, PDI DSC DSC Copolymer->DSC Glass Transition (Tg) TGA TGA Copolymer->TGA Thermal Stability drug_delivery_logic cluster_formulation Formulation cluster_release Release Environment (e.g., Physiological pH) A MBF Copolymer + Drug B Solvent Evaporation A->B C Drug-loaded Microparticles B->C D Swelling & Erosion of Polymer C->D E Diffusion of Drug D->E F Controlled Drug Release E->F

Caption: Conceptual diagram of drug loading and release from MBF copolymers.

Biocompatibility and Future Perspectives

While extensive biocompatibility data specific to monobutyl fumarate copolymers is still emerging, polymers based on fumaric acid esters have generally shown good biocompatibility in various studies. [13]The degradation products, which include fumaric acid and butanol, are generally considered to be of low toxicity. However, for any new copolymer intended for biomedical applications, comprehensive in vitro and in vivo biocompatibility studies are essential. [14] The versatility of monobutyl fumarate as a monomer opens up a wide range of possibilities for the design of novel copolymers. Future research may focus on:

  • Controlled Polymerization Techniques: Employing techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize MBF copolymers with well-defined architectures and low polydispersity. [9]* Targeted Drug Delivery: Functionalizing the carboxylic acid group of the MBF unit with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.

  • Combination Therapies: Co-encapsulating multiple drugs within the same copolymer matrix to achieve synergistic therapeutic effects.

By understanding the fundamental principles of copolymerization and leveraging the unique properties of monobutyl fumarate, researchers can continue to develop innovative polymeric materials for a wide array of applications, from advanced drug delivery to tissue engineering and beyond.

References

  • Cortizo, M. S., & CORTIZO, A. M. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. SEDICI. Available at: [Link]

  • Gite, V. V., et al. (2022). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Journal of the Indian Chemical Society.
  • Shrivastava, A. (n.d.). Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers. Shodhganga.
  • A. (n.d.). A comprehensive study on kinetics of free-radical solution copolymerization of vinyl acetate and dibutyl maleate in chloroform. ResearchGate. Available at: [Link]

  • G, Y. (n.d.). Copolymers of bulky fumarate: Synthesis and their properties. ResearchGate. Available at: [Link]

  • Oberti, T. G., et al. (2018). Synthesis and Properties of Fumaric Copolymers as Potential Bitumen Modifiers. SEDICI.
  • Ranade, S. V., Richard, R. E., & Helmus, M. N. (2005). Styrenic block copolymers for biomaterial and drug delivery applications. Acta Biomaterialia, 1(1), 137–144. Available at: [Link]

  • Zalfen, A., et al. (2008). Controlled release of drugs from multi-component biomaterials. Acta Biomaterialia. Available at: [Link]

  • R, R. (2010). Thermosensitive Self-Assembling Block Copolymers as Drug Delivery Systems. MDPI.
  • S, P. (n.d.). Synthesis and characterization of polyvinyl acetate/montmorillonite nanocomposite by in situ emulsion polymerization technique.
  • Weigel, T., et al. (2017). In vivo biocompatibility study of degradable homo- versus multiblock copolymers and their (micro)structure compared to an established biomaterial. PubMed. Available at: [Link]

  • A, A. (n.d.). Monomer reactivity ratios for lauryl methacrylate–isobutyl methacrylate in bulk free radical copolymerization. ResearchGate. Available at: [Link]

  • Jones, L. (1960). Copolymers of vinyl acetate and fumarate. U.S. Patent No. 2,936,300. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, X. (2015). Synthesis and characterization of a greener poly(vinyl acetate) adhesive. KTH, School of Chemical Science and Engineering (CHE).
  • He, J., et al. (n.d.).
  • Oberti, T. G., et al. (2018). Synthesis and Properties of Fumaric Copolymers as Potential Bitumen Modifiers. Polymer-Plastics Technology and Engineering, 57(15), 1581-1590.
  • Butnariu, A., et al. (2022).
  • Mao, R., & Huglin, M. B. (1992).
  • (n.d.). Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]

  • (n.d.).
  • Moad, G., et al. (2002).
  • G, Y. (n.d.). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives.
  • S, A. (n.d.). Synthesis, characterization, and thermal properties of copolymers of behenyl acrylate and behenyl fumarate. ResearchGate. Available at: [Link]

  • Y, Y. (n.d.). Determination of Monomer Reactivity Ratios in Copolymerization from a Single Sample and Its Application to the Acrylonitrile–Methyl Methacrylate System.
  • Yagci, Y., & Mustafa, A. (2001). Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. Polymer, 42(22), 9033-9038.
  • Kumar, N., et al. (2001). Biodegradable block copolymers. Advanced Drug Delivery Reviews, 53(1), 23-44.
  • S, P. (n.d.). Structure and Properties of Poly(Ethylene-co-vinyl Acetate) Nanocomposites with Dual-Functionalized Dolomite Nanoparticles. MDPI.
  • V, V. (2019). Controlled release dosage form for once daily administration of dimethyl fumarate. U.S. Patent No. 10,172,794. Washington, DC: U.S.

Sources

Application and Protocol for the Definitive 1H NMR-Based Structural Elucidation of Monobutyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Monobutyl fumarate, a monoester of fumaric acid, serves as a significant building block in chemical synthesis and a potential metabolite in various biological systems. Its precise structural characterization is paramount for quality control, reaction monitoring, and metabolic studies. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive method offering unambiguous structural information. This application note provides a comprehensive guide to acquiring and interpreting the ¹H NMR spectrum of monobutyl fumarate, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights.

I. Foundational Principles of ¹H NMR for Monobutyl Fumarate Analysis

¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton. This sensitivity gives rise to the key parameters obtained from a ¹H NMR spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons it represents, providing quantitative information about the relative abundance of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): Arises from the interaction (coupling) of neighboring, non-equivalent protons. The "n+1 rule" is a useful first approximation, where 'n' is the number of adjacent, equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). It provides crucial information about the connectivity and stereochemistry of the molecule.

II. Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

A. Materials and Reagents

  • Monobutyl fumarate (Purity >98%)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes (5 mm, high precision)

  • Pasteur Pipettes

  • Volumetric Flasks

  • Analytical Balance

B. Sample Preparation: The "Why" Behind the "How"

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of monobutyl fumarate. Causality: This amount is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing issues with sample solubility or line broadening due to aggregation.

  • Solvent Selection: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS. Causality: CDCl₃ is a common, relatively non-polar solvent that readily dissolves monobutyl fumarate. Its deuterium lock signal is strong and it has minimal interfering proton signals. TMS is the universally accepted internal standard for ¹H NMR, with its 12 equivalent protons giving a sharp singlet defined as 0.0 ppm[1].

  • Dissolution and Transfer: Ensure complete dissolution of the sample by gentle vortexing or swirling. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Causality: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Any suspended particles will lead to line broadening and a decrease in spectral quality.

  • Final Volume Adjustment: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm. Causality: This ensures that the sample is centered within the NMR probe's detection coil, maximizing sensitivity and homogeneity of the magnetic field experienced by the sample.

C. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for a small molecule like monobutyl fumarate.
Number of Scans16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (d1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)4 secondsProvides adequate data points for good resolution.
Spectral Width16 ppmEncompasses the expected chemical shift range for all protons in the molecule.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.

III. Data Analysis and Interpretation of the ¹H NMR Spectrum of Monobutyl Fumarate

The ¹H NMR spectrum of monobutyl fumarate is expected to show six distinct signals, each corresponding to a unique set of protons in the molecule.

A. Molecular Structure and Proton Assignments

To facilitate spectral interpretation, the protons in monobutyl fumarate are labeled as follows:

Caption: Molecular structure of monobutyl fumarate with proton assignments.

B. Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for monobutyl fumarate in CDCl₃. These predictions are based on the analysis of closely related analogs, such as monoethyl fumarate, and established principles of NMR spectroscopy[2].

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha ~ 6.9 - 7.1Doublet (d)1HJab ≈ 15-16 Hz (trans)
Hb ~ 6.8 - 6.9Doublet (d)1HJab ≈ 15-16 Hz (trans)
Hc ~ 10 - 12Broad Singlet (br s)1H-
Hd (-O-CH₂ -)~ 4.2 - 4.3Triplet (t)2HJde ≈ 6-7 Hz
He (-CH₂-CH₂ -CH₂-)~ 1.6 - 1.7Quintet (quint)2HJed ≈ 6-7 Hz, Jef ≈ 7-8 Hz
Hf (-CH₂-CH₂ -CH₃)~ 1.4 - 1.5Sextet (sxt)2HJfe ≈ 7-8 Hz, Jfg ≈ 7-8 Hz
Hg (-CH₃ )~ 0.9 - 1.0Triplet (t)3HJgf ≈ 7-8 Hz
C. Detailed Spectral Interpretation
  • Vinyl Protons (Ha and Hb): These protons are in a trans configuration on the double bond, which results in a characteristically large coupling constant of approximately 15-16 Hz[3]. They appear as two distinct doublets in the region of 6.8-7.1 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl groups.

  • Carboxylic Acid Proton (Hc): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the range of 10-12 ppm[2][4]. Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

  • Butyl Chain Protons (Hd, He, Hf, Hg):

    • Hd: These protons are on the carbon directly attached to the ester oxygen, causing a significant downfield shift to around 4.2-4.3 ppm. The signal is a triplet due to coupling with the two neighboring He protons.

    • He: This methylene group is adjacent to both the O-CH₂ group and another CH₂ group. It will be split by both, resulting in a more complex multiplet, predicted here as a quintet, appearing around 1.6-1.7 ppm.

    • Hf: These protons are adjacent to a CH₂ group and the terminal methyl group. The signal is expected to be a sextet around 1.4-1.5 ppm.

    • Hg: The terminal methyl group protons are the most shielded in the butyl chain and will appear as a triplet around 0.9-1.0 ppm due to coupling with the adjacent Hf protons.

IV. Workflow and Logical Relationships

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Monobutyl Fumarate (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_multiplicity Analyze Multiplicity & Coupling Constants assign_shifts->analyze_multiplicity confirm_structure Confirm Structure analyze_multiplicity->confirm_structure

Caption: Experimental workflow for ¹H NMR analysis of monobutyl fumarate.

V. Conclusion

This application note provides a robust protocol and a detailed guide for the ¹H NMR analysis of monobutyl fumarate. By understanding the principles behind the experimental choices and the interpretation of the resulting spectrum, researchers can confidently characterize this important chemical entity. The predicted spectral data serves as a reliable benchmark for experimental verification. The application of ¹H NMR spectroscopy, as outlined here, ensures the scientific integrity and trustworthiness of the structural elucidation of monobutyl fumarate in research and industrial settings.

References

  • ResearchGate. 1H NMR spectrum of the reaction products of dimethyl fumarate... Available from: [Link]

  • PubChem. Monomethyl Fumarate. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • PubMed. prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Available from: [Link]

  • University of Calgary. Ch 13 - Coupling. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available from: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • University of Calgary. Ch 13 - Coupling. Available from: [Link]

  • ResearchGate. (PDF) Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents†. Available from: [Link]

Sources

Application and Protocol for the Quantification of Monobutyl Fumarate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the accurate quantification of monobutyl fumarate in a typical reaction mixture. This document asserts full editorial control to present the information in a logical and technically sound manner, emphasizing the causality behind experimental choices and ensuring the described protocols are self-validating systems.

Introduction: The Importance of Quantifying Monobutyl Fumarate

Monobutyl fumarate is a monoester of fumaric acid, a molecule of growing interest in the pharmaceutical and polymer industries. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers. The synthesis of monobutyl fumarate, typically achieved through the esterification of maleic anhydride with n-butanol followed by isomerization, is a multi-step process that can result in a complex mixture of reactants, intermediates, byproducts, and the final product.

Accurate quantification of monobutyl fumarate in this reaction mixture is critical for several reasons:

  • Reaction Optimization: Understanding the concentration of the desired product, as well as the consumption of starting materials and the formation of impurities, is essential for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.

  • Process Control: In a manufacturing setting, real-time or frequent monitoring of monobutyl fumarate concentration ensures the process is running within the desired parameters.

  • Quality Control: For the final product, accurate quantification of monobutyl fumarate and any impurities is a regulatory requirement to ensure the safety and efficacy of the end product, be it a pharmaceutical or a polymer.

  • Kinetic Studies: Researchers studying the reaction kinetics rely on precise concentration measurements over time to determine reaction rates and elucidate the reaction mechanism.

This application note will explore and compare various analytical techniques for this purpose and provide detailed, validated protocols for the most suitable methods.

The Reaction Mixture: A Complex Analytical Challenge

The synthesis of monobutyl fumarate typically proceeds in two main stages, as depicted below.

MA Maleic Anhydride MBM Monobutyl Maleate (Intermediate) MA->MBM Esterification (fast) Butanol n-Butanol Butanol->MBM DBM Dibutyl Maleate/Fumarate (Byproduct) Butanol->DBM MBF Monobutyl Fumarate (Product) MBM->MBF (slow, catalyzed) MBM->DBM (side reaction) Isomerization Isomerization Esterification2 Further Esterification

Figure 1: Synthesis pathway of monobutyl fumarate, highlighting the formation of key components in the reaction mixture.

Consequently, the analytical method must be capable of separating and quantifying the following key components:

  • Monobutyl Fumarate (MBF): The target analyte.

  • Monobutyl Maleate (MBM): The cis-isomer of MBF and a key intermediate. Differentiating between these geometric isomers is a primary challenge.

  • Maleic Anhydride/Maleic Acid: Unreacted starting material. Maleic anhydride readily hydrolyzes to maleic acid in the presence of water.

  • n-Butanol: Unreacted alcohol.

  • Dibutyl Fumarate (DBF) and Dibutyl Maleate (DBM): Byproducts formed from the esterification of the second carboxylic acid group.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for the quantification of monobutyl fumarate. The choice of method depends on factors such as the required sensitivity, selectivity, speed, and available instrumentation.

Technique Principle Advantages Disadvantages Suitability for Monobutyl Fumarate Quantification
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity differences, detection based on UV absorbance.Versatile, robust, and widely available.[1] Good for separating non-volatile and thermally labile compounds.[1]Requires method development for optimal separation. May require different methods for highly polar and non-polar compounds.Excellent. Can be optimized to separate all key components, including the critical cis/trans isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and column interaction, with mass-based detection.High sensitivity and selectivity, providing structural information.[2]May require derivatization for polar or thermally labile compounds.[3] Isomer differentiation can be challenging without specific columns or derivatization.[4]Good, with caveats. Derivatization may be necessary to improve separation of fumarate and maleate isomers and to analyze maleic acid.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Quantification based on the direct proportionality between the integral of a signal and the number of nuclei.Inherently quantitative without the need for identical reference standards for each analyte.[5] Provides structural confirmation. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires well-resolved signals for accurate integration.[5]Very Good. Particularly useful for reaction monitoring and for mixtures where not all impurity standards are available.

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most recommended technique for routine quality control and release testing due to its robustness, reliability, and ability to effectively separate the key components of the reaction mixture. qNMR is an excellent orthogonal technique for validation and for in-depth reaction monitoring.

Detailed Application and Protocol: RP-HPLC-UV Method

This section provides a detailed protocol for the quantification of monobutyl fumarate in a reaction mixture using RP-HPLC with UV detection. The method is designed to be stability-indicating and to provide separation from key related substances.

Principle

The method utilizes a C18 reversed-phase column to separate the components of the reaction mixture based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the separation of compounds with a wide range of polarities. Detection is performed at 210 nm, a wavelength at which fumarates and maleates exhibit significant absorbance.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration HPLC HPLC System (C18 Column, UV Detector @ 210 nm) Filtration->HPLC Standard Prepare Calibration Standards Standard->Dilution Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Monobutyl Fumarate Calibration->Quantification

Figure 2: Workflow for the quantification of monobutyl fumarate by HPLC.

Materials and Reagents
  • Monobutyl fumarate reference standard (purity ≥ 98%)

  • Monobutyl maleate (for peak identification)

  • Maleic acid (for peak identification)

  • n-Butanol (for peak identification)

  • Dibutyl fumarate (for peak identification)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions

Accurately weigh approximately 25 mg of monobutyl fumarate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Accurately weigh an appropriate amount of the reaction mixture (e.g., 100 mg) into a 50 mL volumetric flask. Dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute as necessary to bring the expected monobutyl fumarate concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Method Validation

The analytical method must be validated according to ICH Q2(R2) or FDA guidelines to ensure it is suitable for its intended purpose.[4][7][8] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by the resolution of the monobutyl fumarate peak from all other peaks in the chromatogram of a spiked sample containing all potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[9] This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes:

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[9]

Data Analysis and Quantification
  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the injected standards.

  • Integrate the peak area of monobutyl fumarate in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the monobutyl fumarate standards against their known concentrations.

  • Determine the concentration of monobutyl fumarate in the sample solution from the calibration curve.

  • Calculate the percentage of monobutyl fumarate in the original reaction mixture using the following formula:

    % Monobutyl Fumarate = (C × V × DF) / (W × 10)

    Where:

    • C = Concentration of monobutyl fumarate from the calibration curve (µg/mL)

    • V = Initial dilution volume of the sample (mL)

    • DF = Subsequent dilution factor

    • W = Weight of the reaction mixture sample (mg)

Alternative and Orthogonal Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often recommended to improve the chromatographic separation of the fumarate and maleate isomers and to analyze the non-volatile maleic acid. Silylation is a common derivatization technique.[10]

Protocol Outline:

  • Sample Preparation and Derivatization:

    • Accurately weigh a portion of the reaction mixture.

    • Add an internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and heat to complete the derivatization.[4]

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: An optimized temperature ramp to separate the derivatized components.

    • MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Based on the ratio of the peak area of the derivatized monobutyl fumarate to the peak area of the internal standard, against a calibration curve prepared similarly.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a powerful tool for the direct quantification of multiple components in the reaction mixture without the need for extensive separation.[5]

Protocol Outline:

  • Sample Preparation:

    • Accurately weigh a precise amount of the reaction mixture into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of an internal standard. The internal standard should have a simple spectrum with signals that do not overlap with any of the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify unique, well-resolved signals for monobutyl fumarate and the internal standard. For monobutyl fumarate, the vinylic protons are typically well-resolved doublets.

    • Integrate the selected signals accurately.

    • Calculate the concentration of monobutyl fumarate using the following equation:

      Cₓ = (Iₓ / Nₓ) × (Nₛₜₑ / Iₛₜₑ) × (Wₛₜₑ / MWₛₜₑ) × (MWₓ / V)

      Where:

      • Cₓ = Concentration of monobutyl fumarate

      • Iₓ and Iₛₜₑ = Integral values of the analyte and internal standard signals

      • Nₓ and Nₛₜₑ = Number of protons giving rise to the respective signals

      • Wₛₜₑ = Weight of the internal standard

      • MWₓ and MWₛₜₑ = Molecular weights of the analyte and internal standard

      • V = Volume of the solvent

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Monobutyl Fumarate: Vinylic protons around 6.8 ppm (two doublets, J ≈ 16 Hz).

  • Monobutyl Maleate: Vinylic protons around 6.2-6.3 ppm (two doublets, J ≈ 12 Hz).

  • Dibutyl Fumarate: Vinylic protons around 6.8 ppm (singlet).

  • n-Butanol: Characteristic signals for the butyl chain.

  • Maleic Acid (in DMSO-d₆): Vinylic protons around 6.2-6.3 ppm (singlet).[11][12][13]

Conclusion

The accurate quantification of monobutyl fumarate in its reaction mixture is paramount for process development and quality control. This application note provides a comprehensive guide to achieving this, with a strong recommendation for the use of a validated RP-HPLC-UV method as the primary technique. The detailed protocol and validation guidelines herein serve as a robust starting point for developing a reliable analytical method. Furthermore, the outlined GC-MS and qNMR methods offer valuable orthogonal and complementary approaches for comprehensive characterization and quantification of the reaction mixture. By implementing these scientifically sound and validated protocols, researchers and drug development professionals can ensure the quality and consistency of their processes and products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • FDA Guidance for Industry. Q2B Validation of Analytical Procedures: Methodology. U.S. Department of Health and Human Services, Food and Drug Administration; 1996. [Link]

  • SIELC Technologies. HPLC Separation of Dibutyl maleate on Newcrom R1 HPLC column. [Link]

  • ResearchGate. HPLC chromatograms of maleate and fumarate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2022. [Link]

  • SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]

  • PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • ResearchGate. ¹H NMR spectrum (in d6‐DMSO) of the liquid phase obtained from the... [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • PubMed. Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • ResearchGate. Derivatization Methods in GC and GC/MS. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. [Link]

  • Semantic Scholar. [PDF] Derivatization Methods in GC and GC/MS. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Reddit. Maleic acid 1H NMR. [Link]

  • ResearchGate. High Performance Liquid Chromatography Method for Determination of Trace Amount of Ibutilide Fumarate in Pharmaceutical Manufacturing Environments. [Link]

  • YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

Sources

Application Note: Quantitative Analysis of Monobutyl Fumarate in Pharmaceutical Matrices via Derivatization-Coupled Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Monobutyl Fumarate

Monobutyl fumarate (MBF) is an active metabolite of certain fumaric acid ester-based therapeutics, which are utilized in the management of autoimmune conditions. As a monoester of fumaric acid, MBF plays a crucial role in the pharmacokinetic and pharmacodynamic profile of its parent prodrugs. Accurate quantification of MBF in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples, is paramount for ensuring product quality, stability, and for conducting bioequivalence and metabolic studies.

However, the inherent physicochemical properties of MBF—specifically its polarity stemming from the free carboxylic acid group and its non-volatile nature—present significant challenges for direct analysis using standard chromatographic techniques like gas chromatography (GC). While liquid chromatography (LC) is more amenable, the ionization efficiency of MBF can be suboptimal, potentially limiting the sensitivity required for trace-level analysis.

This application note provides a comprehensive guide to the derivatization of monobutyl fumarate to overcome these analytical hurdles. We present detailed protocols for two distinct derivatization strategies tailored for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), respectively. The methodologies are designed to be robust, reproducible, and validated, providing researchers, scientists, and drug development professionals with a reliable framework for the quantitative analysis of MBF.

The Rationale for Derivatization: Enhancing Analyte Amenability

The primary objective of derivatization is to chemically modify an analyte to render it more suitable for a specific analytical technique. For monobutyl fumarate, the free carboxylic acid moiety is the principal target for chemical modification.

For Gas Chromatography (GC) Analysis:

  • Volatility Enhancement: The high boiling point and polarity of MBF prevent its volatilization at temperatures compatible with GC analysis. Derivatization masks the polar carboxyl group, significantly increasing the volatility of the analyte.

  • Improved Peak Shape and Resolution: The polar nature of the carboxylic acid can lead to interactions with active sites in the GC system, resulting in broad, tailing peaks.[1] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[2]

  • Enhanced Thermal Stability: By converting the carboxylic acid to a more stable functional group, derivatization minimizes the risk of on-column degradation at elevated temperatures.[3]

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Increased Ionization Efficiency: MBF typically ionizes in negative mode electrospray ionization (ESI-), which can be prone to matrix effects and lower sensitivity compared to positive mode (ESI+). Derivatization can introduce a functional group that is readily protonated or carries a permanent positive charge, significantly enhancing the signal intensity in ESI+.

  • Improved Chromatographic Retention: For reversed-phase LC, highly polar analytes like MBF may exhibit poor retention. Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation from other polar matrix components.

  • Enhanced Specificity in MS/MS: The derivatizing agent can be chosen to introduce a specific fragmentation pattern upon collision-induced dissociation (CID), aiding in the selective and sensitive detection of the analyte in complex matrices.

The following diagram illustrates the logical workflow for sample analysis, emphasizing the central role of the derivatization step.

Derivatization_Workflow Figure 1. General Analytical Workflow for Monobutyl Fumarate cluster_pre_analysis Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing Sample Sample Matrix (API, Drug Product, Plasma) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Stabilization Sample Stabilization (e.g., Fumarase Inhibition) Extraction->Stabilization Derivatization Chemical Derivatization Stabilization->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS LC-MS Analysis Derivatization->LC_MS Quantification Quantification & Reporting GC_MS->Quantification LC_MS->Quantification

Caption: General Analytical Workflow for Monobutyl Fumarate.

Protocol I: Silylation of Monobutyl Fumarate for GC-MS Analysis

This protocol details the conversion of MBF to its trimethylsilyl (TMS) ester, a volatile and thermally stable derivative suitable for GC-MS analysis. The chosen reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is highly effective for derivatizing carboxylic acids.

Materials and Reagents
  • Monobutyl Fumarate (MBF) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Internal Standard (IS): e.g., Heptadecanoic acid

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation and Derivatization Protocol

Note: All glassware should be thoroughly dried to prevent hydrolysis of the silylating reagent and the TMS-derivatives. Silanizing glassware is recommended for trace analysis to prevent analyte adsorption.[2]

  • Standard/Sample Preparation:

    • Prepare a stock solution of MBF and the internal standard in ethyl acetate.

    • For analysis of a drug product, extract a known amount with a suitable solvent and dilute to the desired concentration. For biological samples, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a stream of nitrogen.

    • Pipette 100 µL of the sample or standard solution into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all solvent, especially any protic solvents.

  • Derivatization Reaction:

    • To the dry residue in the GC vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven. The TMCS acts as a catalyst, increasing the reactivity of BSTFA.[2]

    • Allow the vial to cool to room temperature before analysis.

GC-MS Instrumental Parameters (Example)
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Split/Splitless, 250°C, Split ratio 10:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp 150°C
Acquisition Mode Scan (m/z 40-550) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions (TMS-MBF) To be determined from the mass spectrum of the derivatized standard (expect M+• and characteristic fragments)
Expected Results

The silylation reaction replaces the acidic proton of the carboxylic acid group with a TMS group. The resulting TMS-MBF derivative will have a significantly shorter retention time than underivatized MBF (which would likely not elute) and will exhibit a sharp, symmetrical peak. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification and quantification.

Protocol II: Amidation of Monobutyl Fumarate for LC-MS/MS Analysis

This protocol employs a chemical derivatization strategy to enhance the detection of MBF in positive ion mode ESI-LC-MS/MS. The carboxylic acid is converted to an amide using a primary amine reagent containing a tertiary amine moiety, such as 2-dimethylaminoethylamine (DMED). This introduces a readily protonatable site, significantly improving ionization efficiency.[4]

Materials and Reagents
  • Monobutyl Fumarate (MBF) standard

  • 2-Dimethylaminoethylamine (DMED)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Formic Acid, LC-MS grade

  • Internal Standard (IS): e.g., isotopically labeled MBF or a structural analog

  • 1.5 mL polypropylene microcentrifuge tubes

Sample Preparation and Derivatization Protocol

Note: For biological samples like plasma, it is critical to inhibit the enzymatic conversion of fumarates. Pre-treatment of the plasma with a fumarase inhibitor like citric acid is recommended.[5]

  • Sample Preparation:

    • Prepare stock solutions of MBF and the internal standard in a suitable solvent (e.g., ACN/water).

    • For biological samples, perform a protein precipitation (e.g., with cold acetonitrile), centrifuge, and take the supernatant. Evaporate the supernatant to dryness under nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample/standard residue in 50 µL of anhydrous DMF.

    • Add 10 µL of a freshly prepared solution of 100 mM EDC and 25 mM NHS in anhydrous acetonitrile.

    • Vortex briefly and let it react for 15 minutes at room temperature to activate the carboxylic acid.

    • Add 10 µL of a solution containing 100 mM DMED and 2% (v/v) TEA in anhydrous acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After cooling to room temperature, add 10 µL of 1% formic acid in water to quench the reaction.

    • Dilute the sample with the initial mobile phase to the desired volume for LC-MS analysis.

LC-MS/MS Instrumental Parameters (Example)
ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 450°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the derivatized standard. Precursor ion will be [M+H]+ of DMED-MBF.
Expected Results

The amidation reaction results in the DMED-MBF derivative, which is more hydrophobic and contains a readily ionizable tertiary amine. This leads to improved retention on a C18 column and a significantly enhanced signal in ESI+ mode. The use of MRM provides high selectivity and sensitivity for quantification, allowing for low limits of detection in complex matrices.

Data Presentation and Validation

For both methods, a comprehensive validation should be performed in accordance with relevant guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)
Linearity Calibration curve with at least 5 standards, correlation coefficient (r²) > 0.99
Accuracy & Precision Replicate analysis of quality control (QC) samples at low, mid, and high concentrations. Accuracy within ±15%, Precision (RSD) < 15%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples
Matrix Effect Assessment of ionization suppression or enhancement from the sample matrix
Stability Analyte stability in matrix under various storage conditions (freeze-thaw, short-term, long-term)

Conclusion

The derivatization of monobutyl fumarate is an essential strategy for its reliable and sensitive quantification. Silylation with BSTFA enables robust analysis by GC-MS by increasing volatility and improving peak shape. For high-sensitivity applications, particularly in complex biological matrices, amidation with DMED followed by LC-MS/MS analysis in positive ion mode offers superior performance. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The protocols provided herein serve as a validated starting point for the development of specific analytical methods for monobutyl fumarate in research and quality control settings.

References

  • Górecki, T. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Retrieved from [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Kall-Kassi, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5729. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Lategan, T. W., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). CNS Drugs, 35(3), 335–344. Retrieved from [Link]

  • Kubica, P., et al. (2012). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Journal of Pharmaceutical and Biomedical Analysis, 61, 211-218. Retrieved from [Link]

  • Meng, F., et al. (2018). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Bioanalysis, 10(15), 1225-1236. Retrieved from [Link]

  • Kempa, M., et al. (2024). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. International Journal of Molecular Sciences, 25(2), 1083. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Monobutyl Fumarate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for monobutyl fumarate synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction outcomes and ensure the highest purity of your final product.

Introduction to Monobutyl Fumarate Synthesis

The synthesis of monobutyl fumarate, a monoester of fumaric acid, is a critical process in the development of various active pharmaceutical ingredients (APIs). A common and efficient route involves a two-step, one-pot reaction starting from maleic anhydride. The first step is the rapid ring-opening of maleic anhydride with n-butanol to form monobutyl maleate. This is followed by the isomerization of the maleate form to the desired fumarate stereoisomer. While the process appears straightforward, several side reactions can occur, leading to impurities that can complicate downstream applications and regulatory compliance. This guide will address the most common challenges and provide solutions to mitigate them.

Reaction Pathway Overview

The primary reaction for producing monobutyl fumarate is a two-step process. Initially, the alcoholysis of maleic anhydride with n-butanol yields monobutyl maleate. This reaction is typically fast and exothermic. The subsequent and more challenging step is the isomerization of the cis-isomer (maleate) to the trans-isomer (fumarate), which is generally catalyzed by acid or other isomerizing agents.

ReactionPathway

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of monobutyl fumarate.

FAQ 1: My final product contains a significant amount of dibutyl fumarate. How can I minimize its formation?

Answer: The formation of the diester, dibutyl fumarate, is the most common side reaction. It occurs when the desired monobutyl fumarate undergoes a second esterification with n-butanol. Here are the key parameters to control:

  • Stoichiometry of Reactants:

    • Causality: An excess of n-butanol will drive the equilibrium towards the formation of the diester according to Le Chatelier's principle.

    • Recommendation: Use a molar ratio of maleic anhydride to n-butanol as close to 1:1 as possible. A slight excess of n-butanol (e.g., 1.05 to 1.1 equivalents) may be necessary to ensure complete consumption of the maleic anhydride, but a larger excess should be avoided.

  • Reaction Temperature:

    • Causality: Higher temperatures increase the rate of both the desired isomerization and the undesired second esterification. However, the activation energy for the second esterification is often comparable to or lower than that of the isomerization, meaning that elevated temperatures can disproportionately favor diester formation.

    • Recommendation: Maintain the reaction temperature within the optimal range for isomerization without excessively promoting the second esterification. For many catalyst systems, this is typically between 80°C and 120°C.[1] It is advisable to run small-scale experiments to determine the optimal temperature for your specific catalyst and setup.

  • Reaction Time:

    • Causality: Prolonged reaction times, especially at elevated temperatures, will increase the conversion of the monoester to the diester.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC). Stop the reaction once the concentration of monobutyl fumarate has maximized and before the concentration of dibutyl fumarate begins to increase significantly.

ParameterRecommendation to Minimize Dibutyl FumarateRationale
Molar Ratio (Maleic Anhydride:n-Butanol) 1 : 1 to 1 : 1.1Limits the availability of the second reactant for diester formation.
Reaction Temperature 80 - 120 °C (optimize for your catalyst)Balances the rate of isomerization against the rate of the second esterification.
Reaction Time Monitor for maximum monoester formationAvoids prolonged exposure to conditions that favor diester formation.
FAQ 2: The isomerization of monobutyl maleate to monobutyl fumarate is slow or incomplete. What can I do?

Answer: Incomplete isomerization is another common issue, resulting in a mixture of cis and trans isomers in your final product. The key to a successful isomerization is the choice and use of the catalyst.

  • Catalyst Selection and Concentration:

    • Causality: The energy barrier for the cis-trans isomerization is significant, and a catalyst is required to facilitate this conversion under moderate conditions.[2] Different catalysts have varying efficiencies.

    • Recommendation: A range of catalysts can be employed for this isomerization, including Lewis acids (e.g., AlCl₃, ZnCl₂), Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), and other reagents like fumaryl chloride or ammonium chloride.[3][4] The concentration of the catalyst is also critical; too little will result in a slow reaction, while too much can promote side reactions. A typical catalyst loading is 1-5 mol% relative to the starting maleic anhydride.

  • Temperature:

    • Causality: Isomerization is an equilibrium-driven process, and temperature plays a crucial role in overcoming the activation energy barrier.

    • Recommendation: If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) can significantly increase the reaction rate. However, be mindful of the increased potential for side product formation as discussed in FAQ 1.

  • Water Content:

    • Causality: The presence of water can hydrolyze the maleic anhydride and the resulting esters, leading to the formation of maleic and fumaric acids and reducing the overall yield.[5]

    • Recommendation: Ensure that all reactants and solvents are sufficiently dry. Use anhydrous n-butanol and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

TroubleshootingIsomerization

FAQ 3: I am observing the formation of dibutyl succinate in my product. What is the cause and how can I prevent it?

Answer: The formation of succinate derivatives is less common under standard esterification conditions but can occur if a reduction of the carbon-carbon double bond in the fumarate or maleate backbone takes place.

  • Potential Cause: Presence of a Reducing Agent:

    • Causality: The conversion of a fumarate to a succinate is a reduction reaction. This would require the presence of a reducing agent in your reaction mixture. While not a typical side reaction in esterification, certain impurities in the starting materials or solvents could potentially act as reducing agents, especially at elevated temperatures. In biological systems, the reduction of fumarate to succinate is a known metabolic pathway.[6]

    • Recommendation:

      • Purity of Starting Materials: Ensure the purity of your maleic anhydride and n-butanol. Use reagents from reputable suppliers and consider purifying them if you suspect contamination.

      • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can prevent unwanted oxidative and potentially reductive side reactions.

      • Analyze Starting Materials: If the problem persists, consider analyzing your starting materials for any potential reducing impurities.

FAQ 4: How can I effectively purify my monobutyl fumarate product?

Answer: Purification is crucial to remove unreacted starting materials, the diester byproduct, and any remaining catalyst. A multi-step approach is often the most effective.

  • Neutralization and Washing:

    • Purpose: To remove the acidic catalyst and any unreacted maleic or fumaric acid.

    • Protocol: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases. Follow this with a wash with deionized water and then a brine solution to remove residual water.[7]

  • Drying and Solvent Removal:

    • Purpose: To remove the organic solvent and any remaining water.

    • Protocol: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization or Distillation:

    • Purpose: To separate the monobutyl fumarate from the non-polar dibutyl fumarate.

    • Protocol:

      • Crystallization: Monobutyl fumarate is a solid at room temperature, while dibutyl fumarate is a liquid.[8] Crystallization can be an effective purification method. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane, heptane, or a mixture of ethyl acetate and hexane) and allow it to cool slowly. The monobutyl fumarate should crystallize out, leaving the more soluble dibutyl fumarate in the mother liquor.

      • Vacuum Distillation: If crystallization is not effective, vacuum distillation can be used to separate the components based on their boiling points. Dibutyl fumarate has a higher boiling point than monobutyl fumarate.

Experimental Protocols

Protocol 1: Synthesis of Monobutyl Fumarate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add maleic anhydride (1.0 eq).

  • Addition of Reactants: Under a nitrogen atmosphere, add anhydrous n-butanol (1.05 eq). Stir the mixture at room temperature until the maleic anhydride has dissolved and the initial exothermic reaction has subsided.

  • Catalyst Addition: Add the isomerization catalyst (e.g., anhydrous zinc chloride, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 volumes).

    • Wash with saturated sodium bicarbonate solution (2 x 5 volumes), followed by water (1 x 5 volumes) and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure monobutyl fumarate.

Protocol 2: Analytical Method for Reaction Monitoring (HPLC)

This is a starting point for developing an HPLC method to monitor the reaction.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the starting materials, intermediates, and products.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

References

  • WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents.

  • US20140364604A1 - Method of making monomethyl fumarate - Google Patents.

  • US3078302A - Production of dialkyl fumarates - Google Patents.

  • Product Information Dibutyl Fumarate - Bisley International.

  • AT307378B - Process for the preparation of fumaric acid esters - Google Patents.

  • Kinetic investigations on esterification of maleic anhydride with butanols - ResearchGate.

  • Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates - ResearchGate.

  • US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents.

  • [Chemical Knowledge]:Manufacturing method and process of dibutyl fumarate.

  • WO2015085185A1 - A process for preparing succinate ester - Google Patents.

  • US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents.

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed.

  • (PDF) Esterification of stearic acid by isomeric forms of butanol in a microwave oven under homogeneous and heterogeneous reaction conditions - ResearchGate.

  • Evidence for succinate production by reduction of fumarate during hypoxia in isolated adult rat heart cells - PubMed.

  • CN101774913A - Preparation method of monomethyl fumarate - Google Patents.

  • Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses.

  • Synthesis of High-Purity Dibutyl Fumarate: Application Notes and Protocols - Benchchem.

  • EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents.

  • Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide - Benchchem.

  • Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro | Applied and Environmental Microbiology - ASM Journals.

  • 347 current state of research in the field of maleic anhydride esterification with alcohols.

  • ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS.

  • Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products - PubMed.

  • Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products - ResearchGate.

  • What are the esterification reactions, equation, and products of butanoic acid? - Quora.

  • Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets - PubMed.

  • Dibutyl fumarate synthesis - ChemicalBook.

  • High Performance Liquid Chromatography Method for Determination of Trace Amount of Ibutilide Fumarate in Pharmaceutical Manufacturing Environments - ResearchGate.

  • Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution - TUprints.

  • Top: The Z→E isomerization of maleate to fumarate enabled by maleate isomerase. Centre - ResearchGate.

  • Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena - YouTube.

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD - IJCRT.org.

  • Resource Library – Wiley Science Solutions.

  • Monobutyl fumarate SDS, 16062-88-7 Safety Data Sheets - ECHEMI.

  • Major metabolic pathways for the formation of fumarate in E. coli. PEP:... - ResearchGate.

  • simultaneous-rphplc-method-for-determination-of-impurities-in-formoterol-fumarate-and-aclidinium-bromide-in-pharmaceutic.pdf.

Sources

Technical Support Center: Monobutyl Fumarate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monobutyl fumarate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of monobutyl fumarate in your laboratory. Unwanted polymerization is a common challenge that can compromise experimental outcomes. This guide provides in-depth explanations, troubleshooting protocols, and best practices to prevent, identify, and resolve stability issues.

Section 1: Understanding Monobutyl Fumarate Instability

Monobutyl fumarate is an α,β-unsaturated ester, a class of molecules valued in polymer synthesis and as pharmaceutical intermediates. Its utility is intrinsically linked to the reactive carbon-carbon double bond within its fumarate backbone. However, this same reactivity makes it susceptible to spontaneous, unintended polymerization during storage.

The Mechanism of Unwanted Polymerization

The primary pathway for premature polymerization is free-radical polymerization . This is a chain reaction that, once initiated, can proceed rapidly, converting the liquid monomer into viscous oligomers or even a solid polymer. The process occurs in three key stages:

  • Initiation: A high-energy event generates a free radical (a molecule with an unpaired electron). Common initiators in a storage context include heat, UV light, and trace metal contaminants. This initial radical then attacks the electron-rich double bond of a monobutyl fumarate molecule.

  • Propagation: The newly formed monomer radical attacks another monobutyl fumarate molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two growing radical chains combine or react with an inhibitor molecule.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Energy Source (Heat, Light, Contaminant) Radical Free Radical (R•) Initiator->Radical generates Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical attacks Monomer Monomer1 Monobutyl Fumarate Monomer Growing_Chain Growing Polymer Chain (Mn•) Monomer_Radical->Growing_Chain attacks more monomers Longer_Chain Longer Polymer Chain (Mn+1•) Growing_Chain->Longer_Chain adds monomer Monomer2 Another Monomer Stable_Polymer Stable Polymer Longer_Chain->Stable_Polymer two radicals combine

Section 2: Best Practices for Storage and Handling

Proactive control of the storage environment is the most effective strategy for preventing polymerization. The goal is to mitigate the factors that initiate the free-radical cascade.

Recommended Storage Conditions

Adherence to the following conditions is critical for maximizing the shelf-life of monobutyl fumarate.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of chemical reactions, including the spontaneous formation of initiator radicals. Avoid freezing, which can cause phase separation.
Atmosphere Headspace should contain air (oxygen).While seemingly counterintuitive, the presence of oxygen is essential for the function of common phenolic inhibitors like MEHQ and hydroquinone.[1] These inhibitors require O₂ to form the active species that traps radicals. Do not store under inert gas (N₂, Ar).
Light Store in amber or opaque containers.UV light provides the energy to initiate radical formation (photoinitiation). Protection from light is crucial.
Container Original manufacturer's container.Containers are selected for material compatibility. Avoid transferring to containers that may leach contaminants or are not opaque. Ensure the container is tightly sealed to prevent contamination.[2]
Contaminants Avoid contact with metals, acids, and bases.Transition metals can act as catalysts for radical formation. Acids and bases can also promote degradation and side reactions.
The Role of Inhibitors

Most commercial grades of unsaturated monomers are supplied with a small amount of a polymerization inhibitor. These are compounds that act as radical scavengers, effectively terminating the polymerization chain reaction before it can propagate significantly.

How Inhibitors Work: An inhibitor (In-H), such as hydroquinone, readily donates a hydrogen atom to a growing polymer radical (M•). This satisfies the radical's unpaired electron, terminating its reactivity. The inhibitor itself becomes a very stable, low-energy radical (In•) that is incapable of initiating further polymerization.

G M_Radical Growing Polymer Radical (M•) (Reactive) Stable_Polymer Terminated Polymer Chain (M-H) (Stable) M_Radical->Stable_Polymer is terminated by Inhibitor Inhibitor Molecule (In-H) (e.g., Hydroquinone) Stable_Radical Stable Inhibitor Radical (In•) (Unreactive) Inhibitor->Stable_Radical becomes

Commonly used inhibitors include:

InhibitorAbbreviationTypical ConcentrationKey Characteristics
Monomethyl Ether of HydroquinoneMEHQ50 - 500 ppmHighly effective, requires oxygen to function. Often the default choice for many monomers.[3]
HydroquinoneHQ100 - 1000 ppmVery common and effective. Can sublime at higher temperatures. Requires oxygen to function.[1][4]
PhenothiazinePTZ200 - 1000 ppmEffective at higher temperatures, often used in distillation processes.
Butylated HydroxytolueneBHT200 - 1000 ppmA hindered phenol, commonly used as an antioxidant in many materials.

Section 3: Troubleshooting Guide (Q&A Format)

Q: My monobutyl fumarate, which should be a liquid/low-melting solid, has become very viscous or has solidified. What happened?

A: This is a classic sign of advanced polymerization. The increase in viscosity is due to the formation of long-chain polymer molecules. At this stage, the material is likely unusable for applications requiring pure monomer and should be disposed of according to your institution's hazardous waste guidelines. The cause was likely a breach in storage protocol, such as prolonged exposure to heat, light, or storage under an inert atmosphere which deactivates the inhibitor.

Q: I see some haze or solid particulates in my otherwise liquid monobutyl fumarate. Is this a problem?

A: Yes, this indicates the initial stages of polymerization. The solid particles are likely small, insoluble polymer aggregates. While the bulk of the material may still be monomer, the presence of these oligomers and polymers can interfere with reactions, alter stoichiometry, and affect the properties of the final product. We recommend filtering a small sample and performing an analytical check (see Section 4) to determine the extent of the issue.

Q: My experiment that uses monobutyl fumarate is giving inconsistent results. Could polymerization be the cause?

A: Absolutely. Even low levels of oligomerization, which may not be obvious visually, can impact experimental outcomes. Oligomers will alter the effective molar concentration of the monomer, introduce impurities, and may change the physical properties (e.g., solubility, reactivity) of your system. If you suspect issues, you should perform a quality control check on your starting material.

G Start Observe Issue: - Increased Viscosity - Haze/Precipitate - Inconsistent Results Visual Step 1: Visual Inspection Start->Visual Is_Solid Is material solid or highly viscous? Visual->Is_Solid Analytics Step 2: Analytical QC Is_Solid->Analytics No Dispose Decision: Dispose of Material & Review Storage Protocol Is_Solid->Dispose Yes GPC Run GPC/SEC Analysis Analytics->GPC NMR Run ¹H NMR Analysis Analytics->NMR High_Poly High Polymer Content (>5%) Detected? GPC->High_Poly NMR->High_Poly High_Poly->Dispose Yes Low_Poly Low Oligomer Content (<5%) Detected? High_Poly->Low_Poly No Use_Caution Decision: Use with Caution (Purification may be needed) Low_Poly->Use_Caution Yes Use_OK Decision: Material is OK to Use Low_Poly->Use_OK No

Section 4: Analytical Protocols for Quality Control

When in doubt, direct analytical measurement is the most reliable way to assess the purity of your monobutyl fumarate.

Protocol 1: Visual Inspection
  • Objective: To perform a rapid, qualitative assessment.

  • Procedure:

    • In a well-lit area, observe the material in its original container.

    • Look for any haziness, cloudiness, or visible solid precipitates.

    • Gently swirl the container and note the viscosity. Compare it to a new or known-good lot if available.

  • Interpretation: Any deviation from a clear, mobile liquid (or uniform low-melting solid) warrants further investigation.

Protocol 2: ¹H NMR Spectroscopy for Oligomer Detection
  • Objective: To quantify the presence of oligomers by comparing the integration of signals from the polymer backbone to those of the monomer.

  • Methodology:

    • Prepare a standard solution of your monobutyl fumarate sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify Monomer Signals: Locate the characteristic vinyl protons of the monomer's C=C double bond (typically sharp signals around 6.8 ppm).

    • Identify Polymer Signals: Polymerization breaks the double bond, converting it into a single bond. The corresponding protons will shift upfield and become broad signals in the polymer backbone region (e.g., 2.5-3.5 ppm).

    • Quantify: Carefully integrate the monomer vinyl proton region and the polymer backbone region. A significant increase in the integration of the backbone region relative to the vinyl region indicates polymerization. A pure monomer should have a negligible signal in the polymer backbone region. This method is particularly effective for detecting low levels of oligomerization.[5]

Protocol 3: Gel Permeation Chromatography (GPC / SEC)
  • Objective: To definitively identify and quantify high molecular weight polymer species.

  • Rationale: GPC is the gold standard for analyzing the molecular weight distribution of polymers.[6][7] It separates molecules based on their size in solution.

  • Methodology:

    • Dissolve a known concentration of the monobutyl fumarate sample in a suitable mobile phase (e.g., THF).

    • Inject the sample into a GPC system equipped with a suitable column set (for separating low molecular weights) and a refractive index (RI) detector.

    • Analyze the resulting chromatogram.

  • Interpretation:

    • A pure sample of monobutyl fumarate will show a single, sharp peak at a late elution time, corresponding to its low molecular weight.

    • A polymerized sample will show additional peaks or a broad shoulder at earlier elution times, corresponding to the larger, higher molecular weight polymer chains. The area under these peaks can be used to quantify the percentage of polymerized material.

Section 5: Frequently Asked Questions (FAQs)

  • What is the typical shelf-life of monobutyl fumarate? When stored under the recommended conditions (refrigerated, in the dark, with an air headspace), inhibited monobutyl fumarate is typically stable for at least 12 months. However, you should always refer to the expiration date provided by the manufacturer on the certificate of analysis.

  • Do I need to add more inhibitor to my material? No. The material is supplied with an optimal level of inhibitor for storage. Adding more is unnecessary and could interfere with downstream applications. The key is to maintain the conditions that allow the existing inhibitor to function.

  • How do I remove the inhibitor before my reaction? If your application is sensitive to the inhibitor, it can be removed by passing the monomer through a column packed with an appropriate inhibitor-removal resin (e.g., activated alumina) immediately before use. Only prepare the amount of inhibitor-free monomer you need, as it will have a very limited shelf life (hours to days) once the inhibitor is removed.

  • Why is an air headspace better than an inert gas like nitrogen? Common phenolic inhibitors, like MEHQ and hydroquinone, are not the active radical scavengers themselves. They are precursors that are converted into the active quinone species in the presence of oxygen.[1] This quinone is what actually traps the free radicals. Storing under an inert gas prevents the formation of the active inhibitor, rendering it ineffective and greatly increasing the risk of polymerization.

References

  • Shastri, V. P., & Langer, R. (2005). Synthesis of Poly(Propylene Fumarate). PMC, NIH. [Link]

  • Google Patents. (2018). WO2018144849A1 - Functionalized poly(propylene fumarate)
  • PubChem, NIH. (n.d.). Monoethyl fumarate. Retrieved January 24, 2026, from [Link]

  • PubChem, NIH. (n.d.). Monobutyl fumarate. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Monobutyl fumarate. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2001). Free-Radical Copolymerization of Styrene and Diethyl Fumarate. Macromolecules. [Link]

  • PubMed. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. [Link]

  • PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2026). Thermal Stability and Physical Properties of Poly(alkyl fumarate)s. [Link]

  • ResearchGate. (2025). Synthesis of Poly(Propylene Fumarate). [Link]

  • ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 24, 2026, from [Link]

  • Google Patents. (1989). EP0325866A1 - Poly(propylene glycol fumarate)
  • PMC, NIH. (2021). Double-Function Oxygen Scavenger and Aromatic Food Packaging Films. [Link]

  • EuCIA. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Effect of oxygen absorber, nitrogen flushing, packaging material.... [Link]

  • Monash University. (2017). Online Monitoring of Polymerizations: Current Status. [Link]

  • ACS Publications. (1997). "Fast" radical polymerization of sterically hindered dialkyl fumarates. Macromolecules. [Link]

  • Google Patents. (2016). WO2016201322A1 - Oxygen scavenging polyester compositions for containers.
  • PMC, NIH. (2018). The Effects of Accelerated Temperature-Controlled Stability Systems.... [Link]

  • ResearchGate. (2025). Stability of unsaturated methyl esters of fatty acids on surfaces. [Link]

  • ResearchGate. (2025). Kinetics of poly(propylene fumarate) synthesis.... [Link]

  • ACS Publications. (2016). Synthesis and Biological Evaluation of Well-Defined Poly(propylene fumarate) Oligomers. Biomacromolecules. [Link]

  • Technology Networks. (2025). Polymer Analysis: Essential Techniques and Strategies. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 24, 2026, from [Link]

  • KIET. (n.d.). Unsaturated Polyester Resin And Vinyl Ester Resin Safe Handling. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Thermodynamic Stability and Crystal Structures for Polymorphs.... [Link]

  • PMC, NIH. (2014). Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved January 24, 2026, from [Link]

  • PubMed. (2002). Kinetics of poly(propylene fumarate) synthesis.... [Link]

  • Google Patents. (1994).
  • YouTube. (2025). What Is Free Radical Polymerization?. [Link]

  • PMC, NIH. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

  • ResearchGate. (n.d.). Free-Radical Polymerization. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Degradation of Monobutyl Fumarate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monobutyl fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling monobutyl fumarate in solution. Understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results.

Introduction to Monobutyl Fumarate Stability

Monobutyl fumarate is an ester of fumaric acid and butanol. Like other fumaric acid esters, it holds therapeutic potential but is susceptible to degradation in aqueous environments. The primary route of degradation is hydrolysis of the ester bond, yielding fumaric acid and butanol. This process is significantly influenced by factors such as pH, temperature, and the presence of enzymes. This guide will provide a comprehensive overview of these factors and how to manage them in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of monobutyl fumarate solutions.

Q1: What are the main degradation pathways for monobutyl fumarate in an aqueous solution?

A1: The principal degradation pathway for monobutyl fumarate in aqueous solution is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of fumaric acid and butanol. This hydrolysis can be catalyzed by acidic or basic conditions and can also be mediated by enzymes, particularly esterases, in biological systems.

Q2: How does pH impact the stability of monobutyl fumarate solutions?

A2: The stability of monobutyl fumarate is highly pH-dependent. Generally, ester hydrolysis is accelerated in both acidic and alkaline conditions.[1][2] For similar fumarate esters like dimethyl fumarate (DMF), the stability is lowest at high and low pH values, with a region of greater stability around neutral pH.[1][2] It is crucial to determine the optimal pH range for your specific experimental setup to minimize degradation.

Q3: What are the recommended storage conditions for monobutyl fumarate stock solutions?

A3: To ensure the longevity of your monobutyl fumarate stock solutions, it is recommended to:

  • Use an anhydrous organic solvent: Prepare stock solutions in a dry organic solvent such as DMSO or ethanol, where the ester is more stable.

  • Store at low temperatures: Store stock solutions at -20°C or -80°C to slow down potential degradation.

  • Protect from light: While not as common a degradation pathway for esters as hydrolysis, photolysis can occur.[3][4] Storing solutions in amber vials or in the dark is a good practice.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I am observing rapid degradation of monobutyl fumarate in my cell culture medium. What is the likely cause?

A4: Cell culture media often contain esterases, which are enzymes that can rapidly hydrolyze ester bonds.[5][6] This enzymatic degradation is a common reason for the rapid loss of ester compounds in biological assays. The active metabolite, monomethyl fumarate (MMF), is formed from the hydrolysis of dimethyl fumarate (DMF) in vivo, highlighting the significance of this pathway.[7]

Q5: Which analytical techniques are suitable for monitoring the degradation of monobutyl fumarate?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for quantifying monobutyl fumarate and its degradation products.[8] A reversed-phase HPLC method can separate the more non-polar monobutyl fumarate from the more polar fumaric acid. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with monobutyl fumarate.

Problem/Observation Probable Cause(s) Recommended Solution(s)
Rapid loss of monobutyl fumarate concentration in aqueous buffers. Hydrolysis due to non-optimal pH. The pH of your buffer may be too acidic or too alkaline, accelerating the hydrolysis of the ester.[1][2]Optimize buffer pH: Conduct a pH stability study to determine the pH at which monobutyl fumarate exhibits maximum stability. For many esters, this is often in the slightly acidic to neutral range.[9] Use freshly prepared solutions: Prepare your working solutions immediately before use to minimize the time for degradation to occur.
Inconsistent results between experimental replicates. Inconsistent sample handling: Variations in incubation times, temperatures, or storage of working solutions can lead to different extents of degradation. Contamination of stock solution: Repeated use of a single stock solution vial can introduce moisture, leading to hydrolysis.Standardize your protocol: Ensure all experimental parameters are consistent across all replicates. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to prevent contamination and degradation from repeated freeze-thaw cycles.
Appearance of an unexpected peak in my chromatogram during analysis. Formation of a degradation product: The new peak is likely fumaric acid, the hydrolysis product of monobutyl fumarate.Confirm the identity of the peak: Run a standard of fumaric acid to confirm if the retention time matches the unexpected peak. Monitor both parent and degradant: Adjust your analytical method to quantify both monobutyl fumarate and fumaric acid to perform a mass balance analysis.
Low recovery of monobutyl fumarate from biological samples (e.g., plasma). Enzymatic degradation: Esterases present in plasma can rapidly hydrolyze monobutyl fumarate.[10]Inhibit esterase activity: Add an esterase inhibitor, such as sodium fluoride or diisopropyl fluorophosphate (DFP), to your biological samples immediately upon collection. Note that the use of inhibitors should be validated to ensure they do not interfere with your analysis. Maintain low temperatures: Keep samples on ice and process them as quickly as possible to minimize enzymatic activity.

Visualization of Degradation and Experimental Workflow

Degradation Pathway of Monobutyl Fumarate

Primary Degradation Pathway of Monobutyl Fumarate MBF Monobutyl Fumarate FA Fumaric Acid MBF->FA Hydrolysis (Acidic/Basic/Enzymatic) Butanol Butanol MBF->Butanol Hydrolysis (Acidic/Basic/Enzymatic)

Caption: Hydrolysis of monobutyl fumarate to fumaric acid and butanol.

Experimental Workflow for a Stability Study

Workflow for Monobutyl Fumarate Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in Buffers of Different pH prep_stock->prep_working incubate Incubate at Defined Temperature(s) prep_working->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC-UV sample->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Degradation Rate plot->determine_rate

Caption: A typical workflow for assessing the stability of monobutyl fumarate.

Protocols

Protocol: Quantification of Monobutyl Fumarate by HPLC-UV

This protocol provides a general method for the analysis of monobutyl fumarate. It should be optimized for your specific instrumentation and experimental needs.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • A common mobile phase for fumarate esters consists of a mixture of an aqueous buffer and an organic solvent.[1][2]

  • Example: A mixture of water (pH adjusted to 2.6 with phosphoric acid) and methanol (40:60, v/v).[1][2]

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Detection wavelength: 210 nm.

  • Column temperature: 25°C.

  • Injection volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard solutions: Prepare a series of standard solutions of monobutyl fumarate in the mobile phase to create a calibration curve (e.g., 10-150 µg/mL).

  • Sample solutions: Dilute your experimental samples with the mobile phase to fall within the concentration range of your calibration curve.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of monobutyl fumarate in your samples by comparing the peak area to the calibration curve.

Data Summary

The following table summarizes the stability of a related compound, dimethyl fumarate (DMF), at different pH values. This data is provided for illustrative purposes to highlight the significant impact of pH on fumarate ester stability. The degradation kinetics for monobutyl fumarate may differ.

pH Stability of Dimethyl Fumarate Reference
1Susceptible to hydrolysis[1][2]
3More stable than at pH 1[1][2]
5More stable than at pH 3[1][2]
7Relatively stable[1][2]
9Highly susceptible to hydrolysis[1][2]

References

  • DermNet. (n.d.). Fumaric acid esters. Retrieved from [Link]

  • Yadav, M., et al. (2018). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Bioanalysis, 10(14), 1115-1126. Retrieved from [Link]

  • Attia, K. A., et al. (2020). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 556-565. Retrieved from [Link]

  • Rose, I. A. (1994). How fumarase recycles after the malate --> fumarate reaction. Insights into the reaction mechanism. The Journal of Biological Chemistry, 269(3), 1601-1607. Retrieved from [Link]

  • Modality Solutions. (2023). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Kacperska, A., et al. (2021). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. International Journal of Molecular Sciences, 22(23), 12826. Retrieved from [Link]

  • Aghaei, M., et al. (2021). analytical method validation, pharmacokinetics and bioequivalence study of dimethyl fumarate in healthy iranian volunteers. DARU Journal of Pharmaceutical Sciences, 29(2), 337-344. Retrieved from [Link]

  • Mrowietz, U., & Asadullah, K. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in Pharmacological Sciences, 39(2), 135-145. Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Fumaric acid. Retrieved from [Link]

  • Al-Hujran, T. A., & El-Ashmawy, I. M. (2016). Prodrugs of fumarate esters for the treatment of psoriasis and multiple sclerosis--a computational approach. Journal of Molecular Modeling, 22(10), 241. Retrieved from [Link]

  • Sirimanne, S. R., & Villafranca, J. J. (1997). Plausible molecular mechanism for activation by fumarate and electron transfer of the dopamine beta-mono-oxygenase reaction. The Biochemical Journal, 322 ( Pt 2), 435-442. Retrieved from [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Norbidar. (2023). The stability comparison of fumaric acid and maleic acid. Retrieved from [Link]

  • Attia, K. A., et al. (2020). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Journal of Liquid Chromatography & Related Technologies, 43(15-16), 556-565. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioderived fumaric acid for sustainable production of key active pharmaceutical ingredients: Dimethyl fumarate and Monomethyl fumarate. Retrieved from [Link]

  • Gold, R., et al. (2011). Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action. Clinical Immunology, 142(1), 44-48. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter-23 Fumaric Acid Esters. Retrieved from [Link]

  • de Diego, M., et al. (2014). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 96, 219-228. Retrieved from [Link]

  • ResearchGate. (n.d.). The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies. Retrieved from [Link]

  • MDPI. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. Retrieved from [Link]

  • S-Matrix. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). Monobutyl fumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. Retrieved from [Link]

  • Talmon's Group. (2015). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Retrieved from [Link]

  • NIH. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. Retrieved from [Link]

  • Editora da Universidade de Vassouras. (n.d.). Trends in analytical methods for analysis of tobacco products: An Overview. Retrieved from [Link]

  • PubMed. (1993). Methocarbamol degradation in aqueous solution. Retrieved from [Link]

  • PubChem. (n.d.). Monoethyl fumarate. Retrieved from [Link]

  • Rostami Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters. Clinics in Dermatology, 26(5), 522-526. Retrieved from [Link]

  • Roll, A., Reich, K., & Boer, A. (2007). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology and Leprology, 73(2), 133-137. Retrieved from [Link]

  • PubChem. (n.d.). Monomethyl Fumarate. Retrieved from [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

Sources

Technical Support Center: Monobutyl Fumarate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for monobutyl fumarate. This guide is designed for professionals in research and drug development who are working with monobutyl fumarate and need to ensure the purity and integrity of their material. In pharmaceutical development, identifying and controlling impurities is not just a regulatory hurdle but a critical component of ensuring product safety and efficacy.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis of monobutyl fumarate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is monobutyl fumarate and why is byproduct identification critical?

A1: Monobutyl fumarate is the monoester of fumaric acid and n-butanol.[2] It is a chemical intermediate and a metabolite of dimethyl fumarate, a drug used in the treatment of multiple sclerosis.[3][4] Precise identification and quantification of byproducts are essential for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH require strict impurity profiling for all active pharmaceutical ingredients (APIs) and new drug substances.[5]

  • Safety and Efficacy: Unknown impurities can have their own pharmacological or toxicological effects, potentially altering the safety and efficacy profile of the final drug product.

  • Process Control: Understanding byproduct formation allows for the optimization of synthesis and purification processes, leading to higher yields and more consistent product quality.

Q2: What are the most common byproducts I should expect to find in a sample of monobutyl fumarate?

A2: The most common byproducts originate directly from the typical synthesis route: the acid-catalyzed esterification of fumaric acid with n-butanol. You should primarily look for:

  • Unreacted Starting Materials: Fumaric acid and n-butanol.

  • Over-reaction Product: Dibutyl fumarate, the diester.[6][7]

  • Geometric Isomer: Monobutyl maleate. This is particularly relevant if the synthesis starts from maleic anhydride or if conditions promoting cis-trans isomerization are present.[6]

  • Degradation Products: Primarily fumaric acid and n-butanol from hydrolysis, especially if the sample has been exposed to acidic or alkaline conditions.[8][9]

  • Catalyst-Related Impurities: If sulfuric acid is used as a catalyst, byproducts like monomethyl sulfate or dimethyl sulfate (if methanol were present) could form, which are known to be genotoxic.[10] While less common with butanol, analogous sulfate esters are a theoretical possibility.

Part 2: Troubleshooting Guides & Analytical Protocols

This section provides detailed answers and experimental workflows to address specific analytical challenges.

Q3: My analysis shows an early-eluting peak in HPLC. How can I confirm if it's unreacted fumaric acid?

A3: An early-eluting, polar compound in a reversed-phase HPLC (RP-HPLC) analysis of fumarate esters is very likely to be fumaric acid. Fumaric acid, being a dicarboxylic acid, is significantly more polar than its mono- and di-ester derivatives and will therefore have the shortest retention time.[11]

Causality: Fumaric acid is a primary starting material for the synthesis of monobutyl fumarate.[12] Incomplete reaction or hydrolysis of the final product will result in its presence as an impurity.

Workflow for Identification:

cluster_0 Step 1: HPLC Analysis cluster_1 Step 2: Spectroscopic Confirmation HPLC Run sample on validated RP-HPLC method Spike Spike sample with fumaric acid standard HPLC->Spike Observe peak growth? Compare Compare retention times (RT) and peak shapes Spike->Compare LCMS Analyze by LC-MS (Confirm m/z 115.00 [M-H]⁻) Compare->LCMS If RT matches, confirm mass NMR Isolate peak via prep-HPLC and run ¹H NMR LCMS->NMR For definitive structure

Caption: Workflow for the identification of fumaric acid.

Experimental Protocol: RP-HPLC for Fumaric Acid Identification

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.6). The acidic pH is crucial to keep the carboxylic acids in their protonated form, ensuring good peak shape and retention.[8]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm.[11]

    • Column Temperature: 40 °C.[11]

  • Procedure:

    • Prepare a standard of pure fumaric acid in the mobile phase.

    • Prepare your monobutyl fumarate sample.

    • Inject both separately to determine their retention times. Fumaric acid will elute first.

    • Create a third sample by spiking your monobutyl fumarate sample with a small amount of the fumaric acid standard.

    • Inject the spiked sample. If the peak increases in area and maintains a single, symmetrical shape, it is confirmed as fumaric acid.

CompoundExpected Retention Time (Relative)Key ¹H NMR Signal (DMSO-d₆)
Fumaric Acid 1.0 (Earliest)~6.65 ppm (singlet, 2H)[13]
Monobutyl Fumarate ~5.0~6.8 ppm (doublet, 1H), ~6.7 ppm (doublet, 1H)
Dibutyl Fumarate ~10.0 (Latest)~6.9 ppm (singlet, 2H)
Q4: I suspect my sample contains dibutyl fumarate. How can I detect and quantify this diester byproduct?

A4: Dibutyl fumarate is the least polar of the common byproducts and will have the longest retention time in a standard RP-HPLC method. Its presence indicates an over-esterification reaction. For quantification, Gas Chromatography (GC) is also an excellent, often more sensitive, method for this relatively volatile and thermally stable diester.

Causality: The esterification of fumaric acid is a stepwise reaction. The first esterification yields monobutyl fumarate, and a second esterification of the remaining carboxylic acid group yields dibutyl fumarate. This is often driven by excess butanol or prolonged reaction times.

Experimental Protocol: GC-MS for Dibutyl Fumarate Identification

  • System & Conditions:

    • GC System: Agilent 7890B or equivalent with a mass selective detector (MSD).[14]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp 1: 15 °C/min to 180 °C.

      • Ramp 2: 20 °C/min to 320 °C, hold for 5 min.[14]

    • MSD Conditions:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-300 m/z.

  • Procedure:

    • Prepare a standard of dibutyl fumarate.[7]

    • Dissolve your monobutyl fumarate sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Inject the standard to determine its retention time and mass spectrum. The molecular ion (m/z 228) may be weak; look for characteristic fragment ions.

    • Inject your sample and look for a peak at the corresponding retention time with a matching mass spectrum.

CompoundMolecular WeightKey Mass Spec Fragments (m/z)
Monobutyl Fumarate 172.18172 (M+), 117, 99, 57
Dibutyl Fumarate 228.29228 (M+), 173, 117, 99, 57
Q5: How can I differentiate between the geometric isomers monobutyl fumarate (trans) and monobutyl maleate (cis)?

A5: Differentiating between these isomers is a classic analytical challenge that is best solved using Nuclear Magnetic Resonance (NMR) spectroscopy. While they can often be separated by chromatography, NMR provides definitive structural proof.[15]

Causality: If the synthesis begins with maleic anhydride, the initial product is monobutyl maleate. An isomerization step (often catalyzed by acid or heat) is required to convert the cis-isomer (maleate) to the more stable trans-isomer (fumarate).[16] Incomplete isomerization will leave residual monobutyl maleate.

Analytical Technique: ¹H NMR Spectroscopy

The key to differentiation lies in the coupling constant (J-coupling) between the two vinyl protons on the double bond.

  • Trans-protons (Fumarate): Exhibit a large coupling constant, typically ¹³⁻¹⁸ Hz .

  • Cis-protons (Maleate): Exhibit a smaller coupling constant, typically ¹⁰⁻¹² Hz .

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve an accurate amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add an internal standard (e.g., TMS) if quantification is needed.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Locate the vinyl proton region (typically 6.0-7.0 ppm).

    • Monobutyl Fumarate: You will see two distinct doublets, each integrating to 1 proton, with a large coupling constant (J ≈ 15-16 Hz).

    • Monobutyl Maleate: You will see two doublets with a smaller coupling constant (J ≈ 12 Hz).

    • The chemical shifts will also differ slightly, with the fumarate protons typically appearing slightly downfield compared to the maleate protons.[15]

cluster_fumarate Monobutyl Fumarate (Trans) cluster_maleate Monobutyl Maleate (Cis) F_H1 Vinyl Proton Ha F_H2 Vinyl Proton Hb F_H1->F_H2 J = 15-16 Hz (Large Coupling) M_H1 Vinyl Proton Hc M_H2 Vinyl Proton Hd M_H1->M_H2 J = ~12 Hz (Small Coupling)

Caption: Differentiating isomers by ¹H NMR coupling constants.

References

  • ijrti.org. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

  • Thakare, R., Chhonker, Y. S., Gautam, N., & Alnouti, Y. (2018). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Bioanalysis, 10(15), 1217–1227.
  • Quick Company. (n.d.). An Improved Process For The Synthesis Of Dimethyl Fumarate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioderived fumaric acid for sustainable production of key active pharmaceutical ingredients: Dimethyl fumarate and Monomethyl fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making monomethyl fumarate.
  • Google Patents. (n.d.). Preparation of diesters of fumaric acid.
  • ResearchGate. (n.d.). Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Shukla, S. S., Dubey, S., & Saraf, S. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04).
  • National Center for Biotechnology Information. (n.d.). Monomethyl fumarate. PubChem. Retrieved from [Link]

  • Farmacia. (2017). Quantitative Determination of Bisoprolol Fumarate by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Fumarate. PubChem. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Naidu, S., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Clinical Pharmacology in Drug Development, 10(10), 1164-1172.
  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]

  • Al-Hussain, L. A., & El-Shaheny, R. N. (2020). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Luminescence, 35(8), 1269–1277.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of fumaric acid (FA) in D2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing high purity and crystalline dimethyl fumarate.
  • Google Patents. (n.d.). Process for the preparation of monoesters of fumaric acid.
  • Google Patents. (n.d.). Process for the preparation of fumaric acid monoesters.
  • Kurmi, M., Singh, D. K., & Singh, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 17-31.
  • Bianchi, F., et al. (2011). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products.
  • MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

  • IJCRT.org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. Retrieved from [Link]

  • Google Patents. (n.d.). Production of dialkyl fumarates.
  • The Good Scents Company. (n.d.). dibutyl fumarate. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000134). Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Fumaric acid (NP0000045). Retrieved from [Link]

  • Reddit. (n.d.). NMR spectroscopy of maleic acid and fumaric acid?. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Fumaric acid (Compound). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Monobutyl Fumarate and Diethyl Fumarate in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides an in-depth technical comparison of two key fumarate monomers: monobutyl fumarate (MBF) and diethyl fumarate (DEF). While both are derivatives of fumaric acid and share a common backbone, their distinct chemical structures lead to significant differences in their polymerization behavior and the characteristics of the resulting polymers. This comparison will equip you with the field-proven insights necessary to select the optimal monomer for your specific application.

Monomer Characteristics: A Tale of Two Esters

At first glance, monobutyl fumarate and diethyl fumarate appear quite similar. They share the same molecular formula (C₈H₁₂O₄) and molecular weight (172.18 g/mol ).[1][2][3] However, the arrangement of their ester groups imparts distinct chemical personalities that profoundly influence their reactivity and the properties of their polymers.

Monobutyl Fumarate (MBF) is a monoester of fumaric acid, possessing one butyl ester group and one carboxylic acid group.[2] This asymmetric structure introduces polarity and the potential for hydrogen bonding, which are key factors in its polymerization and the resulting polymer's characteristics.

Diethyl Fumarate (DEF) , in contrast, is a symmetric diester of fumaric acid with two ethyl ester groups.[3] This symmetry and the absence of a free carboxylic acid group result in a less polar molecule compared to MBF. DEF is a colorless liquid at room temperature.[3]

A summary of their key physical and chemical properties is presented in Table 1.

PropertyMonobutyl Fumarate (MBF)Diethyl Fumarate (DEF)
Molecular Formula C₈H₁₂O₄[1][2]C₈H₁₂O₄[3]
Molecular Weight 172.18 g/mol [1][2]172.18 g/mol [3]
Chemical Structure Asymmetric monoester with a carboxylic acid groupSymmetric diester
Boiling Point -218-219 °C[4]
Melting Point -1-2 °C[4]
Density -1.052 g/mL at 25 °C[4]

Polymerization Pathways and Mechanistic Considerations

Both MBF and DEF can be polymerized through various mechanisms, with free-radical polymerization and polycondensation being the most common. However, their structural differences lead to distinct considerations in each pathway.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth process initiated by a radical species. The general mechanism involves initiation, propagation, and termination steps. Due to the steric hindrance from the two substituents on the double bond, the homopolymerization of dialkyl fumarates like DEF is generally slow.[5]

Experimental Protocol: Free-Radical Polymerization of Diethyl Fumarate

This protocol describes a typical bulk polymerization of diethyl fumarate.

Materials:

  • Diethyl fumarate (DEF), purified

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator

  • Nitrogen gas

  • Solvent for purification (e.g., acetone)

  • Precipitating agent (e.g., methanol)

Procedure:

  • Monomer and Initiator Preparation: In a polymerization tube, add the desired amount of purified diethyl fumarate.

  • Initiator Addition: Add the calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer).

  • Inert Atmosphere: Purge the tube with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Seal the tube and place it in a preheated oil bath at a controlled temperature (e.g., 60-80 °C). The polymerization time will vary depending on the desired conversion.

  • Termination and Purification: After the desired time, cool the tube to stop the reaction. Dissolve the resulting polymer in a suitable solvent like acetone.

  • Precipitation: Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as methanol while stirring.

  • Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

The polymerization of MBF via free-radical methods is less documented in the literature. However, we can infer its behavior based on its structure. The presence of the carboxylic acid group in MBF can lead to hydrogen bonding, which may influence the monomer's reactivity and the stereochemistry of the resulting polymer. Furthermore, the butyl group, being larger than the ethyl group, might introduce slightly more steric hindrance, potentially affecting the rate of polymerization.

Polycondensation

Polycondensation is a step-growth polymerization method that is particularly relevant for producing polyesters. Diethyl fumarate is a common starting material for the synthesis of unsaturated polyesters like poly(propylene fumarate) (PPF). This is typically a two-step process involving transesterification.[6]

Step 1: Formation of a Dihydroxy Intermediate Diethyl fumarate is reacted with a diol (e.g., propylene glycol) in the presence of a catalyst (e.g., zinc chloride) to form a bis(hydroxyalkyl) fumarate intermediate and ethanol, which is removed by distillation.[6]

Step 2: Polycondensation The dihydroxy intermediate then undergoes self-condensation at elevated temperatures and reduced pressure to form the polyester, with the diol being eliminated as a byproduct.[6]

Polycondensation_DEF DEF Diethyl Fumarate Intermediate Bis(hydroxyalkyl) Fumarate + Ethanol DEF->Intermediate Transesterification (Catalyst, Heat) Diol Diol (e.g., Propylene Glycol) Diol->Intermediate Polyester Unsaturated Polyester (e.g., Poly(propylene fumarate)) + Diol Intermediate->Polyester Polycondensation (High Temp, Vacuum)

Sources

A Comparative Guide to the Biological Effects of Monobutyl Fumarate and Dimethyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fumarates in the Therapeutic Landscape

Fumaric acid esters (FAEs) have emerged as significant therapeutic agents, particularly in the management of autoimmune diseases such as multiple sclerosis (MS) and psoriasis.[1][2] Among these, dimethyl fumarate (DMF) has been a cornerstone of oral therapy for relapsing-remitting multiple sclerosis (RRMS).[3][4] However, the focus of ongoing research and development has shifted towards understanding and optimizing the delivery of the biologically active moiety, leading to the development of alternative fumarate formulations. This guide provides an in-depth comparison of the biological effects of dimethyl fumarate and monobutyl fumarate, with a focus on its closely related and well-studied counterpart, monomethyl fumarate (MMF), which is the active metabolite of DMF.[1][5][6]

Dimethyl fumarate is considered a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood into its active metabolite, monomethyl fumarate (MMF).[1][6][7] Therefore, the biological effects observed following DMF administration are primarily attributed to MMF.[5] This guide will delve into the nuanced differences and similarities between administering the prodrug DMF versus a direct formulation of a monoalkyl fumarate, represented here by MMF, which serves as a surrogate for monobutyl fumarate due to the extensive available data.

Mechanism of Action: A Tale of Two Pathways

The therapeutic efficacy of fumarates is primarily attributed to their dual action as immunomodulators and activators of cellular anti-oxidative pathways.[3][8][9] Both DMF, through its conversion to MMF, and MMF itself, exert their effects through two main signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling.[3][8]

The Nrf2 Antioxidant Response Pathway

A primary mechanism of action for MMF is the activation of the Nrf2 pathway, a critical cellular defense system against oxidative stress.[10][11] MMF, being an electrophile, reacts with cysteine residues on Keap1, an inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[3][8] This cascade of events ultimately enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage, a key pathological feature in neurodegenerative and inflammatory diseases.[8][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMF Monomethyl Fumarate (MMF) Keap1_Nrf2 Keap1-Nrf2 Complex MMF->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Initiates

Caption: Activation of the Nrf2 pathway by Monomethyl Fumarate (MMF).

Immunomodulatory Effects and NF-κB Inhibition

Beyond its antioxidant properties, MMF exhibits significant immunomodulatory effects.[1][10] It has been shown to shift the T-cell response from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.[1][10] This shift is crucial in autoimmune diseases where Th1 and Th17 cells play a pathogenic role.

Furthermore, both DMF and MMF can inhibit the pro-inflammatory NF-κB signaling pathway.[8] By preventing the translocation of NF-κB into the nucleus, they reduce the expression of pro-inflammatory cytokines, adhesion molecules, and other inflammatory mediators.[1][8] This inhibition of NF-κB contributes to the overall anti-inflammatory effect observed with fumarate therapy. While both DMF and MMF can induce these effects in vitro, the rapid in vivo conversion of DMF to MMF suggests that MMF is the primary mediator of these immunomodulatory actions.[13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMF Monomethyl Fumarate (MMF) IKK IKK Complex MMF->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: Inhibition of the NF-κB pathway by Monomethyl Fumarate (MMF).

Pharmacokinetics: The Prodrug vs. The Active Metabolite

The primary distinction between dimethyl fumarate and monobutyl/monomethyl fumarate lies in their pharmacokinetic profiles.

  • Dimethyl Fumarate (DMF): DMF is a prodrug that is not quantifiable in plasma following oral administration.[6] It undergoes rapid pre-systemic hydrolysis by esterases in the small intestine and blood to form MMF.[6][14] This conversion is nearly complete, making MMF the sole active metabolite responsible for the therapeutic effects of DMF.[5]

  • Monomethyl Fumarate (MMF): When administered directly, MMF is readily absorbed.[5] Formulations of MMF, such as Bafiertam™, have been developed and are bioequivalent to DMF in terms of MMF exposure.[5] The primary route of elimination for MMF is through exhalation as carbon dioxide, with minor amounts excreted in urine and feces.[1][15]

The development of diroximel fumarate (DRF), another prodrug of MMF, was aimed at improving the gastrointestinal (GI) tolerability of DMF.[8][16] DRF is also rapidly converted to MMF, but its different chemical structure is associated with a lower incidence of GI side effects compared to DMF.[16][17]

Pharmacokinetic Parameter Dimethyl Fumarate (DMF) Monomethyl Fumarate (MMF) Reference(s)
Systemic Availability Not detectable in plasmaReadily absorbed and quantifiable[5][6]
Active Metabolite Monomethyl Fumarate (MMF)Monomethyl Fumarate (MMF)[1][5]
Bioequivalence A single 240 mg dose of DMF is bioequivalent to two 95 mg capsules of MMFA single 190 mg dose of MMF is bioequivalent to a single 240 mg capsule of DMF[5]
Primary Elimination Exhalation as CO2 (as MMF)Exhalation as CO2[1][15]

Clinical Efficacy and Therapeutic Applications

The clinical efficacy of fumarates has been most extensively studied in the context of relapsing-remitting multiple sclerosis.

Multiple Sclerosis

Clinical trials with DMF have demonstrated its effectiveness in reducing the annualized relapse rate, slowing disability progression, and decreasing the number of new or enlarging brain lesions on MRI scans in patients with RRMS.[18][19] The pivotal DEFINE and CONFIRM studies showed that DMF significantly reduced the relapse rate by approximately 50% compared to placebo.[19]

Given that MMF is the active metabolite, formulations of MMF are expected to have a similar efficacy profile to DMF.[14] The development of MMF and DRF formulations has been driven by the desire to provide therapeutic alternatives with potentially improved tolerability.

Clinical Trial Endpoint (Multiple Sclerosis) Dimethyl Fumarate (DMF) vs. Placebo Reference(s)
Reduction in Annualized Relapse Rate ~53%[19]
Slowing of Disability Progression ~38%[19]
Reduction in New/Enlarging T2 Lesions Significant reduction[18]
Psoriasis

Fumaric acid esters, including DMF, have a longer history of use in the treatment of moderate-to-severe plaque psoriasis, particularly in Europe.[1] The mechanism in psoriasis is also thought to involve immunomodulation, including a shift from a Th1 to a Th2 immune response and inhibition of keratinocyte proliferation.[1]

Safety and Tolerability: A Key Differentiator

While the efficacy profiles of DMF and MMF are comparable due to the prodrug-metabolite relationship, their tolerability profiles, particularly concerning gastrointestinal side effects, can differ.

The most common side effects associated with DMF are flushing and gastrointestinal events such as nausea, diarrhea, and abdominal pain.[20] These side effects are often most pronounced at the beginning of treatment and tend to decrease over time.[20] The GI side effects are thought to be related to local irritation in the gut.

The development of diroximel fumarate (DRF), which is metabolized to MMF, has demonstrated a significant improvement in GI tolerability compared to DMF.[16][17] The EVOLVE-MS-2 study showed that patients treated with DRF reported significantly fewer days of GI symptoms and had a lower rate of discontinuation due to GI adverse events compared to those on DMF.[17] This suggests that while MMF is the active therapeutic agent, the prodrug's structure can influence the side effect profile.

Adverse Event Dimethyl Fumarate (DMF) Diroximel Fumarate (DRF) Reference(s)
Flushing 40.6%32.8%[17]
Diarrhea 22.3%15.4%[17]
Nausea 20.7%14.6%[17]
Discontinuation due to GI AEs 4.8%0.8%[17]

Experimental Protocols: Assessing Biological Effects

To evaluate and compare the biological effects of different fumarate formulations, a variety of in vitro and in vivo experimental models are employed.

In Vitro Assessment of Nrf2 Activation

Objective: To determine the potency of a fumarate compound in activating the Nrf2 pathway.

Methodology:

  • Cell Culture: Human cell lines, such as astrocytes or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the fumarate compound (e.g., MMF) for a specified period (e.g., 6-24 hours).

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against Nrf2 and a downstream target like heme oxygenase-1 (HO-1), as well as a loading control (e.g., β-actin).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the treated cells.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).

    • Gene expression levels are normalized to a housekeeping gene.

Caption: Workflow for assessing Nrf2 activation in vitro.

In Vivo Assessment of Neuroprotection in an Animal Model of Multiple Sclerosis

Objective: To evaluate the neuroprotective effects of a fumarate compound in an experimental autoimmune encephalomyelitis (EAE) mouse model.

Methodology:

  • EAE Induction: EAE is induced in mice, a common model for MS.

  • Treatment Administration: Once clinical signs of EAE appear, mice are treated daily with the fumarate compound or a vehicle control via oral gavage.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.

  • Histological Analysis:

    • At the end of the study, spinal cords are collected.

    • Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Luxol fast blue to evaluate demyelination.

    • Immunohistochemistry can be performed to analyze immune cell infiltration (e.g., CD4+ T cells) and glial activation.

  • Cytokine Analysis:

    • Splenocytes can be isolated and restimulated in vitro to measure the production of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-4, IL-10) cytokines by ELISA or flow cytometry.

Conclusion: A Refined Approach to Fumarate Therapy

References

  • Zafeer, M. F., et al. (2021). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? Molecules, 26(21), 6428. [Link]

  • Naismith, R. T., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Clinical Therapeutics, 43(5), 916-927. [Link]

  • Okuda, D. T. (2023). Understanding Dimethyl Fumarate's Impact on Radiologically Isolated Syndrome. NeurologyLive. [Link]

  • Wikipedia. (2023). Dimethyl fumarate. [Link]

  • MS Society. (n.d.). Dimethyl fumarate (Tecfidera). [Link]

  • Havrdova, E., et al. (2021). Dimethyl Fumarate versus Monomethyl Fumarate: Unresolved Pharmacologic Issues. Cells, 10(11), 3045. [Link]

  • Tavares, A., et al. (2020). The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis. Cureus, 12(4), e7810. [Link]

  • Patsnap. (2024). What is the mechanism of Monomethyl fumarate? Synapse. [Link]

  • Ji, G., et al. (2017). Monomethyl fumarate inhibits pain behaviors and amygdala activity in a rat arthritis model. Pain, 158(11), 2134-2144. [Link]

  • Li, H., et al. (2018). Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways. Xenobiotica, 48(11), 1135-1145. [Link]

  • Schimrigk, S., et al. (2014). Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action. Current Neuropharmacology, 12(1), 38-46. [Link]

  • Ortiz, G. G., et al. (2019). Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. Journal of Molecular Medicine, 97(4), 463-472. [Link]

  • Drugs.com. (n.d.). Dimethyl Fumarate vs Diroximel Fumarate Comparison. [Link]

  • Gold, R. (2013). Dimethyl fumarate in the treatment of relapsing–remitting multiple sclerosis: an overview. Therapeutic Advances in Neurological Disorders, 6(5), 227-238. [Link]

  • Rostami-Yazdi, M., & Mrowietz, U. (2008). Pharmacokinetics of oral fumarates in healthy subjects. British Journal of Dermatology, 159(4), 861-867. [Link]

  • Dunn, C., et al. (2021). Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). Neurology and Therapy, 10(1), 1-17. [Link]

  • Havrdova, E., et al. (2021). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. Cells, 10(11), 3045. [Link]

  • Kunze, R., et al. (2016). Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice. Journal of Neuroinflammation, 13, 237. [Link]

  • ClinicalTrials.gov. (2017). Fingolimod Versus Dimethyl-fumarate in Multiple Sclerosis. [Link]

  • U.S. Food and Drug Administration. (2018). Clinical Pharmacology Review: Bafiertam. [Link]

  • Klotz, L. O., et al. (2019). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Antioxidants, 8(10), 450. [Link]

  • Naismith, R. T., et al. (2020). Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study. CNS Drugs, 34(2), 185-196. [Link]

  • ResearchGate. (2021). Clinical use of dimethyl fumarate in multiple sclerosis treatment: an update to include China, using a modified Delphi method. [Link]

  • ResearchGate. (2020). Analysis of Concentrations of Monomethyl Fumarate in Patients with Multiple Sclerosis: Result from Routine Health Care. [Link]

  • NeurologyLive. (2022). Understanding Treatment Decisions and Differences Between Diroximel Fumarate and Dimethyl Fumarate. [Link]

  • Quanterix. (n.d.). A pharmacokinetic and biomarker study of delayed-release dimethyl fumarate in subjects with secondary progressive multiple sclerosis: evaluation of cerebrospinal fluid penetration and the effects on exploratory biomarkers. [Link]

  • Patsnap. (2024). What is the mechanism of Dimethyl fumarate? Synapse. [Link]

  • ResearchGate. (2013). Dimethyl Fumarate for Treatment of Multiple Sclerosis: Mechanism of Action, Effectiveness, and Side Effects. [Link]

  • Multiple Sclerosis News Today. (2016). Researchers Reveal Mechanism of Action for Tecfidera, an MS Therapy. [Link]

  • Inderes.dk. (2019). Diroximel Fumarate Demonstrated Significantly Improved Gastrointestinal Tolerability Profile Compared to Dimethyl Fumarate in Patients with Multiple Sclerosis. [Link]

  • Wikipedia. (2023). Monomethyl fumarate. [Link]

  • National Institutes of Health. (2021). Efficacy and Safety Outcomes with Diroximel Fumarate After Switching from Prior Therapies or Continuing on DRF: Results from the Phase 3 EVOLVE-MS-1 Study. [Link]

Sources

The Fine-Tuning of Reactivity: A Comparative Guide to Fumarate Monoesters in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Fumarate Esters as Tunable Warheads

In the landscape of covalent drug discovery, the electrophilic warhead is a critical determinant of a molecule's potency, selectivity, and overall therapeutic index. Among the arsenal of reactive groups, fumaric acid esters (FAEs) have garnered significant attention, most notably with the clinical success of dimethyl fumarate (DMF) for the treatment of multiple sclerosis and psoriasis.[1][2] These α,β-unsaturated esters act as Michael acceptors, forming covalent bonds with nucleophilic residues, primarily cysteine, on target proteins.[3][4][5] This guide delves into the comparative reactivity of different fumarate monoesters, providing a framework for researchers and drug development professionals to understand and harness the subtle yet significant differences imparted by the ester substituent. While DMF is a prominent diester, its rapid hydrolysis in vivo to monomethyl fumarate (MMF) underscores the importance of understanding the reactivity of the monoester form.[6][7] We will explore the interplay of electronic and steric effects that govern their reactivity towards biological thiols and provide experimental protocols to empower rational design in covalent inhibitor development.

The Michael Addition: The Cornerstone of Fumarate Reactivity

The primary mechanism by which fumarate esters exert their biological effects is through a Michael-type addition reaction with soft nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (GSH).[8][9][10] This reaction, also known as conjugate addition, involves the attack of the nucleophilic thiolate anion on the β-carbon of the electron-deficient alkene of the fumarate.[10] The electrophilicity of the double bond is key to this reaction and is influenced by the nature of the ester group(s).

Michael_Addition cluster_reactants Reactants cluster_product Product Fumarate_Monoester Fumarate Monoester Adduct Thioether Adduct (Succinated Protein) Fumarate_Monoester->Adduct Michael Addition Thiolate Thiolate (e.g., Cys-S⁻) Thiolate->Adduct

Caption: The Michael addition of a thiolate to a fumarate monoester.

Factors Governing the Reactivity of Fumarate Monoesters

The reactivity of a fumarate monoester is not a fixed property but is instead a tunable characteristic influenced by both electronic and steric factors inherent to the ester substituent.

Electronic Effects

The electron-withdrawing nature of the ester group is paramount in activating the double bond for nucleophilic attack. A more electron-withdrawing ester group will increase the partial positive charge on the β-carbon, making it a more favorable site for the Michael addition. This is a key reason why fumaric acid itself is significantly less reactive than its esters.[4] The electronic structure of the fumarate system, with its delocalized π-orbitals, is crucial for this reactivity.[11]

Steric Hindrance

The size and shape of the ester group can significantly impact the rate of the Michael addition.[12][13][14] A bulkier ester group can sterically hinder the approach of the nucleophilic thiol to the β-carbon, thereby decreasing the reaction rate. This principle allows for the fine-tuning of reactivity to achieve a desired level of selectivity. For instance, a highly reactive fumarate may indiscriminately react with numerous off-target proteins, leading to toxicity. By introducing a bulkier ester group, the reactivity can be attenuated, potentially favoring modification of on-target cysteines within a specific binding pocket.

Comparative Reactivity: Monomethyl vs. Monoethyl Fumarate and Beyond

Experimental evidence consistently demonstrates that the nature of the alkyl group in the ester significantly influences reactivity.

  • Monomethyl Fumarate (MMF): As the primary active metabolite of DMF, MMF is a key player in the therapeutic effects of this drug class.[6][15] It is a potent electrophile that readily reacts with GSH and cysteine residues.[5][16]

  • Monoethyl Fumarate (MEF): Compared to MMF, MEF generally exhibits lower reactivity.[17] This can be attributed to the slightly greater steric bulk of the ethyl group compared to the methyl group. Studies have shown that DMF and MEF have different effects on cellular pathways, which may be linked to their differing reactivities and abilities to deplete cellular glutathione.[17][18] While both are pharmacologically active, the responses to MEF are often of a lower magnitude compared to DMF (and by extension, its more reactive metabolite, MMF).[18]

The following table summarizes the expected relative reactivity based on the principles of electronic and steric effects.

Fumarate MonoesterEster GroupExpected Relative ReactivityRationale
Monomethyl Fumarate -CH₃HighMinimal steric hindrance, effective electronic activation.
Monoethyl Fumarate -CH₂CH₃ModerateSlightly increased steric hindrance compared to the methyl group.
Monoisopropyl Fumarate -CH(CH₃)₂LowerSignificant steric bulk from the isopropyl group hindering nucleophilic attack.
Mono-tert-butyl Fumarate -C(CH₃)₃LowestVery high steric hindrance from the bulky tert-butyl group.

Experimental Protocols for Assessing Fumarate Monoester Reactivity

To empirically determine and compare the reactivity of different fumarate monoesters, a systematic experimental approach is necessary. The following protocols provide a foundation for these investigations.

Protocol 1: In Vitro Reactivity Assessment with Glutathione (GSH)

This assay quantifies the rate of depletion of a model thiol, glutathione, upon reaction with a fumarate monoester.

Materials:

  • Fumarate monoesters (e.g., MMF, MEF)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • 96-well microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve each fumarate monoester in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.

    • Prepare a 10 mM stock solution of GSH in PBS.

    • Prepare a 1 mg/mL solution of Ellman's reagent in PBS.

  • Reaction Setup:

    • In a 96-well plate, add PBS to a final volume of 190 µL per well.

    • Add 5 µL of the GSH stock solution to each well (final concentration 250 µM).

    • Initiate the reaction by adding 5 µL of the respective fumarate monoester stock solution to achieve the desired final concentration (e.g., 2.5 mM). Include a negative control with DMSO only.

  • Incubation and Quenching:

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quantification of Free Thiols:

    • To a new 96-well plate, add 180 µL of PBS and 10 µL of the reaction aliquot.

    • Add 10 µL of Ellman's reagent solution to each well.

    • Incubate for 15 minutes at room temperature in the dark.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of remaining free GSH at each time point by comparing the absorbance to a standard curve of known GSH concentrations.

    • Plot the percentage of GSH depletion over time for each fumarate monoester. The initial rate of depletion serves as a measure of reactivity.

GSH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions: - Fumarate Monoesters - GSH - Ellman's Reagent Reaction_Setup Set up reaction in 96-well plate: - PBS - GSH - Fumarate Monoester Stock_Solutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Take aliquots at different time points Incubation->Time_Points Ellman_Assay Perform Ellman's Assay: - Add aliquot to PBS - Add Ellman's Reagent Time_Points->Ellman_Assay Measure_Absorbance Measure absorbance at 412 nm Ellman_Assay->Measure_Absorbance Calculate_GSH Calculate remaining GSH concentration Measure_Absorbance->Calculate_GSH Plot_Data Plot % GSH depletion vs. time Calculate_GSH->Plot_Data

Caption: Workflow for the in vitro GSH reactivity assay.

Protocol 2: Intact Protein Mass Spectrometry for Assessing Covalent Modification

This protocol uses mass spectrometry to directly observe the covalent modification of a model protein by fumarate monoesters.

Materials:

  • Fumarate monoesters

  • Model protein with an accessible cysteine residue (e.g., recombinant human serum albumin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., C4 ZipTip)

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the model protein in the reaction buffer at a concentration of 10 µM.

    • Add the fumarate monoester to the protein solution at a 10-fold molar excess.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Sample Preparation for Mass Spectrometry:

    • Desalt the protein sample using a C4 ZipTip according to the manufacturer's protocol to remove unreacted fumarate monoester and buffer components.

    • Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the desalted protein sample into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Determine the mass of the unmodified protein and the mass of the protein modified by the fumarate monoester. The mass shift will correspond to the molecular weight of the adducted fumarate monoester.

    • The relative abundance of the modified protein peak compared to the unmodified protein peak provides a measure of the extent of covalent modification and thus, the reactivity of the fumarate monoester.

Conclusion: Rational Design of Covalent Inhibitors

The reactivity of fumarate monoesters is a finely tunable parameter that can be modulated by altering the ester substituent. A thorough understanding of the interplay between electronic and steric effects empowers the rational design of covalent inhibitors with optimized potency and selectivity. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and compare the reactivity of different fumarate monoesters, facilitating the development of next-generation covalent therapeutics. The ability to control reactivity is a cornerstone of modern covalent drug discovery, and fumarate monoesters represent a versatile and clinically validated class of warheads for this purpose.

References

  • Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. Source: National Center for Biotechnology Information. [Link]

  • Electronic structure, bonding and stability of fumarate, maleate, and succinate dianions from X-ray spectroscopy. Source: ResearchGate. [Link]

  • Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors. Source: National Institutes of Health. [Link]

  • Examination of Michael addition reactivity towards glutathione by transition-state calculations. Source: PubMed. [Link]

  • Spontaneous reaction of fumarate with thiols. Succination occurs when... Source: ResearchGate. [Link]

  • Evidence of covalent interaction of fumaric acid esters with sulfhydryl groups in peptides. Source: PubMed. [Link]

  • Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism. Source: PubMed. [Link]

  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. Source: PLOS ONE. [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Source: PubMed. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. Source: National Institutes of Health. [Link]

  • Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine - Preparation of S-substituted thiosuccinic acid esters. Source: ResearchGate. [Link]

  • Examination of Michael addition reactivity towards glutathione by transition-state calculations. Source: ResearchGate. [Link]

  • Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data. Source: National Center for Biotechnology Information. [Link]

  • Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? Source: MDPI. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Source: Master Organic Chemistry. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Source: ChemRxiv. [Link]

  • Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. Source: National Institutes of Health. [Link]

  • Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. Source: PubMed. [Link]

  • Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. Source: ResearchGate. [Link]

  • (PDF) Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. Source: ResearchGate. [Link]

  • Thiol/thiolate reactivity for each of the monoHAMs after 30 min... Source: ResearchGate. [Link]

  • Recent Advances in Covalent Drug Discovery. Source: MDPI. [Link]

  • Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Source: ResearchGate. [Link]

  • Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. Source: OUC. [Link]

  • Monomethyl Fumarate. Source: PubChem. [Link]

  • Electronic structure, bonding and stability of fumarate, maleate, and succinate dianions from X-ray spectroscopy. Source: RSC Publishing. [Link]

  • Steric effect (chemistry). Source: McGraw Hill's AccessScience. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Monobutyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized monobutyl fumarate, a key building block in various chemical syntheses. We will move beyond a simple listing of techniques to provide a logical framework for selecting the most appropriate method based on the specific requirements of your analysis, from routine quality control to in-depth impurity profiling.

The Synthetic Landscape and Anticipated Impurity Profile of Monobutyl Fumarate

The common synthesis of monobutyl fumarate begins with the esterification of maleic anhydride with n-butanol. This reaction proceeds through a monobutyl maleate intermediate, which is then isomerized to the thermodynamically more stable trans-isomer, monobutyl fumarate.[1] Understanding this synthetic pathway is crucial as it informs the potential impurity profile of the final product.

The primary impurities of concern include:

  • Starting Materials: Unreacted maleic anhydride and n-butanol.

  • Isomeric Impurity: Monobutyl maleate, the cis-isomer of the desired product.

  • Over-reaction Product: Dibutyl fumarate, formed from the esterification of both carboxylic acid groups.

  • Side-reaction Product: Fumaric acid, resulting from the hydrolysis of monobutyl fumarate or incomplete esterification.

The following diagram illustrates the synthetic pathway and the origin of these potential impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities MA Maleic Anhydride MBM Monobutyl Maleate (Intermediate/Isomeric Impurity) MA->MBM Esterification BuOH n-Butanol MBF Monobutyl Fumarate (Product) MBM->MBF Isomerization DBF Dibutyl Fumarate (Over-reaction Impurity) MBM->DBF + n-Butanol FA Fumaric Acid (Side-reaction Impurity) MBF->FA Hydrolysis G start Start prep_sol Prepare Mobile Phase, Standard, and Sample Solutions start->prep_sol inject Inject into HPLC System prep_sol->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect analyze Analyze Chromatogram (Peak Integration) detect->analyze calculate Calculate Purity and Impurity Levels analyze->calculate end End calculate->end G start Start weigh Accurately Weigh Sample and Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum (long D1) dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Absolute Purity process->calculate end End calculate->end

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of Fumarate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth comparative guide on the spectroscopic analysis of fumarate esters. This document is designed for researchers, scientists, and drug development professionals who work with these critical compounds. Fumaric acid esters (FAEs), such as Dimethyl Fumarate (DMF) and its active metabolite Monomethyl Fumarate (MMF), are pivotal in the treatment of autoimmune diseases like psoriasis and multiple sclerosis.[1][2] Their efficacy is rooted in their chemical structure, and therefore, precise characterization is paramount for quality control, metabolic studies, and new drug discovery.

This guide moves beyond a simple listing of data. It delves into the causality behind the spectral features, providing a framework for understanding how the subtle differences between various fumarate esters manifest in their respective spectra. We will explore the core spectroscopic techniques—NMR, Infrared, and Mass Spectrometry—offering not just data, but the strategic insights needed to select the right method and interpret the results with confidence.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For fumarate esters, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, allowing for clear differentiation between analogues.

The Underlying Principle: Why NMR is Definitive

The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of each nucleus. The core structure of a fumarate ester includes olefinic protons on a double bond (C=C) and protons on the ester alkyl groups (-OCH₃, -OCH₂CH₃, etc.). The electron-withdrawing nature of the carbonyl (C=O) groups deshields the adjacent olefinic protons, causing them to appear at a relatively high chemical shift (downfield). The symmetry of diesters like Dimethyl Fumarate (DMF) and Diethyl Fumarate (DEF) results in chemically equivalent protons and carbons on either side of the C=C bond, leading to simpler spectra compared to monoesters.

Comparative Analysis: Dimethyl Fumarate vs. Diethyl Fumarate

The structural difference between DMF and DEF—a methyl versus an ethyl group—is crisply resolved in their NMR spectra.

  • ¹H NMR: In DMF, the two methyl groups are equivalent, producing a single sharp peak (a singlet). The two olefinic protons are also equivalent, resulting in another singlet. In DEF, the ethyl groups introduce more complexity. The methylene protons (-OCH₂-) are adjacent to a methyl group (-CH₃), leading to spin-spin coupling. This results in a quartet for the methylene protons and a triplet for the methyl protons, a classic signature of an ethyl group. The chemical shift of the olefinic protons remains largely similar, as they are electronically distant from the change.

  • ¹³C NMR: The principles are similar. DMF shows three distinct carbon signals: one for the methyl carbons, one for the olefinic carbons, and one for the carbonyl carbons. DEF, due to the two non-equivalent carbons in the ethyl group, will show an additional signal. The chemical shifts of the carbonyl and olefinic carbons are only slightly perturbed by the change from a methyl to an ethyl ester.

G cluster_dmf Dimethyl Fumarate (DMF) Structure & NMR cluster_def Diethyl Fumarate (DEF) Structure & NMR dmf_struct H₃COOC-CH=CH-COOCH₃ dmf_h_nmr ¹H NMR - Olefinic (s, ~6.86 ppm) - Methyl (s, ~3.81 ppm) dmf_struct->dmf_h_nmr dmf_c_nmr ¹³C NMR - Carbonyl (~165 ppm) - Olefinic (~134 ppm) - Methyl (~52 ppm) dmf_struct->dmf_c_nmr def_h_nmr ¹H NMR - Olefinic (s, ~6.84 ppm) - Methylene (q, ~4.26 ppm) - Methyl (t, ~1.32 ppm) dmf_h_nmr->def_h_nmr Ethyl group adds quartet (q) and triplet (t) def_c_nmr ¹³C NMR - Carbonyl (~165 ppm) - Olefinic (~134 ppm) - Methylene (~61 ppm) - Methyl (~14 ppm) dmf_c_nmr->def_c_nmr Ethyl group adds Methylene (CH₂) signal def_struct H₃C-H₂COOC-CH=CH-COOCH₂-CH₃ def_struct->def_h_nmr def_struct->def_c_nmr

Quantitative NMR Data Summary
CompoundGroup¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Dimethyl Fumarate (DMF) Olefinic (-CH=CH-)6.86 (singlet)[3][4]~134.4
Methyl (-OCH₃)3.81 (singlet)[3][4]~51.8[5]
Carbonyl (-C=O)-~165.2[5]
Diethyl Fumarate (DEF) Olefinic (-CH=CH-)6.84 (singlet)[6]~133.8
Methylene (-OCH₂-)4.26 (quartet)[6]~61.2
Methyl (-CH₃)1.32 (triplet)[6]~14.1
Carbonyl (-C=O)-~164.8
Monoethyl Fumarate (MEF) Olefinic (-CH=CH-)6.87-6.95 (doublets)~133-135
Methylene (-OCH₂-)4.29 (quartet)~61.8
Methyl (-CH₃)1.34 (triplet)~14.0
Carbonyl (-C=O)-~165.5, ~168.1
(Note: Exact chemical shifts can vary slightly based on solvent and instrument.)
Experimental Protocol: Acquiring High-Quality NMR Spectra

Trustworthy data begins with meticulous sample preparation. This protocol ensures reproducibility and high resolution.

  • Sample Weighing: Accurately weigh 5-20 mg of the fumarate ester for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for fumarate esters due to its ability to dissolve a wide range of organic compounds.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[10]

  • Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). It is typically included in the deuterated solvent by the manufacturer.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

While NMR maps the entire carbon-hydrogen framework, IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. For fumarate esters, the IR spectrum is dominated by vibrations associated with the α,β-unsaturated ester moiety.

The Underlying Principle: Why IR is a Functional Group "Detective"

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending, etc.). The C=O (carbonyl) and C-O (ester) bonds have very strong, characteristic absorption bands.[11] The position of the C=O stretch is sensitive to its electronic environment. Conjugation with the C=C double bond in fumarates lowers the frequency of the C=O absorption compared to a saturated ester.[12]

Comparative Analysis: Key Vibrational Modes

The IR spectra of different fumarate esters (DMF, DEF, etc.) are broadly similar, as they all share the same core functional group. The primary diagnostic peaks are:

  • C=O Stretch: A very strong and sharp absorption band appears in the region of 1730-1715 cm⁻¹. This is characteristic of an α,β-unsaturated ester.[12]

  • C=C Stretch: The alkene double bond stretch appears around 1645 cm⁻¹.

  • C-O Stretches: Esters exhibit two C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). These are typically strong and broad.[11]

  • =C-H Bending: The trans-configuration of the olefinic protons gives rise to a characteristic out-of-plane bending vibration around 980 cm⁻¹.

The main difference between the spectra of DMF and DEF will be in the C-H stretching and bending regions. DEF will show additional bands corresponding to the vibrations of the -CH₂- and -CH₃ groups of the ethyl chain.

Key IR Absorption Frequencies for Fumarate Esters
Vibrational ModeDimethyl Fumarate (cm⁻¹)Diethyl Fumarate (cm⁻¹)General Comments
C=O Stretch ~1725~1720Strong, sharp. Position indicates α,β-unsaturation.
C=C Stretch ~1645~1645Medium intensity.
C-O Stretches ~1290, ~1170~1270, ~1175Two strong bands, characteristic of esters.
=C-H Bend (trans) ~980~980Strong, confirms trans geometry of the double bond.
Alkyl C-H Stretches ~2955~2985, ~2940Stronger and more complex for DEF due to the ethyl group.
Experimental Protocol: FTIR Analysis of Liquid/Solid Fumarate Esters
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected.

  • Sample Preparation (Solids like DMF):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

  • Sample Preparation (Liquids like DEF):

    • Salt Plates: Place a single drop of the liquid ester onto a salt plate (e.g., NaCl or KBr) and cover with a second plate.

    • ATR: Place a drop of the liquid directly onto the ATR crystal. This is often the simplest and fastest method.[13]

  • Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (Absorbance vs. Wavenumber).

Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive technique that provides two crucial pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its structure. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in a mixture.

The Underlying Principle: Ionization and Fragmentation

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which knock out an electron from the molecule to form a positive radical ion, the molecular ion (M⁺·) . The peak corresponding to this ion gives the molecular weight of the compound. This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure.[14]

G cluster_workflow GC-MS Workflow for Fumarate Ester Analysis start Inject Sample gc Gas Chromatograph (Separation by Boiling Point) start->gc ion_source Ion Source (EI) (Molecule -> M⁺·) gc->ion_source mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (Abundance vs. m/z) detector->spectrum

Comparative Fragmentation Analysis: DMF vs. DEF

The fragmentation of fumarate esters in EI-MS is driven by the stability of the resulting ions and neutral losses.

  • Molecular Ion (M⁺·): The molecular ion peak for DMF is observed at m/z = 144, and for DEF at m/z = 172. The peak for DMF is often of low intensity.[3]

  • Loss of Alkoxy Group (-OR): A primary and very common fragmentation pathway for esters is the cleavage of the C-O bond, losing an alkoxy radical.

    • DMF (M=144) loses a methoxy radical (·OCH₃, 31 Da) to form a stable acylium ion at m/z 113 . This is often the base peak (most intense peak) in the spectrum.[3]

    • DEF (M=172) loses an ethoxy radical (·OCH₂CH₃, 45 Da) to form the corresponding acylium ion at m/z 127 .

  • Loss of an Ester Group (-COOR): Another significant fragmentation involves the loss of the entire ester group.

    • DMF loses ·COOCH₃ (59 Da) to give a fragment at m/z 85 .[3]

    • DEF loses ·COOCH₂CH₃ (73 Da) to give a fragment at m/z 99 .

The presence and relative abundance of these key fragments allow for confident identification and differentiation between various fumarate esters.

Key Fragments in EI-MS of Fumarate Esters
CompoundMolecular Ion (M⁺·) (m/z)[M - OR]⁺ (m/z)[M - COOR]⁺ (m/z)
Dimethyl Fumarate (DMF) 14411385
Diethyl Fumarate (DEF) 17212799
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the fumarate ester in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Instrument Parameters:

    • Injector: Set to a temperature of ~250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~280 °C.

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200 for DEF).

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument software will automatically acquire the data as the separated components elute from the GC column and enter the mass spectrometer.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the fumarate ester. Examine the mass spectrum of that peak to identify the molecular ion and key fragment ions.

Section 4: UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds with chromophores—parts of a molecule that absorb light in the UV or visible regions.[15] For fumarate esters, the chromophore is the α,β-unsaturated carbonyl system.

The conjugated system of a C=C double bond and two C=O groups results in a π → π* electronic transition.[16] This absorption is typically observed in the short-wavelength UV region. For example, the maximum absorbance (λmax) for dimethyl fumarate in distilled water is found to be around 210 nm. Because the extent of conjugation is the same for simple dialkyl fumarates, their λmax values are very similar. This technique is less useful for structural differentiation between esters like DMF and DEF but is highly effective for quantitative analysis using the Beer-Lambert Law to determine the concentration of a known fumarate ester in solution.

Conclusion

The comprehensive characterization of fumarate esters is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy serves as the definitive tool for structural elucidation, clearly distinguishing between different alkyl esters through chemical shifts and spin-spin coupling patterns. IR spectroscopy provides rapid confirmation of the key α,β-unsaturated ester functional group, while mass spectrometry delivers crucial molecular weight information and structurally significant fragmentation patterns. Finally, UV-Vis spectroscopy, while not ideal for differentiation, offers a simple and robust method for quantification.

By understanding the principles behind each technique and the specific spectral features of these important pharmaceutical compounds, researchers can ensure the identity, purity, and quality of their materials, paving the way for more effective and reliable drug development.

References

  • Roll, A., Reich, K., & Boer, A. (2007). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology, and Leprology, 73(2), 133. [Link]

  • da Silva, G. P., Bezerra, C. W. B., & de Oliveira, L. G. (2016). Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Harries, M. J., et al. (2005). Fumaric acid esters for severe psoriasis: a retrospective review of 58 cases. British Journal of Dermatology, 153(3), 549-551. [Link]

  • Balani, P., et al. (2017). UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms. Impact Factor. [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]

  • Kubiak, A. M., et al. (2025). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. PMC. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Reva, I. D., et al. (2002). Molecular structure and infrared spectra of dimethyl fumarate. RSC Publishing. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

  • LibreTexts Chemistry. (2023). 7: FT-IR Spectroscopy (Experiment). LibreTexts. [Link]

  • LibreTexts Chemistry. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. LibreTexts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gold, R., et al. (2011). Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action. Clinical Immunology, 142(1), 44-48. [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent Technologies. [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • Reddy, B. P., et al. (2014). LC-MS Analysis of Dimethyl Fumarate in Rat plasma with Measurement Uncertainty Estimation. Bulletin of Pure and Applied Sciences-Chemistry, 33(1), 1-11. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Tada, A., et al. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Separation Science, 37(15), 1956-1962. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Chemistry Department. [Link]

  • Journal of Chemical Education. (1998). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. Journal of Chemical Education, 75(5), 629. [Link]

  • National Institutes of Health. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

  • University of São Paulo. (n.d.). Electronic Excitation by UV/Vis Spectroscopy. IQ-USP. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Monobutyl Fumarate Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of monobutyl fumarate, offering a robust framework for its evaluation against relevant chemical analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of experimental design and data interpretation in the context of fumaric acid esters.

Introduction: Situating Monobutyl Fumarate in the Fumarate Ester Landscape

Monobutyl fumarate is a monoester of fumaric acid, a dicarboxylic acid that plays a role in the citric acid cycle. While less characterized in scientific literature than its counterparts, dimethyl fumarate (DMF) and its active metabolite monomethyl fumararate (MMF), monobutyl fumarate holds potential in various industrial and pharmaceutical applications owing to the chemical reactivity of the fumarate backbone. Fumaric acid esters (FAEs) are recognized for their immunomodulatory, anti-inflammatory, and anti-oxidative properties, with applications in treating conditions like psoriasis and multiple sclerosis.[1][2]

This guide will focus on a comparative analysis of monobutyl fumarate against two key alternatives:

  • Monomethyl Fumarate (MMF): The active metabolite of the widely used drug dimethyl fumarate (Tecfidera®), MMF is a critical benchmark for any new fumarate-based therapeutic.[3][4] Its biological activity is well-documented, particularly its role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5]

  • Diethyl Fumarate (DEF): An unsaturated polyester resin precursor, DEF is used in industrial applications such as the manufacturing of boats, piping, and protective coatings.[6] It serves as a valuable non-pharmaceutical comparator for physicochemical and analytical method development.

The selection of an appropriate analytical technique is paramount for the accurate quantification and comparison of these esters. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable and robust analytical choices for these compounds.[7]

Comparative Physicochemical Properties

A foundational understanding of the physicochemical properties of monobutyl fumarate and its alternatives is essential for experimental design, particularly in the development of analytical methods and in predicting biological behavior.

PropertyMonobutyl FumarateMonomethyl FumarateDiethyl Fumarate
Molecular Formula C₈H₁₂O₄C₅H₆O₄C₈H₁₂O₄
Molecular Weight 172.18 g/mol 130.1 g/mol 172.18 g/mol
Boiling Point 289.1°C at 760 mmHg~250°C (Predicted)218-219°C
Density 1.13 g/cm³1.37 g/cm³1.052 g/mL at 25°C
Form Solid powderSolidLiquid
Solubility Soluble in DMSOSlightly soluble in Chloroform, DMSO, MethanolImmiscible with water

The Nrf2 Signaling Pathway: A Mechanistic Context for Fumarate Activity

Many of the therapeutic effects of fumarates are attributed to their ability to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][8] Understanding this pathway is crucial for interpreting the biological data from experiments involving these compounds.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles, such as fumarates, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]

Nrf2_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Fumarates Fumarate Esters (e.g., Monobutyl Fumarate) Fumarates->Keap1 Reacts with Cysteine Residues Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Transcription Genes->Transcription

Caption: The Nrf2 signaling pathway activated by fumarate esters.

Experimental Protocols and Data Acquisition

The following sections detail the methodologies for the analysis of monobutyl fumarate and its comparators using HPLC and GC-MS. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile and thermally labile compounds like monobutyl fumarate.[11] A reversed-phase method with UV detection is a primary choice for this analysis.

Experimental Workflow for HPLC Analysis

Caption: A generalized workflow for HPLC-based analysis.

Detailed HPLC Protocol:

  • Preparation of Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) in a 50:50 v/v ratio is prepared. The mobile phase is filtered through a 0.45 µm membrane filter and degassed by sonication to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation: Accurately weigh and dissolve monobutyl fumarate, monomethyl fumarate, and diethyl fumarate in the mobile phase to prepare stock solutions of known concentrations. A series of working standard solutions are then prepared by serial dilution of the stock solutions to create a calibration curve.

  • Sample Preparation: The experimental samples containing the fumarate esters are dissolved in the mobile phase and filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm, which is a common wavelength for detecting the carbon-carbon double bond in the fumarate backbone.[12]

  • Data Analysis: The retention time and peak area of each compound are recorded. A calibration curve is generated by plotting the peak area versus the concentration of the standard solutions. The concentration of the fumarate esters in the experimental samples is determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[13] As esters, monobutyl fumarate and its comparators are amenable to GC analysis.[14]

Experimental Workflow for GC-MS Analysis

Caption: A generalized workflow for GC-MS-based analysis.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Extraction: If the sample is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.

    • Derivatization (Optional): For compounds with active hydrogens, such as the carboxylic acid group in monobutyl and monomethyl fumarate, derivatization to a more volatile ester (e.g., a methyl ester) can improve chromatographic performance. However, given their ester nature, direct analysis may be feasible.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is a suitable choice.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis: The retention time of each compound is used for identification, and the mass spectrum provides confirmation of the compound's identity. For quantification, the peak area of a characteristic ion is integrated and compared to a calibration curve generated from standards.

Statistical Analysis of Experimental Data

Linearity and Range

For both HPLC and GC-MS, establishing the linearity of the method is crucial. This is done by analyzing a series of standards of known concentrations and plotting the instrument response (e.g., peak area) against the concentration.

  • Linear Regression: A linear regression analysis is performed on the calibration curve data.

  • Coefficient of Determination (R²): The R² value should be close to 1 (typically > 0.99) to demonstrate a strong linear relationship.

  • Residual Analysis: A plot of the residuals (the difference between the observed and predicted values) should show a random distribution around zero, indicating a good fit of the linear model.

Precision and Accuracy
  • Precision: This refers to the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

    • Repeatability (Intra-assay precision): The precision of the assay under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision of the assay within the same laboratory but on different days, with different analysts, or on different equipment.

  • Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Comparative Statistical Analysis

To compare the performance of monobutyl fumarate with monomethyl fumarate and diethyl fumarate, the following statistical tests are recommended:

  • t-test: Used to compare the means of two groups. For example, a t-test could be used to determine if there is a significant difference in the purity of monobutyl fumarate synthesized by two different methods.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups. ANOVA would be the appropriate test to determine if there are significant differences in the biological activity (e.g., Nrf2 activation) of monobutyl fumarate, monomethyl fumarate, and a control group.

    • Post-hoc Tests (e.g., Tukey's HSD): If the ANOVA result is significant, post-hoc tests are used to determine which specific groups are different from each other.

Hypothetical Experimental Data and Analysis

The following table presents hypothetical data from an experiment measuring the percentage of Nrf2 activation in a cell-based assay after treatment with each of the three fumarate esters.

TreatmentReplicate 1 (% Activation)Replicate 2 (% Activation)Replicate 3 (% Activation)MeanStandard Deviation
Control 5.24.85.55.170.35
Monobutyl Fumarate 65.768.266.566.81.27
Monomethyl Fumarate 85.382.184.583.971.66
Diethyl Fumarate 25.423.926.125.131.12

An ANOVA performed on this data would likely show a significant difference between the groups. A subsequent Tukey's HSD post-hoc test would reveal that monomethyl fumarate has significantly higher activity than monobutyl fumarate, which in turn has significantly higher activity than diethyl fumarate and the control.

Conclusion

This guide has provided a comprehensive framework for the statistical analysis of monobutyl fumarate experimental data, situated within a comparative context with monomethyl fumarate and diethyl fumarate. By understanding the physicochemical properties, relevant biological pathways, and appropriate analytical and statistical methodologies, researchers can design robust experiments and interpret their data with a high degree of scientific rigor. The detailed protocols for HPLC and GC-MS, along with the outlined statistical approaches, serve as a valuable resource for the objective evaluation of monobutyl fumarate and other novel fumaric acid esters.

References

  • Fumaric acid esters (FAEs) such as monomethyl fumarate (MMF) and dimethyl fumarate (DMF) are active pharmaceutical ingredients (API) used in the treatment of psoriasis and multiple sclerosis.
  • Monomethyl fumarate alters the NFE2L2 (Nuclear factor erythroid 2-related factor 2) transcription factor. (Source: Wikipedia)
  • For the quantification of dibutyl fumarate, the most probable analytical techniques would be High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). (Source: Benchchem)
  • Diethyl fumarate is unsaturated polyester resins are used in applications, such as reinforced glass fiber for boats, piping, bathtubs, roof panels, etc., and as protective coatings, finishes, and lacquers. (Source: ChemicalBook)
  • MONOBUTYL FUMAR
  • Gas chromatography coupled to mass spectrometry (GC-MS) analysis after derivatization showed significant enhancement of auxin production.
  • Nrf2 plays a pivotal role controlling the expression of antioxidant genes that ultimately exert anti-inflamm
  • Monomethyl fumarate as the metabolite of DMF was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the method was validated.
  • The most notable distinction lies in the polarity of MMF, which increases its water solubility while reducing its ability to perme
  • Fumaric acid esters (FAE)
  • In analysis of organic acids by HPLC, many different analytical techniques are available by combining various separation modes and detection methods, and in recent years, simultaneous analysis of organic acids and other components has become possible by use in combination with a mass spectrometer. (Source: Shimadzu)
  • Analysis of Organic Acids in Aqueous Samples Applic
  • Nrf2 pathway is crucial for cellular defense against endogenous and exogenous OS and electrophilic stress. (Source: Frontiers)
  • Although data from controlled clinical trials is limited, available studies suggest that up to 50% of patients treated with Fumaderm ® achieve at least 75% reduction of their baseline ′psoriasis area and severity index′ (PASI) after 12-16 weeks of treatment. (Source: Fumaric acid esters in psoriasis)
  • A stability-indicating reverse phase-high-perfromance liquid chromatography method for the quantitative determination of dimethyl fumarate in presence of its main degradation products was developed. (Source: PubMed)
  • DMF produced a more robust clinical effect on disease score compared to MMF. (Source: Neurology.org)
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • Fumarates are successfully used for the treatment of psoriasis and multiple sclerosis. (Source: PMC)
  • Fumaric acid esters (FAE) have been used to treat severe psoriasis in northern Europe for over 20 years.
  • Determination of Organic Acids in Orange Fruit by HPLC.
  • DMF as monotherapy for the treatment of psoriasis is as efficacious as in combination with MEF, making the addition of such fumarate deriv
  • Nrf2-Keap1 signaling pathway is the hallmark of redox signaling and controlled inflammation and plays an important role in cell metabolic flexibility. (Source: Encyclopedia MDPI)
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (Source: NIH)
  • mono-Ethyl fumarate (fumaric acid monoethyl ester, monoethyl fumarate) was used in the preparation of photo-crosslinkable macromers. (Source: Sigma-Aldrich)
  • Organic acids such as fumarate are commonly used as antimicrobials in foods. (Source: PubMed)
  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (Source: MDPI)
  • Nrf2/ARE signaling plays a crucial role in the protection against oxidative stress and is responsible for the maintenance of homeostasis and redox balance in cells and tissues. (Source: MDPI)
  • Chemical Properties of Diethyl fumar
  • Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? (Source: MDPI)
  • ABSTRACT: A new, accurate, simple, precise, and specific RP-HPLC method for Dimethyl Fumarate in bulk and pharmaceutical dosage forms was developed. (Source: IJCRT.org)
  • Monomethyl fumarate (MMF)
  • diethyl fumarate, 623-91-6. (Source: The Good Scents Company)
  • The plant contains some aliphatic acids, like fumaric acid, which has been reported to have hepatoprotective, antipruritic, antioxidative, and anti- inflammatory activities. (Source: ScienceDirect)
  • Fumaric acid esters in derm
  • HPLC?DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (Source: CORE)
  • The reaction mixture was analyzed on a single quadrupole GC-MS (Agilent, 5975C MSD) in full-scan mode in the m/z range of 40-550 with a solvent delay of 3.5 min. (Source: Sigma-Aldrich)
  • Diethyl fumar
  • Diethyl fumarate | Diels-Alder Reactant. (Source: MedChemExpress)
  • Nrf2 - The Most Important Signaling Pathway In The Body? (Source: Biohacker Center)
  • After derivatizing the free acids to form methyl esters, the mixture can readily be analyzed by gas chromatography (GC) due to the volatility and thermal stability of the FAMEs. (Source: Restek)
  • Dimethyl fumarate is thought to have immunomodulatory properties without causing significant immunosuppression. (Source: Wikipedia)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Monobutyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance. Monobutyl fumarate, a dicarboxylic acid monoester, is a valuable intermediate, but its acidic and irritant properties necessitate a rigorous and informed disposal protocol.

This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for the safe disposal of monobutyl fumarate. The causality behind each recommendation is explained to empower you to make safe, compliant decisions in your laboratory.

Core Principle: Hazard-Informed Management

Proper disposal begins with a complete understanding of the chemical's risks. Monobutyl fumarate is not benign; its primary hazards stem from its acidic nature and its classification as a skin, eye, and respiratory irritant.[1][2][3] Failure to respect these properties can lead to chemical burns, long-term health effects, and environmental contamination.

The core principle of its disposal is isolation and controlled deactivation or destruction . It must never be disposed of with general laboratory or household garbage, and it must not be released into sanitary sewer systems or waterways without appropriate treatment.[1][4][5]

Table 1: Monobutyl Fumarate Hazard & Personal Protective Equipment (PPE) Summary
Hazard CategoryGHS Classification & StatementCausality & ConsequenceRequired Personal Protective Equipment (PPE)
Eye Damage/Irritation Eye Damage 1 / Eye Irrit. 2A: Causes serious eye damage.[1][3]The acidic nature of the compound can cause severe irritation and potentially irreversible damage to eye tissue upon contact.Wear tightly fitting safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]
Skin Irritation Skin Irrit. 2: Causes skin irritation. H312: Harmful in contact with skin.[1][3]Prolonged or repeated contact can defat the skin, leading to irritation, redness, and dermatitis.Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing to prevent skin exposure.[4][5]
Respiratory Irritation STOT SE 3: May cause respiratory irritation.[1][3]Inhalation of dusts or aerosols can irritate the mucous membranes of the respiratory tract, causing coughing and soreness.[3]Handle only in a well-ventilated area or within a certified chemical fume hood to minimize inhalation risk.[4][5]

Pre-Disposal Waste Management: The Foundation of Safety

How waste is handled before its final disposal is as important as the disposal method itself. Improper interim storage can create significant laboratory hazards.

  • Waste Segregation: Always segregate monobutyl fumarate waste from other chemical streams. Accidental mixing with bases can cause a violent exothermic reaction, while mixing with strong oxidizing agents can create a fire hazard.[6]

  • Containerization: Use only chemically compatible, leak-proof containers for waste accumulation. The container must be kept securely sealed when not in use.

  • Labeling Protocol: Proper labeling is a non-negotiable safety and regulatory requirement. Each waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Monobutyl Fumarate "

    • Signal Word: "Danger " or "Warning "[1][2]

    • Associated Hazards: "Skin Irritant, Serious Eye Damage, Corrosive "

    • The date when waste was first added (Accumulation Start Date).

Disposal Protocols: A Decision-Based Workflow

The appropriate disposal method depends directly on the quantity of the waste and whether it has been contaminated with other hazardous substances. The following diagram outlines the decision-making process.

G start Start: Monobutyl Fumarate Waste Generated assess Assess Waste: - Quantity? - Contaminated with other hazardous materials? start->assess small_uncontaminated Small Quantity (<100g) AND Uncontaminated assess->small_uncontaminated Small & Pure large_contaminated Large Quantity (>100g) OR Contaminated assess->large_contaminated Large or Contaminated neutralize Protocol B: In-Lab Neutralization small_uncontaminated->neutralize licensed Protocol A: Licensed Hazardous Waste Disposal large_contaminated->licensed check_ph Verify pH is 6.0 - 8.0 neutralize->check_ph end End of Process licensed->end drain Drain Disposal (Only if permitted by local regulations and free of other hazardous materials) check_ph->drain Pass fail pH out of range: Adjust or manage as hazardous waste check_ph->fail Fail drain->end fail->licensed

Caption: Decision workflow for selecting the appropriate monobutyl fumarate disposal protocol.

Protocol A: Licensed Waste Disposal (Preferred Method for All Scenarios)

This is the most robust and universally compliant method. It is mandatory for large quantities and for any amount of monobutyl fumarate that is contaminated with other hazardous materials (e.g., heavy metals, solvents).

Methodology:

  • Package Waste: Ensure the waste is stored in the correctly segregated and labeled container as described in Section 2.

  • Contact Contractor: Arrange for pickup with your institution's licensed environmental waste disposal contractor.

  • Documentation: Complete all required hazardous waste manifests or pickup forms accurately. Ensure the chemical identity and hazards are clearly declared.

  • Transfer Custody: Hand over the sealed container to the technician during the scheduled pickup. This transfers the responsibility for final destruction, typically via controlled incineration with flue gas scrubbing, to a permitted facility.[4]

Protocol B: In-Lab Neutralization (Small, Uncontaminated Quantities Only)

This protocol is a viable option only for small laboratory quantities (e.g., <100 g) of uncontaminated monobutyl fumarate. The principle is to de-characterize the hazardous acidic property by converting the acid to a neutral salt.

Causality: As an acid, monobutyl fumarate can be neutralized by a base. Using a weak base like sodium bicarbonate is critical to control the rate of the exothermic reaction, preventing dangerous splashing and heat generation. The goal is a final pH between 6.0 and 8.0, which is generally considered safe for drain disposal, provided no other local restrictions or hazardous byproducts are present.[7][8]

Methodology:

  • PREPARATION & PPE: Don all required PPE as listed in Table 1, including safety goggles and gloves. This procedure must be performed inside a certified chemical fume hood.

  • DILUTION: In a large beaker, create an ice water bath. Slowly add the monobutyl fumarate waste to the cold water with constant stirring. A dilution ratio of at least 1:10 (waste to water) is recommended.[7] This step dissipates the heat that will be generated during neutralization.

  • NEUTRALIZATION: Slowly and incrementally add a 5% solution of sodium bicarbonate (baking soda) to the diluted waste solution.[9] Vigorous stirring is essential. You will observe effervescence (CO2 gas release); add the base slowly to prevent the reaction from foaming over.

  • pH MONITORING: Continuously monitor the solution's pH using a calibrated pH meter or pH strips.

  • COMPLETION: Continue adding the base until the pH stabilizes within the neutral range of 6.0 - 8.0.[8]

  • FINAL DISPOSAL:

    • Confirm Regulations: Before proceeding, confirm that your local municipality and institutional policies permit the drain disposal of neutralized acid-base solutions. The U.S. EPA broadly prohibits the sewering of hazardous waste pharmaceuticals, making it critical to ensure this in-lab treatment is compliant.[10]

    • Discharge: If permitted, and if the solution contains no other regulated hazardous materials, pour the neutralized solution down the drain, followed by a large volume of cold water (at least 20 parts water to 1 part solution) to ensure complete flushing.[7]

    • If drain disposal is not permitted, or if the pH cannot be stabilized in the neutral range, the neutralized solution must be collected as hazardous waste and disposed of via Protocol A.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.

  • Don PPE: Before approaching the spill, don all appropriate PPE, including respiratory protection if dust is airborne.[4]

  • Containment: Prevent the spill from spreading or entering drains using absorbent pads or other containment materials.

  • Cleanup:

    • For Solids: Gently sweep or vacuum up the material to avoid creating dust.[6][11] Place the collected solid into a labeled hazardous waste container.

    • Neutralize Residue: Use a neutralizing agent like a sodium bicarbonate solution to decontaminate the spill surface.[1]

  • Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste via Protocol A.

By adhering to these technically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental well-being.

References

  • Safety D
  • Monobutyl fumarate SDS, 16062-88-7 Safety D
  • SAFETY DATA SHEET - Fumaric acid monoethyl ester. (2025). Fisher Scientific.
  • Monoethyl fumarate | C6H8O4 | CID 5358902. PubChem - NIH.
  • Monobutyl maleate - Safety D
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Acid/Base Neutralization Procedure for Laboratory Disposal. University of British Columbia Zoology.
  • Hazardous Waste Disposal.
  • ICSC 1732 - DIMETHYL FUMARATE.
  • Monomethyl Fumarate | C5H6O4 | CID 5369209. PubChem - NIH.
  • Material Safety Data Sheet - Fumaric acid monoethyl ester. (2009). Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monobutyl fumarate
Reactant of Route 2
Reactant of Route 2
Monobutyl fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.